(3,5-Dimethylphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWTJDRVBWBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181593 | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27129-87-9 | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27129-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dimethylbenzyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXP4Z8EX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3,5-Dimethylbenzyl Alcohol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethylbenzyl alcohol (CAS No. 27129-87-9), a key aromatic primary alcohol used in synthetic organic chemistry. The document delineates its fundamental physicochemical and spectroscopic properties, explores its chemical reactivity through detailed reaction mechanisms, and outlines its applications as a versatile building block, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. Emphasis is placed on practical, field-proven insights and methodologies, supported by authoritative references, to serve as an essential resource for researchers, chemists, and professionals in drug development.
Core Chemical Identity and Properties
3,5-Dimethylbenzyl alcohol, with the IUPAC name (3,5-dimethylphenyl)methanol, is a disubstituted aromatic alcohol.[1][2] Its structure consists of a benzyl alcohol core with two methyl groups at the meta positions (3 and 5) of the benzene ring. This substitution pattern significantly influences its reactivity and physical properties compared to unsubstituted benzyl alcohol. It is recognized as a plant metabolite and serves as a crucial intermediate in various organic syntheses.[1]
Physicochemical Data
The fundamental properties of 3,5-Dimethylbenzyl alcohol are summarized in the table below, providing at-a-glance information critical for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 27129-87-9 | [1][3] |
| Molecular Formula | C₉H₁₂O | [1][4] |
| Molecular Weight | 136.19 g/mol | [1][4] |
| Appearance | Clear, colorless liquid or viscous liquid | [5] |
| Boiling Point | 219.5 °C at 760 mmHg | [6][7] |
| Specific Gravity | 0.927 g/cm³ at 25 °C | [6][7] |
| Refractive Index | ~1.5295 - 1.5325 at 20 °C | [5][6] |
| Flash Point | 106.67 °C (224.00 °F) | [6][7] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [7] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 3,5-Dimethylbenzyl alcohol.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals confirming the molecular structure. Key expected signals include those for the two equivalent methyl groups, the methylene protons of the benzylic alcohol, and the aromatic protons.[8]
-
IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching bands for the aromatic ring and methyl groups, as well as C=C stretching bands for the aromatic ring, are also present.[1][2]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for a benzyl alcohol derivative.[1][2]
Chemical Reactivity and Synthetic Utility
The reactivity of 3,5-Dimethylbenzyl alcohol is centered around the hydroxyl group and the aromatic ring. The benzylic position of the alcohol makes it particularly susceptible to oxidation, while the electron-donating methyl groups can influence the reactivity of the aromatic ring.
Oxidation to 3,5-Dimethylbenzaldehyde
A primary and highly valuable transformation of 3,5-Dimethylbenzyl alcohol is its selective oxidation to 3,5-dimethylbenzaldehyde. This aldehyde is a crucial intermediate for more complex molecular syntheses. Activated manganese dioxide (MnO₂) is a preferred reagent for this conversion due to its high selectivity for oxidizing allylic and benzylic alcohols, proceeding under mild conditions with high yields.[9]
-
Reaction Setup: Dissolve 3,5-dimethylbenzyl alcohol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add activated manganese dioxide (5-10 equivalents by weight) to the stirred solution. The use of a significant excess of MnO₂ ensures the reaction proceeds to completion.
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the aldehyde product spot. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of a filter aid (e.g., Celatom® or Celite®) to remove the solid manganese dioxide and its byproducts.
-
Purification: Wash the filter cake thoroughly with additional dichloromethane to recover all the product. Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-dimethylbenzaldehyde. Further purification can be achieved via vacuum distillation or column chromatography.
Caption: Workflow for the selective oxidation of 3,5-Dimethylbenzyl alcohol.
Acid-Catalyzed Oligomerization
Under acidic conditions, such as those provided by montmorillonite clay, 3,5-Dimethylbenzyl alcohol can undergo self-condensation or oligomerization.[10] This reaction proceeds via the formation of a stabilized benzylic carbocation intermediate. The subsequent electrophilic aromatic substitution reactions lead to the formation of larger, polycyclic aromatic structures, such as 1,3,5,7-tetramethylanthracene.[10] This reactivity highlights the compound's potential in the synthesis of novel materials and complex aromatic systems.
Caption: Simplified pathway for the oligomerization of 3,5-Dimethylbenzyl alcohol.
Radical Condensation Reactions
Recent studies have shown that benzylic alcohols can participate in novel C-C bond-forming reactions. For instance, in the presence of a strong base like potassium tert-butoxide, which can act as both a base and a radical initiator, 3,5-dimethylbenzyl alcohol can undergo condensation with acetamides to form 3-arylpropanamides.[11] This transformation proceeds through a proposed radical pathway, demonstrating the compound's utility in unconventional synthetic strategies.[11]
Applications in Drug Development and Chemical Synthesis
The primary application of 3,5-Dimethylbenzyl alcohol is as a versatile building block in organic synthesis. Its defined structure and reactive hydroxyl group make it a valuable starting material for introducing the 3,5-dimethylbenzyl moiety into larger molecules.
-
Intermediate for Fine Chemicals: As demonstrated, it is a direct precursor to 3,5-dimethylbenzaldehyde, an important intermediate in its own right for synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals.[9]
-
Fragment in Medicinal Chemistry: The 3,5-dimethylphenyl group is a common structural motif in pharmacologically active compounds. The steric bulk and electronic properties imparted by the two methyl groups can be crucial for optimizing ligand-receptor interactions, improving metabolic stability, or tuning solubility. Therefore, 3,5-Dimethylbenzyl alcohol serves as a key starting material for incorporating this fragment during drug discovery and development.
-
Research Chemical: It is widely available from various chemical suppliers and is used in academic and industrial research to explore new synthetic methodologies and to construct novel molecular architectures.[6][7]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of 3,5-Dimethylbenzyl alcohol.
Hazard Identification
According to aggregated GHS data, 3,5-Dimethylbenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation.[1] However, some reports indicate it does not meet GHS hazard criteria, suggesting the hazards may not be severe or consistently reported.[1][6] It is prudent to handle the chemical as a potential irritant.
-
GHS Hazard Statements (Potential):
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[12][13]
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[12]
-
General Hygiene: Avoid ingestion and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][14]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]
-
Incompatible Materials: Keep away from strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions.[12]
Conclusion
3,5-Dimethylbenzyl alcohol is a chemical intermediate of significant value in organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity—particularly in oxidation and acid-catalyzed reactions—make it an indispensable tool for chemists. Its role as a precursor to 3,5-dimethylbenzaldehyde and as a structural fragment in the development of complex molecules underscores its importance in both industrial and research settings. Adherence to established safety and handling protocols is essential when working with this compound to mitigate potential risks.
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Biological Magnetic Resonance Bank. (n.d.). bmse000540 3-methylbenzyl Alcohol. Retrieved from [Link] (Note: Data for an isomer, used for general NMR context).
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Introduction: The Critical Role of Aqueous Solubility
An In-depth Technical Guide to the Aqueous Solubility of (3,5-Dimethylphenyl)methanol
In the realms of pharmaceutical sciences, agrochemicals, and material science, the aqueous solubility of a chemical entity is a cornerstone physicochemical property. It dictates a compound's behavior in biological systems and environmental media, profoundly influencing everything from drug bioavailability and formulation strategies to environmental fate and toxicity.[1] this compound, an aromatic alcohol, presents an interesting case study. Its molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic dimethyl-substituted benzene ring, creates a delicate balance between water affinity and hydrophobicity.
This guide provides a comprehensive technical overview for researchers and drug development professionals on the principles, experimental determination, and predictive modeling of the aqueous solubility of this compound. We will move beyond simple data reporting to explore the causal mechanisms and self-validating protocols essential for robust scientific investigation.
Molecular Profile and Theoretical Solubility Framework
The structure of this compound is key to understanding its behavior in water.
-
Hydrophilic Head: The primary alcohol (-CH₂OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This functional group is the sole driver of its interaction with polar water molecules.[3][4]
-
Hydrophobic Body: The benzene ring substituted with two methyl groups constitutes a large, non-polar, and hydrophobic region. This hydrocarbon portion disrupts the highly cohesive hydrogen-bonding network of water, an energetically unfavorable process.
The principle of "like dissolves like" suggests that the solubility of this molecule will be a trade-off between the favorable interactions of the hydroxyl group and the unfavorable interactions of the dimethylphenyl moiety.[3] In homologous series of alcohols, water solubility decreases as the non-polar carbon chain gets larger; once a molecule has more than four or five carbon atoms per hydroxyl group, its water solubility is typically low.[2][3] With nine carbon atoms, this compound is expected to have limited aqueous solubility.
Table 1: Key Physicochemical Properties and Influencing Factors
| Property/Factor | Influence on Aqueous Solubility of this compound | Rationale |
| Molecular Structure | The large hydrophobic (C9) to hydrophilic (-OH) ratio is the primary determinant, suggesting low solubility. | The energetic cost of creating a cavity in the water network for the large non-polar group outweighs the energy gained from the single hydroxyl group's hydrogen bonding.[2][4] |
| Intermolecular Forces | Can form hydrogen bonds with water via its -OH group, but is dominated by weaker London dispersion forces due to the aromatic ring and methyl groups. | Water's strong hydrogen bonding network resists disruption by largely non-polar molecules.[3] |
| Temperature | Solubility is expected to increase with increasing temperature. | The dissolution of most solids and liquids in a liquid solvent is an endothermic process (ΔH > 0), favored by higher temperatures which provide the kinetic energy needed to overcome intermolecular forces in the solute.[4][5] |
| pH | Solubility is expected to be largely independent of pH in the range of 1-14. | The hydroxyl group is a very weak acid (pKa ≈ 16-18), similar to other alcohols. It will not significantly deprotonate or protonate in typical aqueous pH ranges to form a more soluble ionic species.[6] |
Part 1: Experimental Determination of Aqueous Solubility
Accurate solubility data is foundational. The choice of method depends on the required accuracy, throughput, and stage of research. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility, while nephelometry is a powerful tool for high-throughput kinetic solubility screening.[7][8]
Methodology 1: Shake-Flask Method for Thermodynamic Solubility
This method measures the saturation concentration of a compound in a solvent at equilibrium and is considered the most reliable technique.[8] Its protocol is standardized by organizations like the OECD.[9]
Causality Behind the Protocol: The core principle is to allow a compound to reach its true thermodynamic equilibrium between the solid (or pure liquid) state and the dissolved state. This requires sufficient time and energy (agitation) to break intermolecular bonds in the crystal lattice and form solute-solvent interactions until the solution is saturated. Temperature control is critical as solubility is temperature-dependent.[5] Phase separation must be absolute to ensure only the dissolved analyte is measured.
Step-by-Step Protocol (Adapted from OECD Guideline 105):
-
Preparation: Add an excess amount of this compound to a glass flask or vial containing high-purity water (or a relevant aqueous buffer). The excess is crucial to ensure saturation is reached and maintained.
-
Equilibration: Seal the vessel and place it in a thermostated shaker or on a stirrer plate at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[10]
-
Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let undissolved material settle. To completely separate the aqueous phase from the excess solute, centrifuge the samples at high speed.
-
Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase. Extreme care must be taken not to disturb the undissolved material or transfer any microdroplets.
-
Quantification: Analyze the concentration of this compound in the sampled aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).[11]
-
Validation: The process should be repeated until at least three consecutive measurements show no significant change in concentration, confirming that equilibrium was achieved.
Methodology 2: Laser Nephelometry for High-Throughput Kinetic Solubility
In early drug discovery, speed and material conservation are paramount. Laser nephelometry provides a rapid, automated assessment of a compound's kinetic solubility by measuring light scattered by precipitated particles.[12][13]
Causality Behind the Protocol: This technique does not measure true equilibrium. Instead, it identifies the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate out of an aqueous buffer.[14] The use of a DMSO co-solvent means the result is "kinetic" rather than "thermodynamic" solubility. It is a measure of how readily a compound stays in solution under non-equilibrium conditions, which is highly relevant for many in-vitro biological assays.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate (e.g., 384-well), perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). This creates a concentration gradient.
-
Measurement: Place the plate into a laser nephelometer. The instrument directs a laser through each well and measures the amount of scattered light at a 90° angle.[15]
-
Data Analysis: The instrument records the light-scattering signal (measured in counts or nephelometric turbidity units, NTU) for each concentration.[12] A sharp increase in the signal indicates the formation of a precipitate.
-
Precipitation Point: The concentration just before the sharp increase in light scattering is determined as the kinetic solubility threshold.[14] Compounds are often classified as having high, moderate, or low solubility based on this threshold.[12]
Part 2: Predictive and Computational Approaches
When experimental data is unavailable or for in-silico screening of large compound libraries, predictive models are invaluable.[16][17] Quantitative Structure-Property Relationship (QSPR) models provide a mathematical link between a molecule's structural features (descriptors) and its physicochemical properties.[18]
Causality Behind the Models: QSPR models operate on the principle that a molecule's structure inherently defines its properties. By training machine learning algorithms on large datasets of compounds with known structures and experimental solubilities, these models learn the complex, weighted contributions of various molecular descriptors to aqueous solubility.[19]
Key Molecular Descriptors for Solubility Prediction:
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Higher logP values correlate with lower aqueous solubility. The calculated XLogP3 for this compound is 1.8, indicating a preference for a non-polar environment.[20]
-
Molecular Weight (MW): Larger molecules generally have lower solubility due to the increased energy required to form a solvent cavity.[4]
-
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms. It is a good predictor of hydrogen bonding capacity. The TPSA of this compound is 20.2 Ų.[20]
-
Hydrogen Bond Donors/Acceptors: Counts of functional groups that can donate (like -OH) or accept (like the oxygen in -OH) hydrogen bonds. This compound has one donor and one acceptor.[20]
-
Rotatable Bonds: A measure of molecular flexibility.
These descriptors serve as inputs for various modeling algorithms (e.g., Multiple Linear Regression, Random Forest, Neural Networks) to predict the solubility, typically as the logarithm of the molar solubility (logS).[19]
Conclusion
The aqueous solubility of this compound is governed by the antagonistic effects of its polar hydroxyl group and its non-polar dimethylphenyl ring. While its structure strongly suggests low solubility, a definitive quantitative value requires rigorous experimental determination. The shake-flask method remains the definitive standard for obtaining thermodynamic equilibrium data, essential for late-stage development and regulatory purposes. For earlier-stage research and high-throughput screening, laser nephelometry offers a rapid and material-efficient means of classifying kinetic solubility. In parallel, validated QSPR models, leveraging key molecular descriptors, provide powerful predictive capabilities for in-silico design and candidate prioritization. A comprehensive understanding, integrating theoretical principles with robust experimental and computational approaches, is crucial for effectively harnessing molecules like this compound in scientific and industrial applications.
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An In-Depth Technical Guide to the Synthesis of (3,5-Dimethylphenyl)methanol
Introduction
(3,5-Dimethylphenyl)methanol, also known as 3,5-dimethylbenzyl alcohol, is a crucial organic intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its substituted phenyl ring and primary alcohol functionality provide a versatile scaffold for the construction of more complex molecules.[1][2] This guide offers a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in the field of drug development and chemical synthesis. We will delve into the mechanistic details, provide field-proven experimental protocols, and offer insights into the practical considerations for each major synthetic route.
Physicochemical Properties
| Property | Value |
| CAS Number | 27129-87-9[3] |
| Molecular Formula | C9H12O[3][4] |
| Molecular Weight | 136.19 g/mol [3][4] |
| Appearance | Liquid[4] |
| Boiling Point | 219.5°C at 760 mmHg[4] |
| Flash Point | 224°F[4] |
| Purity | Typically ≥95%[4] |
Synthetic Pathways
The synthesis of this compound can be approached through several distinct routes, primarily involving the reduction of a corresponding carbonyl compound. The choice of starting material—be it an aldehyde, a carboxylic acid, or an ester—dictates the selection of the reducing agent and the overall reaction strategy.
Pathway 1: Reduction of 3,5-Dimethylbenzaldehyde
The most direct route to this compound is the reduction of 3,5-dimethylbenzaldehyde. This transformation is typically achieved with high efficiency using hydride-based reducing agents.
Mechanism of Aldehyde Reduction
The reduction of an aldehyde to a primary alcohol using a hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent protonates the alkoxide, yielding the final primary alcohol.
Experimental Protocol: Reduction of 3,5-Dimethylbenzaldehyde with Sodium Borohydride
This protocol is favored for its operational simplicity and the milder, more selective nature of NaBH₄ compared to LiAlH₄.[5]
Materials:
-
3,5-Dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylbenzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in portions, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Causality and Insights:
-
The use of an alcohol as a solvent is common for NaBH₄ reductions. While NaBH₄ reacts slowly with protic solvents, this reaction is generally manageable at low temperatures.
-
The portion-wise addition of NaBH₄ helps to control the exothermicity of the reaction and any hydrogen gas evolution.
-
The aqueous workup with a mild acid like NH₄Cl is crucial for neutralizing any remaining borohydride and hydrolyzing the borate ester intermediates to liberate the alcohol.
Safety Considerations for Sodium Borohydride:
Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or high temperatures.[6] It is also air and moisture sensitive.[6]
-
Handling: Always handle NaBH₄ in a well-ventilated area, preferably in a glove box or under an inert atmosphere.[5][6] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a flame-retardant lab coat.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water, acids, and oxidizing agents.[7] The container should be labeled as 'Water Reactive'.[5][6]
-
Spills: In case of a spill, do not use water.[7] Cover the spill with a dry, non-combustible material like sand or dry earth.[8]
-
First Aid: In case of skin contact, immediately wipe away excess material and wash the affected area thoroughly with soap and water.[6][7] For eye contact, flush with plenty of water for at least 15 minutes and seek medical attention.[6][7] If inhaled, move to fresh air.[6] If ingested, do not induce vomiting and seek immediate medical attention.[5][6]
Pathway 2: Reduction of 3,5-Dimethylbenzoic Acid or its Derivatives
An alternative and highly effective strategy involves the reduction of 3,5-dimethylbenzoic acid or its more reactive derivatives, such as esters or acyl chlorides. This approach often requires a more powerful reducing agent.
Mechanism of Carboxylic Acid and Ester Reduction with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10] The reduction of an ester involves two hydride additions. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide leaving group to form an aldehyde.[11][12] The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[10][11] A final aqueous workup protonates the alkoxide to yield the primary alcohol.[11] The reduction of a carboxylic acid follows a similar, albeit slightly different, initial deprotonation step followed by reduction.
Experimental Workflow: LiAlH₄ Reduction
Caption: Experimental workflow for LiAlH₄ reduction.
Experimental Protocol: Reduction of Methyl 3,5-dimethylbenzoate with LiAlH₄
Materials:
-
Methyl 3,5-dimethylbenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Water
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C.
-
Perform a Fieser workup by carefully and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Causality and Insights:
-
LiAlH₄ reactions must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[9] An inert atmosphere is essential.
-
The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.
-
The initial formation of an ester (e.g., from 3,5-dimethylbenzoic acid via Fischer esterification) can lead to a cleaner reduction with LiAlH₄ compared to the direct reduction of the carboxylic acid, which can sometimes be sluggish.
Pathway 3: Grignard Reaction with Formaldehyde
A classic carbon-carbon bond-forming approach can also be employed, starting from 1-bromo-3,5-dimethylbenzene.
Mechanism of Grignard Reagent Formation and Reaction
The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, is formed by the reaction of 1-bromo-3,5-dimethylbenzene with magnesium metal in an anhydrous ether solvent.[13] This organometallic species acts as a potent nucleophile. The subsequent reaction with an electrophile, in this case, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), results in the formation of the desired primary alcohol after an acidic workup.
Synthetic Scheme: Grignard Pathway
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Assemble a flame-dried three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-3,5-dimethylbenzene (1 equivalent) in anhydrous ether to the flask.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
In a separate flask, heat paraformaldehyde under vacuum to generate gaseous formaldehyde, which is then bubbled through the Grignard solution, or alternatively, carefully add dried paraformaldehyde portion-wise to the Grignard reagent at 0°C.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution, followed by dilute HCl to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by vacuum distillation.
Causality and Insights:
-
The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as any moisture will protonate and destroy the Grignard reagent.[13]
-
The formation of the Grignard reagent can sometimes be difficult to initiate. The use of an iodine crystal, mechanical grinding of the magnesium, or the addition of a small amount of a pre-formed Grignard reagent can help start the reaction.[14]
-
A common side product is the Wurtz coupling product, bis(3,5-dimethylphenyl), which can be minimized by slow addition of the halide and avoiding high temperatures.[15]
Data Summary of Synthetic Pathways
| Pathway | Starting Material | Key Reagent | Typical Solvents | Key Considerations |
| 1 | 3,5-Dimethylbenzaldehyde | NaBH₄ | Methanol, Ethanol | Mild conditions, good selectivity, simple workup. |
| 2 | 3,5-Dimethylbenzoic Acid or its ester | LiAlH₄ | Anhydrous THF, Diethyl Ether | Powerful reagent, requires strictly anhydrous conditions and careful workup. |
| 3 | 1-Bromo-3,5-dimethylbenzene | Mg, Formaldehyde | Anhydrous THF, Diethyl Ether | Classic C-C bond formation, highly moisture-sensitive. |
Conclusion
The synthesis of this compound is a well-established process with several reliable and high-yielding pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment and safety infrastructure available. For laboratory-scale synthesis, the reduction of 3,5-dimethylbenzaldehyde with sodium borohydride offers a balance of efficiency, safety, and simplicity. For larger-scale preparations or when starting from the corresponding carboxylic acid, reduction with lithium aluminum hydride is a powerful and effective option, provided that appropriate safety precautions are rigorously followed. The Grignard pathway, while more complex, provides a classic and instructive example of organometallic chemistry in organic synthesis.
References
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
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OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]
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JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]
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University of Georgia. (n.d.). Sodium Borohydride Standard Operating Procedures. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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UC Center for Laboratory Safety. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Harper College. (2005, October 9). Sodium borohydride MSDS. Retrieved from [Link]
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UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of alcohols using LiAlH4 (video). Retrieved from [Link]
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NDSU Department of Chemistry and Biochemistry. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. Retrieved from [Link]
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Patsnap. (n.d.). Industrial production method of 3, 5-Dimethylbenzoyl chloride. Retrieved from [Link]
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NDSU Department of Chemistry and Biochemistry. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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MDPI. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bisthis compound. PubChem Compound Database. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from [Link]
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FAQ. (n.d.). What are the synthesis and content detection methods for 3,5-dimethylbenzoic acid?. Retrieved from [Link]
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Mahavir Synthesis. (n.d.). 3,5-dimethylbenzoic Acid. Retrieved from [Link]
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(3,5-Dimethylphenyl)methanol IUPAC name
An In-Depth Technical Guide to (3,5-Dimethylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Development
This compound, also known by its common name 3,5-dimethylbenzyl alcohol, is a substituted aromatic alcohol that serves as a versatile and crucial building block in the landscape of pharmaceutical and fine chemical synthesis. Its unique structural and electronic properties, conferred by the meta-positioned methyl groups, make it a valuable precursor for a range of complex molecular architectures. This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its precise IUPAC nomenclature, detailed synthesis protocols, in-depth analytical characterization, and its applications as a key intermediate in the synthesis of pharmaceutically active compounds.
Nomenclature and Physicochemical Properties
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name unequivocally describes a methanol group attached to the phenyl ring at the first position, with two methyl groups at the third and fifth positions of the benzene ring.
Synonyms:
-
3,5-Dimethylbenzyl alcohol[1]
-
Benzenemethanol, 3,5-dimethyl-[1]
-
1-(Hydroxymethyl)-3,5-dimethylbenzene[1]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 27129-87-9 | [1] |
| Molecular Formula | C9H12O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 219.5 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2][3] |
| XLogP3 | 1.8 | [2][3] |
Synthesis of this compound
The synthesis of this compound is most commonly and efficiently achieved through the reduction of a corresponding carbonyl compound, namely 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid. The choice of starting material and reducing agent is often dictated by factors such as cost, scalability, and desired purity.
Reduction of 3,5-Dimethylbenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH4) is a mild and selective reducing agent, making it a preferred choice in many laboratory and industrial settings.
Causality of Experimental Choices:
-
Sodium Borohydride (NaBH4): This reagent is chosen for its chemoselectivity. It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters or amides under standard conditions. This selectivity is crucial when working with more complex molecules.
-
Methanol or Ethanol as Solvent: These protic solvents are ideal for NaBH4 reductions. They not only dissolve the aldehyde and the reducing agent but also participate in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol.
-
Room Temperature Reaction: The reduction is typically exothermic but manageable at room temperature, avoiding the need for specialized cooling equipment in many cases.
-
Aqueous Workup: The addition of water or dilute acid serves to quench any unreacted NaBH4 and to hydrolyze the borate esters formed during the reaction, liberating the desired alcohol.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Reduction of 3,5-Dimethylbenzoic Acid
A more powerful reducing agent is required for the conversion of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation.
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH4): This is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters. Its high reactivity necessitates careful handling under anhydrous conditions.
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether: These aprotic solvents are used because LiAlH4 reacts violently with protic solvents like water and alcohols.
-
Careful Workup (Fieser Method): The quenching of a LiAlH4 reaction must be done with extreme caution. The sequential addition of water and then a base (like NaOH solution) is a standard and safe procedure to neutralize the reactive aluminum species and facilitate the isolation of the alcohol product.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential and dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 used in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by vacuum distillation or column chromatography.
Analytical Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | s | 3H | Aromatic protons (Ar-H) |
| ~4.6 | s | 2H | Methylene protons (-CH₂OH) |
| ~2.3 | s | 6H | Methyl protons (Ar-CH₃) |
| ~1.5-2.0 | br s | 1H | Hydroxyl proton (-OH) |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~141 | Quaternary aromatic carbon (C-OH) |
| ~138 | Quaternary aromatic carbons (C-CH₃) |
| ~129 | Aromatic CH |
| ~126 | Aromatic CH |
| ~65 | Methylene carbon (-CH₂OH) |
| ~21 | Methyl carbons (Ar-CH₃) |
Diagram of Key NMR Correlations:
Caption: Key ¹H and ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methyl and methylene) |
| 1600, 1470 | Medium | Aromatic C=C stretch |
| 1075-1000 | Strong | C-O stretch (primary alcohol) |
The broadness of the O-H stretch is a characteristic result of intermolecular hydrogen bonding[4].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 121: Loss of a methyl group (-CH₃).
-
m/z = 107: Loss of an ethyl group or rearrangement.
-
m/z = 91: Tropylium ion, characteristic of benzyl compounds.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of the benzylic alcohol, which can be readily oxidized, esterified, or etherified, providing a handle for further molecular elaboration[5]. The dimethyl substitution pattern on the aromatic ring can also impart specific steric and electronic properties to the final drug molecule, potentially influencing its binding affinity, metabolic stability, and pharmacokinetic profile.
While specific drug examples directly citing the use of this compound can be proprietary, its structural motif is found in compounds investigated for various therapeutic areas. For instance, substituted benzyl alcohol derivatives have been synthesized and evaluated for their antibacterial activity[6]. The 3,5-dimethylphenyl moiety can be found in molecules designed as inhibitors for enzymes such as phosphodiesterase 4 (PDE4), which are targets for inflammatory diseases[7].
The general workflow for utilizing this compound in pharmaceutical synthesis often involves the following steps:
-
Activation of the Hydroxyl Group: Conversion of the alcohol to a better leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride to form 3,5-dimethylbenzyl chloride).
-
Nucleophilic Substitution: Reaction of the activated intermediate with a nucleophile to build a more complex molecular scaffold.
-
Further Functional Group Manipulations: Additional synthetic steps to arrive at the final API.
Diagram of Application Workflow:
Caption: General synthetic utility of this compound in drug development.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile building block with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and characterization is essential for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and professionals in the field.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from [Link]
- Hassan, Y., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES.
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NIST. (n.d.). Phenol, 3,5-dimethyl-. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]
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Pharmaffiliates. (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. Retrieved from [Link]
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PubChem. (n.d.). Bisthis compound. Retrieved from [Link]
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PubChem. (n.d.). (2-Amino-3,5-dimethylphenyl)methanol. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. Retrieved from [Link]
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PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]
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(3,5-Dimethylphenyl)methanol molecular weight
An In-depth Technical Guide to (3,5-Dimethylphenyl)methanol for Advanced Research
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 3,5-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1] Its structure, featuring a hydroxymethyl group attached to a benzene ring substituted with two methyl groups in a meta arrangement, makes it a valuable intermediate in organic synthesis. The meta-substitution pattern imparts specific steric and electronic properties that influence its reactivity and its utility as a structural motif in larger molecules.
The molecular weight of this compound is approximately 136.19 g/mol .[2][3] This and other key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [3] |
| CAS Number | 27129-87-9 | |
| Appearance | Liquid | [4] |
| Boiling Point | 219.5 °C at 760 mmHg | [4] |
| Flash Point | 106.7 °C (224.0 °F) | [2][4] |
| Density / Specific Gravity | 0.927 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.531 at 20 °C | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3,5-Dimethylbenzyl alcohol | [3][4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound, such as 3,5-dimethylbenzaldehyde or an ester of 3,5-dimethylbenzoic acid. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.
Workflow for Synthesis via Reduction
The following diagram illustrates a standard laboratory-scale synthesis workflow starting from 3,5-dimethylbenzaldehyde.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 3,5-Dimethylbenzaldehyde
This protocol describes a reliable method for synthesizing this compound. The causality behind using sodium borohydride in a protic solvent like methanol is its excellent selectivity for reducing aldehydes over other functional groups while being relatively safe and easy to handle.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C. This is crucial to control the initial exothermic reaction upon adding the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Adding it portion-wise prevents a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the solution is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude liquid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its benzylic alcohol group. This functional group is a versatile handle for various chemical transformations.
Key Chemical Transformations
Caption: Key reactions of the this compound core.
While specific examples of this compound in marketed drugs are not prevalent, its structural isomer, (3,4-Dimethylphenyl)methanol, is a known intermediate in pharmaceutical synthesis.[5][6] By analogy, the 3,5-disubstituted pattern offers a unique scaffold for drug discovery for several reasons:
-
Lipophilicity Modulation: The two methyl groups increase the lipophilicity of the molecule, which can be crucial for tuning the pharmacokinetic properties (ADME) of a drug candidate, such as its ability to cross cell membranes.
-
Metabolic Stability: The methyl groups can block positions on the aromatic ring that might otherwise be susceptible to metabolic hydroxylation, potentially increasing the half-life of a drug.
-
Steric Influence: The meta-positioning of the methyl groups provides a distinct steric profile that can be exploited to achieve selective binding to a biological target, such as an enzyme or receptor active site.
This scaffold is a valuable building block for creating diverse compound libraries for high-throughput screening in the early phases of drug discovery.[5]
Safety and Handling
This compound is classified as harmful if swallowed. Proper handling is essential to ensure laboratory safety.
| Safety Aspect | Guideline | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a dry, well-ventilated place at room temperature in a tightly sealed container. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat should be worn at all times. | [7] |
| Spill & Disposal | Absorb spills with an inert material and dispose of in accordance with local, state, and federal regulations. | [8] |
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties and straightforward synthetic accessibility. Its true value for researchers lies in the reactivity of its benzylic alcohol and the specific stereoelectronic profile conferred by the 3,5-dimethyl substitution pattern. While not as widely documented in final drug products as some of its isomers, it represents a valuable and potentially underutilized building block for constructing novel molecular architectures in medicinal chemistry and materials science. This guide provides the foundational knowledge for its effective and safe utilization in advanced research and development settings.
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This compound. Oakwood Chemical. [Link]
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An In-depth Technical Guide to the Synthesis of (3,5-Dimethylphenyl)methanol: Core Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
(3,5-Dimethylphenyl)methanol, a key building block in the synthesis of fine chemicals and pharmaceuticals, offers a versatile scaffold for molecular elaboration.[1][2] This guide provides a comprehensive overview of the principal synthetic routes to this important intermediate, focusing on the selection of starting materials and the rationale behind established experimental protocols.
The strategic placement of the two methyl groups on the phenyl ring provides unique reactivity and steric hindrance, making this compound a valuable component in the development of novel therapeutics and complex organic molecules.[1][2] The selection of an appropriate synthetic pathway is paramount and is typically governed by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and reaction conditions. This document will explore three primary, well-documented strategies for the synthesis of this compound.
Reduction of 3,5-Dimethyl-Substituted Carbonyl Compounds
One of the most direct and widely employed approaches for the synthesis of this compound involves the reduction of a corresponding carbonyl compound, namely 3,5-dimethylbenzaldehyde or an ester of 3,5-dimethylbenzoic acid. The choice of the specific starting material and reducing agent is critical and depends on the desired selectivity and reaction scale.
From 3,5-Dimethylbenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[3] For the preparation of this compound, 3,5-dimethylbenzaldehyde serves as a readily available and efficient precursor.[4]
The reduction of aldehydes typically proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[5] This is followed by protonation of the resulting alkoxide to yield the primary alcohol.
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[6][7] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a preferred choice for this transformation.[3][7]
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,5-dimethylbenzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography or distillation if necessary.
Data Presentation: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Reactivity | Selectivity | Solvents | Key Advantages | Potential Disadvantages |
| Sodium Borohydride (NaBH₄) | Mild | High for aldehydes vs. esters | Methanol, Ethanol, Water | Cost-effective, easy to handle | Slower reaction rates compared to stronger agents |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Reduces most carbonyls | THF, Diethyl ether | Highly reactive, fast reactions | Pyrophoric, requires anhydrous conditions, reacts violently with water |
From 3,5-Dimethylbenzoic Acid and its Esters
An alternative and equally viable route begins with 3,5-dimethylbenzoic acid. Due to the lower reactivity of carboxylic acids and esters towards hydride reagents compared to aldehydes, stronger reducing agents are typically required.[8]
The reduction of an ester to a primary alcohol with a strong hydride donor like lithium aluminum hydride (LiAlH₄) involves a two-step process.[9][10] First, a nucleophilic acyl substitution occurs where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate.[9][10] This aldehyde is then rapidly reduced to the corresponding primary alcohol.[10]
Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[8][11] The reaction must be carried out under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.[12][13]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of methyl 3,5-dimethylbenzoate (1 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude this compound.
-
Purification can be achieved through vacuum distillation or column chromatography.
Grignard Reaction with Formaldehyde
The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds.[12] In this approach, 3,5-dimethylphenylmagnesium bromide, prepared from 1-bromo-3,5-dimethylbenzene, is reacted with formaldehyde to yield this compound.[14][15]
The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of the formaldehyde carbonyl group. The resulting magnesium alkoxide is then protonated in a subsequent workup step to give the primary alcohol.[12]
The successful formation of the Grignard reagent is highly dependent on anhydrous conditions, as any trace of water will protonate and destroy the reagent.[13]
Experimental Protocol:
Part A: Preparation of 3,5-Dimethylphenylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 1-bromo-3,5-dimethylbenzene (1 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining solution of 1-bromo-3,5-dimethylbenzene dropwise at a rate that maintains a gentle reflux.[16]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
Part B: Reaction with Formaldehyde
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction mixture via a delivery tube, or add a solution of formaldehyde in an anhydrous ether.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Catalytic Hydrogenation of 3,5-Dimethylbenzoic Acid
Catalytic hydrogenation offers a greener and often more scalable alternative to the use of metal hydride reagents. This method involves the reduction of the carboxylic acid group in the presence of a metal catalyst and hydrogen gas.
The precise mechanism can be complex and catalyst-dependent. Generally, it involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.
Ruthenium catalysts have shown efficacy in the hydrogenation of aromatic carboxylic acids.[17][18] The reaction typically requires elevated temperatures and pressures.
Experimental Protocol:
-
In a high-pressure autoclave, combine 3,5-dimethylbenzoic acid (1 equivalent), a suitable solvent such as 1,4-dioxane, and a catalytic amount of a supported ruthenium catalyst (e.g., 5% Ru/C).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 6-7 MPa) and heat to the reaction temperature (e.g., 150-200°C).[17]
-
Maintain the reaction under these conditions with vigorous stirring for several hours.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation or recrystallization.
Visualization of Synthetic Pathways
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A Technical Guide to the Oxidation of (3,5-Dimethylphenyl)methanol: Reagents, Mechanisms, and Protocols
Introduction
The oxidation of (3,5-dimethylphenyl)methanol is a pivotal transformation in synthetic organic chemistry, serving as a gateway to two highly valuable molecules: 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid. These compounds are not mere laboratory curiosities; they are critical building blocks in the development of pharmaceuticals, fine chemicals, and advanced materials.[1][2][3] The primary challenge and the focus of this guide lie in the controlled and selective conversion of the benzylic alcohol to either the aldehyde or the carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the outcome, making a deep understanding of the available methodologies essential for researchers in drug development and process chemistry.
This guide provides an in-depth analysis of field-proven methods for the oxidation of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on reaction mechanisms, protocol validation, and comparative analysis to empower scientists to select and execute the optimal synthetic strategy for their specific objectives.
Selective Oxidation to 3,5-Dimethylbenzaldehyde
The synthesis of 3,5-dimethylbenzaldehyde requires mild oxidizing agents that can halt the oxidation at the aldehyde stage, preventing overoxidation to the corresponding carboxylic acid.[4] Several reliable methods have been established for this transformation, each with distinct advantages concerning selectivity, reaction conditions, and scalability.
Manganese Dioxide (MnO₂): The Heterogeneous Workhorse
Manganese dioxide is a classic and highly effective reagent for the selective oxidation of benzylic and allylic alcohols.[5][6] Its primary advantage lies in its chemoselectivity; it typically does not affect non-activated primary or secondary alcohols, making it ideal for complex molecules.[6] The reaction is heterogeneous, occurring on the surface of the insoluble MnO₂ powder.[7]
Mechanism of Action: The oxidation proceeds through a radical intermediate mechanism. The alcohol's hydroxyl group first coordinates to the Mn(IV) center on the dioxide surface. This is followed by a hydrogen atom transfer from the benzylic carbon to an oxygen atom, generating a resonance-stabilized benzylic radical and reducing Mn(IV) to Mn(III). A subsequent electron rearrangement yields the aldehyde product and Mn(II).[7] The efficacy of the reagent is highly dependent on its method of preparation, which influences its surface area and activity.[6]
Experimental Protocol: MnO₂ Oxidation of this compound [1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add activated manganese dioxide (MnO₂) in excess (typically 5-10 equivalents by weight). The large excess is necessary to ensure a sufficient number of active sites for the reaction to proceed to completion.[8]
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from 2 to 12 hours.[1][5]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or another filter aid to remove the solid manganese oxides.
-
Purification: Wash the filter cake thoroughly with dichloromethane. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,5-dimethylbenzaldehyde, which can be further purified by distillation or chromatography if necessary.
Data Presentation: MnO₂ Oxidation
| Parameter | Value/Condition | Rationale & Insights |
| Product Selectivity | Aldehyde | Excellent selectivity for benzylic alcohols prevents overoxidation.[6] |
| Stoichiometry | 5-10 eq. MnO₂ | Heterogeneous reaction requires a large surface area and excess reagent.[8] |
| Solvent | Dichloromethane, Chloroform | Inert solvents that solubilize the substrate are preferred.[5] |
| Temperature | Room Temperature to 60°C | Mild conditions preserve sensitive functional groups.[5] |
| Typical Yield | ~90% | High yields are achievable with properly activated MnO₂.[1] |
Swern Oxidation: Mild, Metal-Free Conditions
The Swern oxidation is a powerful and widely used method for converting primary alcohols to aldehydes without the use of heavy metals.[9] It relies on the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent, typically oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine (NEt₃).[10]
Mechanism of Action: The reaction begins with the activation of DMSO by oxalyl chloride at low temperatures (-78 °C) to form a highly reactive chlorosulfonium salt.[4][11] The alcohol then attacks this electrophilic sulfur species, creating an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular elimination reaction via a five-membered ring transition state, which deprotonates the benzylic carbon to form the C=O double bond, yielding the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[9] The notoriously foul smell of DMS is a tell-tale sign of a successful Swern oxidation.[10]
Caption: High-level workflow for the Swern Oxidation.
Experimental Protocol: Swern Oxidation of this compound [11][12]
-
Activation: To a solution of oxalyl chloride (1.5-2 equiv.) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of DMSO (2.5-3 equiv.) in DCM dropwise at -78 °C (dry ice/acetone bath). Stir for 5-10 minutes.
-
Alcohol Addition: Add a solution of this compound (1 equiv.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Elimination: Add triethylamine (NEt₃, 5-7 equiv.) dropwise to the reaction mixture. A thick white precipitate will form. Stir for 10 minutes at -78 °C, then allow the mixture to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired aldehyde.
Data Presentation: Swern Oxidation
| Parameter | Value/Condition | Rationale & Insights |
| Product Selectivity | Aldehyde | Reaction conditions are mild, preventing further oxidation.[9] |
| Temperature | -78 °C (strictly) | The chlorosulfonium intermediate is unstable at higher temperatures.[12] |
| Reagents | DMSO, Oxalyl Chloride, NEt₃ | Metal-free system, but reagents are corrosive and produce malodorous byproduct.[10] |
| Key Advantage | High Yield, Broad Substrate Scope | One of the most reliable methods for aldehyde synthesis. |
| Potential Disadvantage | Odor of DMS, Strict Temp. Control | Requires careful experimental setup and handling. |
Pyridinium Chlorochromate (PCC): A Classic Mild Oxidant
PCC is a salt formed from pyridine, chromium trioxide, and hydrochloric acid. It is a popular reagent because it is a mild oxidant that is soluble in organic solvents like dichloromethane, allowing the reaction to be carried out in anhydrous conditions.[13] This prevents the formation of the aldehyde hydrate, which is the intermediate required for overoxidation to the carboxylic acid.[14][15]
Mechanism of Action: The oxidation begins with the alcohol attacking the chromium(VI) center to form a chromate ester.[13] A base (such as pyridine or the chloride ion) then removes the proton from the benzylic carbon in an E2-like elimination step.[14][16] The electrons from the C-H bond form the new C=O π-bond, and the O-Cr bond breaks, reducing Cr(VI) to a Cr(IV) species.[14]
Caption: Key steps in the PCC oxidation mechanism.
Experimental Protocol: PCC Oxidation of this compound [17]
-
Setup: In a flask, create a stirred heterogeneous mixture of PCC (1.5 equiv.) and a neutral adsorbent like silica gel or Celite® in anhydrous dichloromethane (CH₂Cl₂). Using a solid support simplifies work-up by adsorbing the chromium byproducts.
-
Alcohol Addition: Slowly add a solution of this compound (1 equiv.) in CH₂Cl₂ to the stirred mixture. The initially orange PCC mixture will turn dark green/brown.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel or Florisil®, washing thoroughly with more ether.
-
Purification: Evaporation of the solvent from the filtrate yields the product, which is often pure enough for subsequent steps.
Data Presentation: PCC Oxidation
| Parameter | Value/Condition | Rationale & Insights |
| Product Selectivity | Aldehyde | Anhydrous conditions prevent overoxidation.[14] |
| Reagent | Pyridinium Chlorochromate (CrVI) | Mild, but chromium reagents are toxic and pose disposal challenges. |
| Stoichiometry | ~1.5 equivalents | A slight excess ensures complete conversion of the alcohol. |
| Solvent | Dichloromethane (anhydrous) | Essential for selectivity and reagent solubility.[13] |
| Work-up | Filtration through silica | Simplifies removal of chromium byproducts. |
Oxidation to 3,5-Dimethylbenzoic Acid
To synthesize 3,5-dimethylbenzoic acid, a stronger oxidizing agent is required that can convert the primary alcohol first to an aldehyde and then, via its hydrate intermediate, to the carboxylic acid.
The Jones Oxidation: A Powerful Chromic Acid System
The Jones oxidation employs a reagent prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid.[18] It is a potent oxidizing system capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[17] The reaction is typically performed in acetone, which is miscible with the aqueous reagent.
Mechanism of Action: Similar to PCC, the alcohol first forms a chromate ester. This is rapidly oxidized to the aldehyde. In the aqueous acidic medium, the aldehyde is in equilibrium with its hydrate form (a geminal diol).[19] This hydrate can then form another chromate ester, which is subsequently oxidized to the carboxylic acid.[15] The persistence of the orange-red Cr(VI) color indicates excess reagent, while a green color signifies the presence of the reduced Cr(III) species.[19]
Caution: Chromium(VI) compounds are highly toxic and carcinogenic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[18][19]
Caption: General workflow for a Jones oxidation reaction.
Experimental Protocol: Jones Oxidation of this compound [19]
-
Preparation of Jones Reagent: In a beaker cooled in an ice-water bath, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). With extreme caution and slow stirring, add this mixture to water.[19][20]
-
Setup: Dissolve this compound (1 equiv.) in acetone in a flask and cool the solution in an ice-water bath.
-
Reaction: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. The temperature should be maintained below 30°C. Continue adding the reagent until the characteristic orange-red color persists, indicating that the alcohol has been fully consumed.
-
Work-up: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
-
Isolation: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent to yield the crude 3,5-dimethylbenzoic acid, which can be purified by recrystallization.
TEMPO-Catalyzed Oxidation to Carboxylic Acids
The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl), or TEMPO, radical is a highly efficient catalyst for alcohol oxidations. While it can be used to selectively form aldehydes, modifying the reaction conditions can drive the oxidation to the carboxylic acid.[21][22]
Mechanism of Action: The catalytic cycle involves the oxidation of the TEMPO radical to the active N-oxoammonium salt by a stoichiometric co-oxidant (e.g., sodium hypochlorite).[23] This salt oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized back into the cycle. The aldehyde, in the presence of water, forms a hydrate that can be oxidized again by the N-oxoammonium salt to the carboxylic acid. The addition of a phase-transfer catalyst can greatly accelerate this second oxidation step.[21]
Comparative Analysis and Method Selection
Choosing the appropriate oxidation method depends on a variety of factors including the desired product, scale, available equipment, and safety considerations.
| Method | Product | Key Advantages | Key Disadvantages | Best For... |
| MnO₂ | Aldehyde | High selectivity for benzylic alcohols, mild conditions, simple work-up. | Requires large excess of reagent, activity can be variable. | Selective oxidation in the presence of other alcohols. |
| Swern | Aldehyde | Metal-free, high yields, broad applicability. | Requires cryogenic temperatures, produces malodorous DMS. | High-purity aldehyde synthesis on a lab scale. |
| PCC | Aldehyde | Simple procedure, reliable yields, anhydrous conditions. | Toxic chromium waste, reagent can be acidic. | Quick and reliable small-scale aldehyde synthesis. |
| Jones | Carboxylic Acid | Strong and effective, inexpensive reagents. | Highly toxic Cr(VI), harsh acidic conditions, difficult work-up. | Robust, large-scale synthesis of carboxylic acids when functional group tolerance is not an issue. |
| TEMPO | Aldehyde or Acid | Catalytic, environmentally benign co-oxidants (O₂, bleach), tunable selectivity.[22][24] | Can be slower, optimization may be required. | Green chemistry applications and tunable, selective oxidations. |
Conclusion
The oxidation of this compound is a well-studied transformation with a robust toolbox of available methods. For the selective synthesis of 3,5-dimethylbenzaldehyde, mild, often anhydrous methods such as MnO₂, Swern, or PCC oxidations offer high yields and selectivity. For the production of 3,5-dimethylbenzoic acid, stronger oxidants like the Jones reagent are effective, albeit with significant environmental and safety drawbacks. The emergence of catalytic systems, particularly those based on TEMPO, represents the future of this chemistry, offering tunable selectivity between the aldehyde and the carboxylic acid under greener, more sustainable conditions. The choice of method should be a deliberate one, guided by the principles of efficiency, safety, and environmental responsibility.
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He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, B.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765-4769. [Link]
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Markó, I. E., & Evans, P. A. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 2071-2073. [Link]
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NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
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Markó, I. E., & Evans, P. A. (2011). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 2071–2073. [Link]
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van der Made, A. W., & van der Made, R. H. (1993). Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. Journal of the American Chemical Society, 115(1), 177-185. [Link]
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JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Banerji, K. K. (1977). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (5), 639-641. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
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Glasnov, T. N., & Kappe, C. O. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1845-1854. [Link]
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Hinzmann, A., et al. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry, 2020(10), 1429-1433. [Link]
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Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Chemistry Steps. [Link]
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Singh, J., et al. (n.d.). SJR Oxidation Of Benzyl Alcohols To Benzaldehydes. Rhodium Archive. [Link]
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Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
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Biswas, T. (2023). PCC or Pyridinium Chlorochromate, mild, selective oxidizing agent: Explanation by Dr. Tanmoy Biswas. YouTube. [Link]
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Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
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Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2096–2103. [Link]
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Organic Syntheses. (n.d.). Oxidation of cholesterol with Jones' reagent. Organic Syntheses. [Link]
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PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid. PrepChem.com. [Link]
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Mahavir Synthesis. (n.d.). 3,5-dimethylbenzoic Acid. Mahavir Synthesis. [Link]
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Nash, J. J., et al. (2021). Near-Surface Gas-Phase Methoxymethanol Is Generated by Methanol Oxidation over Pd-Based Catalysts. The Journal of Physical Chemistry C, 125(46), 25576-25585. [Link]
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(3,5-Dimethylphenyl)methanol stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of (3,5-Dimethylphenyl)methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound (CAS No. 27129-87-9). The following sections detail the molecule's intrinsic chemical vulnerabilities, outline field-proven storage and handling protocols to ensure its long-term integrity, and provide a framework for assessing its purity and degradation over time.
Introduction: Understanding the Molecule
This compound, also known as 3,5-Dimethylbenzyl alcohol, is an aromatic alcohol widely utilized as a building block in organic synthesis.[1] Its utility in the synthesis of fine chemicals and pharmaceutical intermediates makes understanding its stability profile critical for ensuring experimental reproducibility, product purity, and process scalability. The molecule's structure, featuring a benzylic alcohol group, is the primary determinant of its reactivity and degradation pathways.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is fundamentally linked to the reactivity of its benzylic hydroxyl group. This functional group is susceptible to oxidation, a primary degradation pathway that can be initiated by atmospheric oxygen, light, or incompatible chemical agents.
2.1 Oxidative Degradation
The most significant stability concern for this compound is its oxidation. The benzylic carbon is readily oxidized, first to an aldehyde (3,5-dimethylbenzaldehyde) and subsequently to a carboxylic acid (3,5-dimethylbenzoic acid). This process can be accelerated by exposure to heat, light (photo-oxidation), and trace metal contaminants that can catalyze the reaction.
The presence of these impurities can compromise the quality of the material, leading to downstream complications in sensitive synthetic applications. For instance, the aldehyde impurity can participate in unwanted side reactions, while the carboxylic acid can alter the pH and reactivity of a reaction mixture.
Caption: Oxidative degradation pathway of this compound.
2.2 Incompatible Materials
To prevent accelerated degradation and hazardous reactions, this compound must be stored away from incompatible substances. Safety Data Sheets consistently highlight the risks associated with:
-
Strong Oxidizing Agents: These will readily and often exothermically react with the alcohol group, leading to rapid degradation.
-
Acid Chlorides and Acid Anhydrides: These can react with the hydroxyl group in an esterification reaction. While this is a synthetic utility, it is an unwanted degradation pathway during storage.
-
Bases: Strong bases can deprotonate the alcohol, forming an alkoxide which may be more susceptible to oxidation.
-
Metals: Certain metals like copper and brass can catalyze oxidation and should be avoided in storage containers or transfer lines.[2][3]
Recommended Storage and Handling Protocols
Based on its chemical properties, a multi-faceted approach is required to ensure the long-term stability of this compound. The primary goals are to mitigate exposure to oxygen, light, heat, and incompatible materials.
3.1 Core Storage Recommendations
The following table summarizes the optimal conditions for storing this compound, synthesized from supplier recommendations and chemical first principles.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature.[5] Cool, dry area away from direct heat sources.[4] | Prevents acceleration of oxidative degradation. Avoids freezing/thawing cycles which can introduce moisture. |
| Atmosphere | Sealed in dry conditions. For long-term storage, blanket with an inert gas (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen, the primary driver for oxidation. Prevents absorption of moisture from the air. |
| Container | Tightly closed, properly labeled containers.[4] Amber glass bottles are preferred. | Prevents exposure to air and moisture. Amber glass protects the compound from light-induced degradation. |
| Light Exposure | Store away from direct sunlight. | The energy from UV light can initiate and propagate free-radical oxidation of the benzylic alcohol. |
| Incompatibilities | Store separately from strong oxidizing agents, acid chlorides, acid anhydrides, and bases.[3] | Prevents chemical reactions that degrade the material and can pose safety hazards. |
3.2 Handling Procedures
When handling this compound, particularly when transferring from a bulk container, the principle of minimal exposure should be applied.
-
Inert Atmosphere Transfer: For high-purity applications, transfers should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent the introduction of air into the storage container.
-
Material Compatibility: Use only compatible equipment (e.g., PTFE, glass, or stainless steel) for transfers to avoid catalytic degradation.
-
Container Sealing: After dispensing, promptly reseal the container, preferably with PTFE-lined caps, and re-purge the headspace with inert gas if necessary.
Protocol for Stability Assessment and Quality Control
Trust in a starting material requires verification. A robust stability testing protocol is a self-validating system to confirm the purity of this compound upon receipt and after prolonged storage. The following workflow outlines a forced degradation study designed to identify potential impurities.
Caption: Experimental workflow for a forced degradation stability study.
4.1 Step-by-Step Experimental Methodology
This protocol details the analysis of this compound purity, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool due to the compound's volatility.
-
Objective: To quantify the purity of this compound and identify/quantify degradation products resulting from controlled stress conditions.
-
Materials & Equipment:
-
This compound sample
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Temperature-controlled oven
-
Photostability chamber
-
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Analyze the solution by GC-MS to establish the initial purity profile and retention time. This serves as the baseline reference.
-
-
Sample Preparation for Stress Study:
-
Aliquot the neat material into several vials appropriate for the stress conditions (e.g., amber vials for thermal stress, clear vials for photostability).
-
Prepare one set of vials as controls, which will be stored under ideal conditions (Room Temperature, dark, sealed under Argon).
-
-
Applying Stress:
-
Thermal Stress: Place one set of vials in an oven at an elevated temperature (e.g., 40°C).
-
Photostability Stress: Place another set in a photostability chamber exposing them to a controlled light source.
-
Oxidative Stress: Prepare a set of vials with a significant air headspace and seal.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, and 6 months), remove one vial from each stress condition and the control group.
-
Prepare a sample for GC-MS analysis at the same concentration as the T=0 sample.
-
Analyze the sample under the identical GC-MS method used for the T=0 analysis.
-
-
Data Analysis:
-
Compare the chromatograms from the stressed samples to the T=0 and control samples.
-
Calculate the purity of the main peak (as % area).
-
Identify new peaks by their mass spectra, comparing them to a library to confirm identities (e.g., 3,5-dimethylbenzaldehyde, 3,5-dimethylbenzoic acid).
-
-
4.2 Expected Impurity Profile
The following table lists the primary expected degradation products and is a crucial tool for interpreting analytical data from stability studies.
| Compound Name | Molecular Formula | Expected Analytical Signature (GC-MS) |
| This compound | C₉H₁₂O | Main peak at a characteristic retention time; M+ at m/z 136. |
| 3,5-Dimethylbenzaldehyde | C₉H₁₀O | Peak appearing at a slightly different retention time; M+ at m/z 134. |
| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | Peak with a longer retention time (may require derivatization for GC); M+ at m/z 150. |
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily threatened by oxidation of the benzylic alcohol functional group, a process accelerated by air, light, and heat. By implementing the rigorous storage and handling protocols outlined in this guide—namely, storage at room temperature in sealed, airtight, light-protected containers, preferably under an inert atmosphere—users can significantly extend the shelf-life and preserve the purity of this valuable reagent. Regular analytical verification via a structured stability study provides the ultimate assurance of material quality, underpinning the reliability and success of synthetic endeavors.
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3,5-Dimethylphenol | C8H10O | CID 7948. PubChem. [Link]
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Methanol - Standard Operating Procedure. UCLA Chemistry and Biochemistry. [Link]
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Analytical Methods. Japan Ministry of the Environment. [Link]
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Bisthis compound | C17H20O | CID 23396625. PubChem. [Link]
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3,5-dimethyl benzyl alcohol, 27129-87-9. The Good Scents Company. [Link]
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METHANOL. Food and Agriculture Organization of the United Nations. [Link]
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Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. PubMed. [Link]
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Methodological & Application
Application Note: (3,5-Dimethylphenyl)methanol as a Versatile Building Block in Organic Synthesis
An In-Depth Guide to (3,5-Dimethylphenyl)methanol in Synthetic Chemistry
Introduction: The Strategic Advantage of the 3,5-Dimethylphenyl Moiety
This compound, also known as 3,5-dimethylbenzyl alcohol, is an aromatic alcohol that serves as a highly versatile and strategic building block for synthetic chemists. As a derivative of benzyl alcohol, it participates in a wide range of classical transformations including oxidation, etherification, and esterification.[1][2] However, the presence of two methyl groups at the meta positions of the phenyl ring imparts unique characteristics that chemists can leverage for specific outcomes.
The dimethyl substitution pattern modifies the electronic and steric properties of the molecule compared to unsubstituted benzyl alcohol. These methyl groups increase the lipophilicity of the moiety and can influence reaction rates and selectivity. In drug discovery, incorporating this structural unit can enhance metabolic stability or modulate binding interactions with biological targets.[3][4] This guide provides an in-depth exploration of key synthetic transformations using this compound, complete with detailed, field-proven protocols for researchers in organic synthesis and drug development.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 27129-87-9[5] |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Appearance | Liquid[5] |
| Purity | Typically ≥98%[5] |
Logical Flow of Synthetic Transformations
The utility of this compound stems from its ability to be transformed into several key functional groups, each opening a new branch of synthetic possibilities.
Caption: Synthetic pathways originating from this compound.
Selective Oxidation to 3,5-Dimethylbenzaldehyde
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. Aldehydes are versatile intermediates for C-C bond formation, reductive aminations, and the synthesis of carboxylic acids. For benzylic alcohols like this compound, it is crucial to employ mild conditions to prevent over-oxidation to the corresponding carboxylic acid.[6] The Dess-Martin Periodinane (DMP) oxidation is an exemplary method due to its high efficiency, mild reaction conditions (room temperature), and avoidance of toxic heavy metals like chromium.[7]
Causality Behind the Method:
The DMP reagent is a hypervalent iodine(V) compound. The mechanism involves an initial ligand exchange between the alcohol and an acetate group on the iodine center. A base, which can be the displaced acetate or an added non-nucleophilic base, then facilitates an E2-type elimination by abstracting the α-proton. This process concertedly reduces the iodine(V) to an iodine(III) species and oxidizes the alcohol to the aldehyde.[7] This concerted, non-aqueous mechanism is key to stopping the oxidation cleanly at the aldehyde stage.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Objective: To synthesize 3,5-dimethylbenzaldehyde from this compound with high yield and purity.
Materials:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 136.19 | 1.00 g | 7.34 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 3.42 g | 8.07 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - | - |
| Sodium bicarbonate (sat. aq. soln.) | - | 20 mL | - | - |
| Sodium thiosulfate (10% aq. soln.) | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | - | q.s. | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.34 mmol).
-
Dissolution: Dissolve the alcohol in 40 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: While stirring vigorously, add Dess-Martin Periodinane (3.42 g, 8.07 mmol, 1.1 eq.) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting material is fully consumed.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of sodium bicarbonate and 20 mL of a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 10-15 minutes until the organic layer is clear. The thiosulfate quenches any excess DMP and reduces the iodine byproducts.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity.
Caption: Workflow for the DMP oxidation of this compound.
Etherification: Formation of 3,5-Dimethylbenzyl Ethers
Benzyl ethers are one of the most widely used protecting groups for alcohols in multi-step synthesis.[8][9] They are stable to a broad range of reagents (acidic, basic, oxidative, and reductive conditions) but can be readily cleaved by catalytic hydrogenolysis.[1][10] The 3,5-dimethylbenzyl ether can be employed when specific steric or electronic properties are desired. A common and robust method for their synthesis is the Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with a benzyl halide.[11][12] A more direct and chemoselective method for benzylic alcohols involves activation with 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of DMSO.[13]
Causality Behind the Method:
This method leverages the high reactivity of benzylic alcohols. TCT activates DMSO, which in turn reacts with the this compound to form a reactive intermediate. This intermediate is then readily displaced by another alcohol (e.g., methanol or ethanol) acting as a nucleophile to form the corresponding ether. This procedure is notably chemoselective, favoring the etherification of benzylic alcohols over less reactive aliphatic or phenolic hydroxyl groups.[13]
Protocol 2: TCT/DMSO-Catalyzed Etherification
Objective: To synthesize 1-(methoxymethyl)-3,5-dimethylbenzene from this compound and methanol.
Materials:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 136.19 | 1.00 g | 7.34 | 1.0 |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 184.41 | 1.35 g | 7.34 | 1.0 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 0.57 mL | 8.07 | 1.1 |
| Methanol, anhydrous | - | 30 mL | - | - |
| Diethyl ether | - | 50 mL | - | - |
| Water | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate | - | q.s. | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.35 g, 7.34 mmol) and DMSO (0.57 mL, 8.07 mmol) in anhydrous methanol (30 mL). Stir for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.00 g, 7.34 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 30 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Washing & Drying: Combine the organic extracts and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography (using a gradient of hexanes to 19:1 hexanes:ethyl acetate) to afford the pure 3,5-dimethylbenzyl methyl ether.
Esterification: Synthesis of 3,5-Dimethylbenzyl Esters
Similar to benzyl ethers, benzyl esters are valuable protecting groups, but for carboxylic acids.[1] They are stable under neutral and mildly acidic or basic conditions and are conveniently removed by hydrogenolysis. The Fischer-Speier esterification is a classic, acid-catalyzed condensation between a carboxylic acid and an alcohol.[2][14] The reaction is driven to completion by using an excess of one reagent (typically the alcohol) or by removing the water byproduct.[15]
Causality Behind the Method:
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and gives the ester product. The entire process is reversible.[15]
Protocol 3: Fischer-Speier Esterification
Objective: To synthesize 3,5-dimethylbenzyl acetate from this compound and acetic acid.
Materials:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 136.19 | 1.00 g | 7.34 | 1.0 |
| Glacial Acetic Acid | 60.05 | 0.84 mL | 14.68 | 2.0 |
| Toluene | - | 25 mL | - | - |
| Sulfuric Acid, concentrated | - | 2-3 drops | catalytic | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | - | q.s. | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Combine this compound (1.00 g, 7.34 mmol), glacial acetic acid (0.84 mL, 14.68 mmol), and toluene (25 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) for 3-5 hours. Monitor the reaction by TLC.
-
Cooling & Neutralization: Cool the mixture to room temperature. Carefully pour it into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure to yield the crude ester. Purify by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate) to obtain pure 3,5-dimethylbenzyl acetate.
Caption: Key steps in the Fischer esterification mechanism.
Summary and Outlook
This compound is a valuable and adaptable starting material for a multitude of synthetic applications. Its core reactivity as a benzylic alcohol allows for its conversion into aldehydes, ethers, and esters—all critical functional groups and intermediates in modern organic chemistry. The protocols detailed herein provide robust and reproducible methods for these key transformations, empowering researchers to incorporate the unique 3,5-dimethylphenyl scaffold into complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.[3][4]
References
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Wikipedia. Benzyl alcohol. [Link]
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University of Calgary. Alcohol Protecting Groups. [Link]
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Patsnap Synapse. What is the mechanism of Benzyl Alcohol?. [Link]
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University of Liverpool. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
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ACS Publications. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. [Link]
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RSC Publishing. Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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Autechaux. Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. [Link]
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Reddit. Esterification protocol. [Link]
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ACS Publications. 3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Reactions. [Link]
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Pass My Exams. Oxidation of Methanol. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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YouTube. Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). [Link]
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YouTube. Making Aldehydes/Ketones by Oxidation of Alcohols. [Link]
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National Institutes of Health (NIH). Bisthis compound. [Link]
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Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
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YouTube. Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
MDPI. Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. [Link]
-
MDPI. A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. [Link]
-
ResearchGate. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]
-
ResearchGate. Dimethyl ether synthesis via methanol dehydration over Ta-supported catalysts. [Link]
-
ResearchGate. Synthesis of Dimethyl Ether from Methanol over Solid Acid Catalysts. [Link]
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Application Notes and Protocols for the Utilization of (3,5-Dimethylphenyl)methanol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the 3,5-Dimethylphenyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological activity, selectivity, and favorable pharmacokinetic profiles. (3,5-Dimethylphenyl)methanol, a disubstituted aromatic alcohol, serves as a critical and versatile starting material for the synthesis of a diverse array of pharmaceutical intermediates. Its unique structural feature, the 3,5-dimethylphenyl group (also known as the sym-xylenyl or 3,5-xylyl moiety), imparts a specific steric and electronic signature to parent molecules, influencing their interaction with biological targets.
The gem-dimethyl substitution pattern provides a lipophilic region that can engage with hydrophobic pockets in enzyme active sites or receptor binding domains. Furthermore, the meta-positioning of the methyl groups avoids the electronic perturbation at the para-position, allowing for nuanced electronic effects while providing a distinct steric hindrance that can enhance selectivity and metabolic stability. This guide provides detailed application notes and validated protocols for the key transformations of this compound into valuable pharmaceutical intermediates, with a focus on the causality behind experimental choices and the integrity of the synthetic process.
Core Synthetic Transformations and Applications
This compound is a foundational precursor for several key classes of pharmaceutical intermediates. The primary transformations involve the benzylic alcohol functionality, which can be readily oxidized to the corresponding aldehyde, converted to a leaving group for nucleophilic substitution, or engaged in etherification reactions.
Application 1: Oxidation to 3,5-Dimethylbenzaldehyde
The oxidation of this compound to 3,5-dimethylbenzaldehyde is a cornerstone transformation, as the resulting aldehyde is a versatile intermediate for the synthesis of various bioactive molecules, including Schiff bases, and as a precursor for reductive amination to introduce the 3,5-dimethylbenzyl amine moiety.
Scientific Rationale: The choice of an oxidizing agent for this transformation is critical to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is a highly effective and selective heterogeneous oxidant for benzylic alcohols. Its solid-state nature simplifies the reaction work-up, as it can be removed by simple filtration. The reaction proceeds on the surface of the MnO₂, and its efficacy is dependent on the activation method of the reagent.
Experimental Protocol: Selective Oxidation with Activated Manganese Dioxide
-
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or other filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add activated manganese dioxide (5-10 equivalents by weight). The large excess of MnO₂ ensures a sufficient surface area for the reaction to proceed to completion in a timely manner.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 4:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting alcohol spot.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 3,5-dimethylbenzaldehyde.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if required.
-
| Parameter | Value | Rationale |
| Oxidant | Activated MnO₂ | High selectivity for benzylic alcohols, preventing over-oxidation. Heterogeneous nature simplifies work-up. |
| Solvent | Dichloromethane | Inert, good solubility for the substrate and product, and easily removed under reduced pressure. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Work-up | Filtration | Simple and effective removal of the solid oxidant. |
| Typical Yield | ~90% | High-yielding and selective transformation.[1] |
Application 2: Synthesis of 3,5-Dimethylbenzyl Ethers via Williamson Ether Synthesis
The 3,5-dimethylbenzyl ether moiety is a key structural component in a number of kinase inhibitors and other biologically active molecules. The Williamson ether synthesis is a robust and classical method for the formation of this ether linkage.
Scientific Rationale: The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an organohalide. In the context of synthesizing 3,5-dimethylbenzyl ethers, this compound is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from a suitable electrophile, such as an activated heterocyclic halide. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation without competing side reactions. A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it solvates the cation of the base, enhancing the nucleophilicity of the alkoxide.
Experimental Protocol: Synthesis of 2-((3,5-Dimethylbenzyl)oxy)-5-nitropyridine
This intermediate is a valuable precursor for the synthesis of various kinase inhibitors.
-
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-5-nitropyridine
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve 2-chloro-5-nitropyridine (1.05 equivalents) in anhydrous THF.
-
Add the solution of 2-chloro-5-nitropyridine dropwise to the alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure 2-((3,5-dimethylbenzyl)oxy)-5-nitropyridine.
-
| Parameter | Value | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation of the alcohol. |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent that enhances the nucleophilicity of the alkoxide. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature. |
| Electrophile | 2-Chloro-5-nitropyridine | The nitro group activates the pyridine ring towards nucleophilic aromatic substitution. |
| Work-up | Aqueous Quench | Safely neutralizes the excess base. |
| Purification | Column Chromatography | Effective for separating the product from any unreacted starting materials or byproducts. |
Application 3: Incorporation into Bioactive Heterocycles via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of C-N bonds. This reaction is particularly useful for the N-alkylation of heterocycles with this compound, as seen in the synthesis of certain anti-HIV agents.
Scientific Rationale: The Mitsunobu reaction involves the in situ activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a phosphonium salt intermediate, which is then displaced by a nucleophile, in this case, the nitrogen atom of a uracil derivative. The reaction proceeds with an inversion of configuration at the alcohol carbon, although this is not relevant for the achiral this compound. The use of an azodicarboxylate like N,N,N',N'-tetramethylazodicarboxamide (TMAD) can be advantageous in some cases.
Experimental Protocol: Synthesis of N³-(3,5-Dimethylbenzyl) Uracil Derivatives
This protocol is adapted from the synthesis of precursors to potential anti-HIV agents.[2]
-
Materials:
-
This compound
-
A suitable N¹-substituted 6-chlorouracil derivative
-
Triphenylphosphine (PPh₃)
-
N,N,N',N'-Tetramethylazodicarboxamide (TMAD)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of the N¹-substituted 6-chlorouracil (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, add N,N,N',N'-tetramethylazodicarboxamide (1.5 equivalents) at room temperature with stirring.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired N³-(3,5-dimethylbenzyl) substituted uracil.
-
| Parameter | Value | Rationale |
| Reagents | PPh₃ and TMAD | The classic Mitsunobu reagent combination for activating the alcohol. |
| Nucleophile | N¹-substituted uracil | The N³-position of the uracil ring acts as the nucleophile. |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for Mitsunobu reactions. |
| Temperature | 50 °C | Moderate heating can be required to drive the reaction to completion. |
| Purification | Column Chromatography | Necessary to remove the triphenylphosphine oxide and reduced azodicarboxylate byproducts. |
Visualization of Synthetic Workflows
Workflow for the Synthesis of 3,5-Dimethylbenzaldehyde
Caption: Workflow for the oxidation of this compound.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of a key pharmaceutical intermediate.
Conclusion and Future Perspectives
This compound is a demonstrably valuable and versatile building block in the synthesis of pharmaceutical intermediates. The protocols detailed herein for its oxidation, etherification, and incorporation into heterocyclic systems provide robust and reproducible methods for accessing a range of important molecular scaffolds. The strategic introduction of the 3,5-dimethylphenyl moiety can be a key design element in modulating the pharmacological properties of drug candidates. As the demand for more selective and potent therapeutics continues to grow, the judicious use of well-defined starting materials like this compound will remain a cornerstone of successful drug discovery and development programs.
References
-
Ichikawa, S., et al. (2011). Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives with Potential Anti-HIV Activity. Antiviral Chemistry & Chemotherapy, 22(2), 57-65. Available at: [Link]
Sources
Application Notes and Protocols: (3,5-Dimethylphenyl)methanol for Fragrance Ingredient Synthesis
Abstract
(3,5-Dimethylphenyl)methanol, also known as 3,5-dimethylbenzyl alcohol, serves as a pivotal building block in the synthesis of novel fragrance ingredients. While not typically used as a standalone fragrance, its true value lies in its functional group, which allows for the creation of a diverse array of derivatives, such as esters and ethers, with unique and desirable olfactory properties. This guide provides a comprehensive overview of this compound, detailing its chemical properties, robust synthetic protocols, and its application in the creation of new fragrance molecules. The protocols herein are designed for researchers, scientists, and professionals in the fragrance and drug development industries, emphasizing experimental causality, self-validating systems, and authoritative scientific grounding.
Introduction: The Role of this compound in Fragrance Chemistry
Aryl alkyl alcohols are a significant class of compounds in fragrance chemistry, providing the structural backbone for many widely used scent ingredients.[1] this compound (Figure 1) is a member of this class, offering a unique substitution pattern that influences the olfactory character of its derivatives.
Figure 1. Chemical Structure of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 3,5-Dimethylbenzyl alcohol | [2] |
| CAS Number | 27129-87-9 | [3] |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Boiling Point | 219.5 °C at 760 mmHg | [4] |
| Flash Point | 106.67 °C (224.00 °F) | [5] |
| Solubility | Soluble in alcohol | [4] |
Olfactory Profile and Application
While some sources suggest that this compound itself is not intended for direct use in fragrance or flavor applications, its structural analogs provide insight into its potential.[5] Aryl alkyl alcohols often serve as precursors to esters, which typically possess fruity and floral notes. For instance, methyl phenyl acetate is known for its honey and floral scent.[6] The strategic placement of the two methyl groups on the phenyl ring in this compound sterically influences the molecule's interaction with olfactory receptors, offering a pathway to novel scents upon derivatization. Its primary role is therefore as a versatile intermediate or building block.
Synthesis of this compound: Protocols and Rationale
Two primary, reliable methods for the laboratory-scale synthesis of this compound are the reduction of the corresponding aldehyde and the Grignard reaction.
Method 1: Reduction of 3,5-Dimethylbenzaldehyde
This is arguably the most direct and high-yielding laboratory method. The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected over more potent agents like lithium aluminum hydride (LiAlH₄). The rationale is twofold: NaBH₄ is a milder, more selective reagent that does not reduce other functional groups like esters, and it is significantly safer to handle, as it can be used in protic solvents like methanol or ethanol without violent reactions.
-
Solvent: Anhydrous methanol is an excellent choice as it readily dissolves both the aldehyde starting material and the NaBH₄ reagent.
-
Monitoring: Thin Layer Chromatography (TLC) is a crucial, self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.
Materials:
-
3,5-Dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The product can be purified further by vacuum distillation or column chromatography if necessary.
Method 2: Grignard Reaction with Formaldehyde
This method builds the molecule from a simpler precursor, 1-bromo-3,5-dimethylbenzene, and is a cornerstone of carbon-carbon bond formation.
Trustworthiness and Self-Validation: The success of a Grignard reaction is a self-validating system. The reaction will only proceed under strictly anhydrous conditions.[7] Failure to properly dry glassware and solvents will result in the quenching of the Grignard reagent, and no product will be formed. This inherent sensitivity ensures that a successful outcome is a testament to proper experimental technique.
-
Preparation: All glassware must be rigorously dried in an oven (>100 °C) overnight. Assemble a three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction may need initiation (e.g., a small iodine crystal or gentle heating). Once initiated, the solution will become cloudy and begin to reflux. Add the remaining bromide solution dropwise to maintain a steady reflux.
-
Reaction with Formaldehyde: Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard reagent solution at 0 °C. Alternatively, the Grignard reagent can be added to a solution of dry paraformaldehyde in anhydrous THF.
-
Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Extract the product with diethyl ether, wash, dry, and purify as described in Method 1.
Application in Fragrance Ingredient Synthesis
The hydroxyl group of this compound is the key to its utility, allowing for derivatization into esters and ethers, which are classes of compounds rich in desirable fragrance profiles.
Synthesis of Fragrance Esters via Fischer Esterification
Fischer esterification is a classic, acid-catalyzed reaction between an alcohol and a carboxylic acid.[8] By reacting this compound with various carboxylic acids (e.g., acetic acid, propionic acid, butyric acid), a library of novel esters with potentially fruity, floral, or sweet notes can be synthesized.
Principle: An excess of the alcohol or removal of water is used to drive the reversible reaction toward the ester product, in accordance with Le Chatelier's principle.[9]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (1.5 eq).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.[8]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing cold water.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Neutralization: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the remaining acetic and sulfuric acids.[10]
-
Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ester by vacuum distillation.
Workflow Visualization
Diagrams illustrating the synthetic pathways provide a clear, at-a-glance understanding of the chemical transformations.
Caption: Synthetic routes to this compound.
Caption: Esterification of this compound.
Safety and Handling
This compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
-
GHS Classification: The compound is labeled with the GHS07 pictogram.[3]
-
Hazard Statements: H302: Harmful if swallowed.[3]
-
Precautionary Statements:
-
Storage: Store in a dry, well-ventilated place at room temperature.[3]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel fragrance ingredients. Its straightforward preparation via robust methods like aldehyde reduction or Grignard synthesis, combined with the reactivity of its primary alcohol functional group, allows for the systematic creation of ester and ether libraries. This enables researchers to explore new chemical spaces and discover unique olfactory profiles, contributing to the innovation pipeline in the fragrance industry. The protocols and insights provided in this guide offer a solid foundation for the application of this key building block in fragrance research and development.
References
-
The Good Scents Company. (n.d.). alpha,alpha-dimethyl benzyl alcohol, 617-94-7. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethylphenyl acetate. Retrieved from [Link]
-
Unknown. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Unknown. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Studylib.net. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Perflavory.com. (n.d.). 3,5-dimethyl benzyl alcohol, 27129-87-9. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-dimethyl benzyl alcohol, 27129-87-9. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol. Retrieved from [Link]
-
PubMed. (2011). Fragrance material review on 3-methyl-5-phenylpentanol. Retrieved from [Link]
-
IML Testing & Research. (2025, October 16). Warning! Methanol Content in Perfume Can Cause Poisoning. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20150031596A1 - Perfuming compositions and uses thereof.
-
European Commission. (n.d.). INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. Retrieved from [Link]
-
Perfumer & Flavorist. (1992). Benzyl Alcohol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]
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Applications of (3,5-Dimethylphenyl)methanol in Medicinal Chemistry: A Guide to Strategic Incorporation and Synthesis
Introduction: The Strategic Value of the 3,5-Dimethylphenyl Moiety
In the landscape of medicinal chemistry, the deliberate selection of aromatic substitution patterns is a cornerstone of rational drug design. The 3,5-dimethylphenyl group, introduced into a molecular scaffold via its corresponding benzylic alcohol, (3,5-Dimethylphenyl)methanol, offers a unique combination of steric and electronic properties that can be strategically leveraged to enhance the pharmacological profile of a drug candidate. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its role in modulating drug-receptor interactions and improving metabolic stability. Furthermore, it presents detailed, field-proven protocols for the synthesis of key derivatives.
The 3,5-disubstitution pattern provides a symmetrical, sterically hindered environment around the phenyl ring. This can serve several critical functions in a drug molecule:
-
Enhanced Metabolic Stability: The methyl groups can shield adjacent functionalities from metabolic enzymes, particularly Cytochrome P450s, thereby reducing the rate of oxidative metabolism and prolonging the drug's half-life.[1][2] This is a crucial parameter in optimizing a drug's pharmacokinetic profile.
-
Modulation of Receptor Binding: The defined steric bulk of the 3,5-dimethylphenyl group can enforce a specific conformation upon the molecule, leading to improved binding affinity and selectivity for the target receptor.[3] This "conformational locking" can be the difference between a potent, selective drug and a promiscuous, off-target liability.
-
Increased Lipophilicity: The addition of the dimethylphenyl moiety increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target, although this must be carefully balanced to maintain adequate aqueous solubility.
This application note will delve into specific examples of how the 3,5-dimethylphenyl group has been incorporated into bioactive molecules and provide detailed protocols for the key chemical transformations of this compound.
Application Spotlight: Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
A notable application of the 3,5-dimethylphenyl moiety is in the development of antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. A series of 2-(3,5-dimethylphenyl)tryptamine derivatives have been synthesized and evaluated for their potential as GnRH receptor antagonists.[4] In this context, the 3,5-dimethylphenyl group plays a crucial role in defining the structure-activity relationship (SAR), contributing to the potent receptor binding observed in these compounds.[4]
The synthesis of such compounds would logically proceed through the introduction of the 3,5-dimethylphenyl group via a suitable electrophile, which can be readily prepared from this compound. The following diagram illustrates a plausible synthetic strategy.
Caption: Plausible synthetic route to GnRH antagonists.
Core Synthetic Transformations of this compound
This compound is a versatile building block that can be readily converted into a variety of key intermediates. The primary alcohol functionality allows for straightforward transformation into ethers, esters, and halides, which can then be used in a wide range of coupling reactions.
Data Summary: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molar Mass | 136.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 235-237 °C |
| CAS Number | 27129-87-9 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 3,5-Dimethylbenzyl Ethers
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[5][6] This protocol describes the synthesis of a generic 3,5-dimethylbenzyl ether from this compound and an alkyl halide.
Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-dimethylbenzyl ether.
Expected Yield: 75-90%
Protocol 2: Mitsunobu Reaction for the Synthesis of 3,5-Dimethylbenzyl Ethers and Esters
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers and esters, with inversion of stereochemistry if a chiral center is present.[7][8][9] This protocol is particularly useful for coupling with phenols or carboxylic acids.
Workflow Diagram:
Caption: Workflow for the Mitsunobu Reaction.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
A phenol or a carboxylic acid (the nucleophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.), the nucleophile (phenol or carboxylic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq.) dropwise.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution (if a carboxylic acid was used) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product often contains triphenylphosphine oxide and the reduced hydrazo-dicarboxylate as byproducts. Purify by flash column chromatography on silica gel to yield the desired product.
Expected Yield: 60-85%
Protocol 3: Fischer Esterification for the Synthesis of 3,5-Dimethylbenzyl Esters
Fischer esterification is a classic method for forming esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[10][11][12][13] This protocol is suitable for the synthesis of 3,5-dimethylbenzyl esters from this compound and a carboxylic acid.
Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene or a suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the carboxylic acid (1.0 eq.) and this compound (1.2 eq.) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the pure 3,5-dimethylbenzyl ester.
Expected Yield: 70-95%
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility extends beyond that of a simple linker; the 3,5-dimethylphenyl moiety it introduces can be a key determinant of a drug candidate's pharmacological profile. By strategically employing this building block, medicinal chemists can fine-tune properties such as metabolic stability, receptor binding affinity, and selectivity. The protocols provided herein offer reliable and reproducible methods for the synthesis of key derivatives, empowering researchers in their quest to develop novel and effective therapeutics.
References
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Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
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Mitsunobu reaction. (2023, October 27). In Wikipedia. [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A general procedure for Mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]
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Chen, C., Wu, D., Guo, Z., & Webb, T. R. (2001). 2-(3,5-Dimethylphenyl)tryptamine derivatives that bind to the GnRH receptor. Bioorganic & medicinal chemistry letters, 11(8), 1073–1076. [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
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Williamson Ether Synthesis [Video]. (2018, August 29). YouTube. [Link]
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Sonti, R., Kaki, V. R., Gajula, S. N., Nimisha, N., & Pillai, M. S. (n.d.). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]
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Bundgaard, H., & Nielsen, N. M. (1991). Prodrugs of peptides. 18. Synthesis and evaluation of various esters of desmopressin (dDAVP). Pharmaceutical research, 8(8), 1017–1024. [Link]
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Janeba, Z., Balzarini, J., De Clercq, E., & Holý, A. (2005). Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity. Journal of medicinal chemistry, 48(14), 4690–4696. [Link]
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de Souza, N. B., van der Westhuyzen, R., N'Da, D. D., & van Otterlo, W. A. (2014). Acyloxybenzyl and Alkoxyalkyl Prodrugs of a Fosmidomycin Surrogate as Antimalarial and Antitubercular Agents. ACS medicinal chemistry letters, 5(11), 1205–1209. [Link]
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Datar, P. A., & Kadam, S. S. (2007). Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian journal of pharmaceutical sciences, 69(1), 85. [Link]
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Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Ferretti, V., ... & Hamel, E. (2013). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European journal of medicinal chemistry, 64, 143–154. [Link]
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Stevens, A. M., Robertson, M. J., & Giancola, J. B. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & medicinal chemistry letters, 89, 129323. [Link]
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Lindsley, C. W., Wolkenberg, S. E., & Conn, P. J. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS medicinal chemistry letters, 6(5), 585–590. [Link]
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scale-up synthesis of 3,5-Dimethylbenzyl alcohol
<-33> {"answer":"## Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Dimethylbenzyl Alcohol
For Distribution: Researchers, scientists, and drug development professionals involved in chemical synthesis and process scale-up.
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3,5-dimethylbenzyl alcohol, a key intermediate in the production of various fine chemicals and pharmaceuticals. Recognizing the challenges inherent in transitioning from bench-scale to pilot or industrial production, this guide focuses on two robust and scalable synthetic strategies: the Grignard reaction utilizing 3,5-dimethylbromobenzene and formaldehyde, and the reduction of 3,5-dimethylbenzoic acid or its ester derivatives. The protocols herein are designed with an emphasis on safety, efficiency, and reproducibility, addressing critical process parameters, potential hazards, and purification strategies essential for successful scale-up.
Introduction and Strategic Overview
3,5-Dimethylbenzyl alcohol is a valuable building block in organic synthesis.[1][2] Its structure, featuring a reactive benzylic alcohol and a substituted aromatic ring, makes it a precursor for a variety of more complex molecules. The primary challenge in its large-scale production is not merely the amplification of a laboratory procedure, but the selection and optimization of a synthetic route that is economically viable, safe, and scalable.
This guide will detail two primary synthetic pathways, each with distinct advantages and considerations for scale-up.
Pathway A: Grignard Synthesis. This classic carbon-carbon bond-forming reaction offers a direct route from an aryl halide.[3][4] It is particularly advantageous when the corresponding halide is readily available and cost-effective. However, Grignard reactions are notoriously exothermic and sensitive to moisture, demanding stringent process control during scale-up.[5][6][7]
Pathway B: Reduction of an Oxidized Precursor. This approach utilizes a more oxidized starting material, such as 3,5-dimethylbenzoic acid or its corresponding ester. This pathway is often favored for its milder reaction conditions and potentially higher throughput, contingent on the availability and cost of the starting material. The choice of reducing agent is a critical factor, with options ranging from complex metal hydrides to catalytic hydrogenation.[8][9]
The selection between these pathways will ultimately depend on factors such as raw material cost, available equipment, and the desired purity profile of the final product.
Pathway A: Grignard Synthesis Protocol
This protocol details the synthesis of 3,5-dimethylbenzyl alcohol via the Grignard reaction between 3,5-dimethylbromobenzene and formaldehyde.
Underlying Principles and Scale-Up Considerations
The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent (3,5-dimethylphenylmagnesium bromide) and its subsequent nucleophilic addition to an electrophile, in this case, formaldehyde.[4][10]
-
Reagent Formation: This is a heterogeneous reaction occurring on the surface of the magnesium metal.[11] Initiation can be challenging on a large scale due to the passivating layer of magnesium oxide.[12] Activation of the magnesium is therefore a critical step. The reaction is highly exothermic, and inadequate heat dissipation can lead to a dangerous runaway reaction.[5][7][11]
-
Reaction with Formaldehyde: The addition of the Grignard reagent to formaldehyde is also exothermic and must be carefully controlled. Formaldehyde can be delivered as a gas (paraformaldehyde depolymerization) or as a solution in a suitable solvent. The choice of delivery method will impact reaction kinetics and safety.
-
Work-up and Purification: Quenching the reaction with an acidic aqueous solution is necessary to protonate the intermediate alkoxide and dissolve the magnesium salts.[13] Emulsion formation is a common issue during the aqueous work-up at larger scales and can significantly complicate the purification process.[13]
Visualizing the Grignard Workflow
Caption: Workflow for the Grignard synthesis of 3,5-dimethylbenzyl alcohol.
Detailed Scale-Up Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Equiv. |
| Magnesium Turnings | 24.31 | 1.31 | 54.0 | 1.2 |
| 3,5-Dimethylbromobenzene | 185.06 | 8.33 | 45.0 | 1.0 |
| Iodine | 253.81 | 0.01 | - | Catalytic |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 40 L | - | - |
| Paraformaldehyde | 30.03 | 1.62 | 54.0 | 1.2 |
| Saturated aq. NH4Cl | - | 20 L | - | - |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 30 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 2.0 | - | - |
Procedure:
-
Reactor Preparation: Under an inert nitrogen atmosphere, charge a suitable, flame-dried reactor with magnesium turnings (1.31 kg, 54.0 mol).
-
Initiation: Add a small crystal of iodine and approximately 2 L of anhydrous THF.
-
Grignard Reagent Formation: In a separate vessel, prepare a solution of 3,5-dimethylbromobenzene (8.33 kg, 45.0 mol) in 18 L of anhydrous THF. Slowly add a small portion of this solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a controlled reflux.
-
Completion of Formation: After the addition is complete, stir the mixture for an additional 1-2 hours to ensure all the magnesium has reacted.[12] The resulting greyish, cloudy solution is the Grignard reagent.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0-5 °C using an appropriate cooling bath. In portions, carefully add paraformaldehyde (1.62 kg, 54.0 mol) to the stirred solution, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Completion: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 20 L of cold, saturated aqueous ammonium chloride solution. This should be done with vigorous stirring to manage the exotherm.
-
Extraction: Transfer the quenched mixture to a larger vessel suitable for liquid-liquid extraction. Add 15 L of 2-MeTHF and agitate thoroughly. Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with an additional 10 L of saturated ammonium chloride solution, followed by 10 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (2.0 kg), filter, and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude 3,5-dimethylbenzyl alcohol by vacuum distillation to yield the final product.
Pathway B: Reduction of 3,5-Dimethylbenzoic Acid Derivatives
This pathway involves the reduction of the carboxylic acid or ester functionality of a 3,5-dimethylbenzene derivative to the corresponding primary alcohol.
Rationale and Key Considerations
The reduction of carboxylic acids and their esters is a fundamental transformation in organic synthesis. For scale-up, two primary methods are considered:
-
Complex Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols.[8][9][14][15] However, LAH reacts violently with water and requires strictly anhydrous conditions.[14] Its cost and the safety precautions required for its handling can be prohibitive on a very large scale. Sodium borohydride (NaBH₄) is a milder and safer reducing agent but is generally not effective for the reduction of carboxylic acids or esters without additives or under specific conditions.[16][17][18][19][20]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Ni, Pd, Ru) to effect the reduction.[21][22][23] It is often more economical and environmentally friendly for large-scale production. However, it typically requires high pressures and temperatures and specialized hydrogenation reactors.[24] The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.[22]
This guide will focus on the LAH reduction of methyl 3,5-dimethylbenzoate, a common and effective laboratory-scale procedure that can be adapted for pilot-scale synthesis with appropriate engineering controls.
Visualizing the Reduction Mechanism
Caption: Mechanism of LAH reduction of an ester to a primary alcohol.
Detailed Scale-Up Protocol (LAH Reduction)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Equiv. |
| Methyl 3,5-dimethylbenzoate | 164.20 | 7.39 | 45.0 | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.02 | 27.0 | 0.6 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 L | - | - |
| Ethyl Acetate | 88.11 | 5 L | - | - |
| 1 M Hydrochloric Acid | - | 30 L | - | - |
| Diethyl Ether | 74.12 | 30 L | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.0 | - | - |
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a reactor with a solution of lithium aluminum hydride (1.02 kg, 27.0 mol) in 20 L of anhydrous THF. Cool the suspension to 0 °C.
-
Ester Addition: In a separate vessel, dissolve methyl 3,5-dimethylbenzoate (7.39 kg, 45.0 mol) in 30 L of anhydrous THF. Add this solution dropwise to the LAH suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate (5 L) to quench the excess LAH. Following this, slowly add water (1 L), then 15% aqueous sodium hydroxide (1 L), and finally more water (3 L). This sequence (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of celite. Wash the filter cake thoroughly with diethyl ether (2 x 5 L).
-
Extraction: Combine the organic filtrates and wash with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (2.0 kg), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Safety and Hazard Management
Grignard Synthesis:
-
Fire Hazard: Anhydrous ethers like THF are extremely flammable. All operations must be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere.[7]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[5][11] A runaway reaction can occur if the addition of the alkyl halide is too fast or if cooling is inadequate.[7] Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. Real-time temperature monitoring is essential.
-
Moisture Sensitivity: Grignard reagents react violently with water.[12] Ensure all glassware is rigorously dried and all solvents are anhydrous.
LAH Reduction:
-
Reactivity with Water: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[14] All equipment must be scrupulously dry. The quenching procedure must be performed with extreme caution, especially at scale.
-
Corrosive: LAH and the resulting aluminate salts are corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.
Conclusion
The successful scale-up synthesis of 3,5-dimethylbenzyl alcohol is achievable through careful selection of the synthetic route and meticulous attention to process control and safety. The Grignard pathway offers a direct approach from the corresponding aryl halide, while the reduction of a benzoic acid derivative provides an alternative that may be preferable depending on raw material availability and equipment constraints. Both protocols presented in this guide have been designed to be robust and scalable, but it is imperative that any scale-up operation is preceded by a thorough hazard and operability (HAZOP) study and is conducted by personnel experienced in large-scale chemical synthesis.
References
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METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]
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AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]
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OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Available from: [Link]
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AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting. Available from: [Link]
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JoVE. Video: Esters to Alcohols: Hydride Reductions. (2025-05-22). Available from: [Link]
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American Chemical Society. Grignard Reaction. Available from: [Link]
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University of California. Sodium borohydride - Standard Operating Procedure. (2012-12-14). Available from: [Link]
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Harper College. Sodium borohydride MSDS. (2005-10-09). Available from: [Link]
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Mettler-Toledo AG, AutoChem. Investigation of a Grignard Reaction at Small Scale. No. 02-2007. Available from: [Link]
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New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]
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Khan Academy. Preparation of alcohols using LiAlH4. Available from: [Link]
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Liu, W., et al. Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry, Vol. 25, No. 10 (2013), 5555-5558. Available from: [Link]
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PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. Available from: [Link]
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Saadi, A., et al. Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. Open Journal of Physical Chemistry, Vol. 2 No. 1, 2012, pp. 73-80. Available from: [Link]
- Google Patents. US7632962B2 - Hydrogenation process and catalysts.
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Pacific Northwest National Laboratory. First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. Catalysis Today, Volume 388-389, 1 April 2022, Pages 208-215. Available from: [Link]
- Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
- Google Patents. CN102295534A - Method for preparing alpha, alpha-dimethyl benzyl alcohol.
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PubChem. 3,5-Dimethylbenzyl alcohol. CID 33706. Available from: [Link]
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Khan Academy. Synthesis of alcohols using Grignard reagents II. Available from: [Link]
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Leah4sci. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022-04-05). Available from: [Link]
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Ben's Chem Videos. Using the Grignard Reaction to Make Alcohols. (2014-03-02). Available from: [Link]
- Google Patents. CN102336658A - Production method of 3,5-dimethylbenzoic acid.
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LookChem. 3,5-Dimethylbenzyl alcohol CAS NO.27129-87-9. Available from: [Link]
- Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
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IIT Roorkee. CATALYTIC HYDROGENATION OF BENZOIC ACID TO BENZALDEHYDE. Available from: [Link]
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Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024-09-30). Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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ResearchGate. Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study. (2025-10-16). Available from: [Link]
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Brant Kedrowski. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28). Available from: [Link]
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- 24. US7632962B2 - Hydrogenation process and catalysts - Google Patents [patents.google.com]
laboratory procedure for esterification of (3,5-Dimethylphenyl)methanol
The user wants me to create a detailed application note and protocol for the esterification of (3,5-Dimethylphenyl)methanol.
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Topic: Laboratory procedure for esterification of this compound.
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Content Type: Detailed Application Notes and Protocols.
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Audience: Researchers, scientists, and drug development professionals.
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Abstract/Introduction: Briefly introduce esterification, the specific target molecule ((3,5-Dimethylphenyl)methyl acetate, assuming acetic acid is the acyl donor), and the importance of this class of compounds. I'll mention the Fischer esterification as the chosen method.
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Reaction Scheme & Mechanism: A clear chemical drawing of the reaction and a step-by-step explanation of the Fischer esterification mechanism, citing authoritative sources.
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Materials and Equipment: A comprehensive list of all necessary chemicals, solvents, and lab equipment.
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Experimental Protocol: This will be the core of the document. I will break it down into logical phases:
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Reaction Setup
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Reaction Execution (Reflux)
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Work-up and Extraction
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Purification (Column Chromatography)
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Characterization
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Data & Results: A section to discuss expected outcomes, including a table for key quantitative data (reagent amounts, theoretical yield, etc.). I will also mention characterization techniques like NMR.
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Protocol Specifics: Since I don't have a direct literature prep for this compound, I will adapt a general Fischer esterification protocol for a benzylic alcohol. A common choice for the carboxylic acid is acetic acid, to form (3,5-Dimethylphenyl)methyl acetate. I'll use a molar excess of one reagent (likely the cheaper one, acetic acid, which can also act as a solvent) to drive the equilibrium. Concentrated sulfuric acid will be the catalyst.
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Causality: For each step, I will explain why it's done. For example: "The reaction is refluxed to provide the necessary activation energy and increase the reaction rate." or "The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid."[1][2]
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Self-Validation: I'll include checkpoints. For example: "Test the aqueous layer with pH paper after the bicarbonate wash to ensure it is basic, confirming the complete neutralization of acid."[2] or "Monitor the reaction progress using Thin Layer Chromatography (TLC)."
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Citations and References: I will use the search results to back up claims about the mechanism[3][4][5][6], general procedures[1][2][7], purification techniques[8][9][10][11], and safety[12][13][14][15]. I will format the reference list at the end with all the required details.
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Refinement and Review: After generating the content, I will re-read the entire document to ensure it flows well, is scientifically accurate, and meets all the user's specific formatting and content requirements. I will double-check the Graphviz syntax, the citation format, and the reference list. The audience is professional, so the tone will be formal and technical. I will ensure the distinction between the starting material (an alcohol) and a similar-sounding phenol is clear in the protocol design. The procedure from PrepChem for the phenol acetate is useful for the work-up part, but not the reaction itself. The procedures using benzyl alcohol are more directly analogous and will be a better model.[16][17]
This structured approach will allow me to autonomously create a high-quality, scientifically sound, and well-formatted guide that meets all the user's detailed requirements.### Application Note & Protocol: Synthesis of (3,5-Dimethylphenyl)methyl Acetate via Fischer Esterification
Introduction: The Significance of Ester Synthesis
Esters are a vital class of organic compounds, widely recognized for their applications as fragrances, flavorings, solvents, and crucial intermediates in the synthesis of pharmaceuticals and polymers. The creation of an ester bond, or esterification, is a cornerstone reaction in organic chemistry. This document provides a detailed protocol for the synthesis of (3,5-Dimethylphenyl)methyl acetate from this compound and an acyl donor, employing the classic Fischer esterification method.
The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3][4][7] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2][6] This is typically accomplished by using a large excess of one of the reactants or by removing water as it is formed.[1][3] This protocol will utilize an excess of glacial acetic acid, which serves as both a reactant and a solvent, with concentrated sulfuric acid as the catalyst.
This guide is designed for researchers in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and methods for purification and characterization.
Reaction Scheme and Mechanism
The overall transformation involves the reaction of this compound with acetic acid in the presence of an acid catalyst to yield (3,5-Dimethylphenyl)methyl acetate and water.
Reaction Scheme: this compound + Acetic Acid ⇌ (3,5-Dimethylphenyl)methyl Acetate + Water (Catalyst: H₂SO₄)
Mechanism of Fischer Esterification: The reaction proceeds through a series of reversible protonation and nucleophilic attack steps.[3][5]
-
Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the acetic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4][18]
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).[5]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst (HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[5]
Experimental Design and Rationale
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 136.19 | 5.00 g | 36.7 | 1.0 |
| Glacial Acetic Acid | 60.05 | 42.0 mL | 734 | ~20 |
| Sulfuric Acid (Conc.) | 98.08 | ~1.0 mL | ~18.4 | ~0.5 |
| Diethyl Ether (or Ethyl Acetate) | - | ~150 mL | - | - |
| Saturated Sodium Bicarbonate | - | ~100 mL | - | - |
| Brine (Saturated NaCl) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | - |
| Silica Gel (for chromatography) | - | ~50 g | - | - |
| Hexane (for chromatography) | - | As needed | - | - |
| Ethyl Acetate (for chromatography) | - | As needed | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Glass funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates, chamber, and UV lamp
-
NMR tubes and spectrometer
Detailed Experimental Protocol
This protocol is divided into four main stages: Reaction Setup and Execution, Work-up and Extraction, Purification, and Characterization.
Workflow Overview
Caption: Workflow for the synthesis of (3,5-Dimethylphenyl)methyl acetate.
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
To the flask, add 5.00 g (36.7 mmol) of this compound.
-
Add 42.0 mL (~20 equivalents) of glacial acetic acid. The use of a large excess of acetic acid helps to drive the equilibrium toward the formation of the ester, maximizing the yield.[3][19]
-
In a fume hood, carefully and slowly add ~1.0 mL of concentrated sulfuric acid to the stirring mixture. Causality : Sulfuric acid is a strong dehydrating agent and the catalyst; it must be added slowly as the initial protonation is exothermic.[2][20]
-
Attach a reflux condenser to the flask and ensure a gentle flow of cold water through the condenser jacket.
Step 2: Reaction Execution (Reflux)
-
Heat the reaction mixture to a gentle reflux using a heating mantle. A typical reflux temperature will be slightly above the boiling point of acetic acid (~118 °C).
-
Maintain the reflux with continuous stirring for 2-4 hours.
-
Self-Validation Checkpoint : The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate spotted with the starting material and the reaction mixture (co-spotting is recommended). A suitable eluent system is 9:1 Hexane:Ethyl Acetate. The product ester will be less polar than the starting alcohol and should have a higher Rf value. The reaction is complete when the starting alcohol spot has disappeared.
Step 3: Work-up and Extraction
-
Allow the reaction flask to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of cold water.
-
Rinse the reaction flask with ~40 mL of diethyl ether (or ethyl acetate) and add this to the separatory funnel.[2]
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution in the next step.
-
Allow the layers to separate. The organic layer (containing the ester) will typically be the top layer. Drain and discard the lower aqueous layer.
-
Add ~50 mL of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel in portions. Causality : This step is crucial to neutralize the sulfuric acid catalyst and remove the excess glacial acetic acid.[1] Shake and vent until no more gas evolution (CO₂) is observed.
-
Self-Validation Checkpoint : After the final bicarbonate wash, drain the aqueous layer and test it with pH paper to ensure it is neutral or slightly basic (pH ≥ 7).[2] If it is still acidic, perform another wash.
-
Wash the organic layer with 50 mL of brine (saturated NaCl solution). Causality : The brine wash helps to remove most of the dissolved water from the organic layer before the final drying step.[1][21]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
Step 4: Drying and Solvent Removal
-
Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) to the organic solution and swirl. Add more until some of the drying agent flows freely, indicating all water has been absorbed.
-
Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ester, which may appear as a pale yellow oil.
Step 5: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent, such as a 95:5 mixture of Hexane:Ethyl Acetate. The choice of solvent depends on the polarity of the ester and any impurities.[8][9][10]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified (3,5-Dimethylphenyl)methyl acetate. Calculate the final yield.
Step 6: Characterization
The identity and purity of the final product should be confirmed using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the broad -OH stretch from the alcohol in the IR spectrum and the appearance of a strong C=O stretch around 1740 cm⁻¹ are indicative of ester formation.
Safety Precautions
-
General : Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13] All procedures should be performed inside a certified chemical fume hood.
-
Glacial Acetic Acid : Corrosive and causes severe skin and eye burns. Work in a well-ventilated area.
-
Concentrated Sulfuric Acid : Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Always add acid to other solutions slowly; never add water to acid.[12]
-
Acetic Anhydride (Alternative Reagent) : If using acetic anhydride instead of acetic acid, be aware that it is corrosive, flammable, and reacts violently with water and alcohols.[12][14][15][22]
-
Solvents : Diethyl ether and hexanes are highly flammable. Ensure there are no ignition sources nearby during handling.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Liyana-Pathiranage, A., & Abel, L. J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
-
Liyana Pathiranage, A., & Abel, L. J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
-
Khan Academy. (2025, July 21). Esterification of alcohols. YouTube. Retrieved from [Link]
-
Brainly. (2023, July 4). Briefly describe the hazards you should be aware of when working with: a) Acetic anhydride b) Concentrated sulfuric acid. Retrieved from [Link]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethylphenyl acetate. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Peters, J., Ortman, C., & Barefield, G. (n.d.). Lab #3: Esterification Reaction. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Sciencemadness.org. (2020, May 13). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
-
NileRed. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Retrieved from [Link]
-
MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. athabascau.ca [athabascau.ca]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. brainly.com [brainly.com]
- 13. quora.com [quora.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.ca [fishersci.ca]
- 16. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. cerritos.edu [cerritos.edu]
- 20. youtube.com [youtube.com]
- 21. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
Application Note & Protocol Guide: Selective Oxidation of 3,5-Dimethylbenzyl Alcohol
Abstract
The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis. 3,5-Dimethylbenzaldehyde, a key intermediate in the production of fine chemicals, pharmaceuticals, and polymers, is efficiently synthesized from 3,5-dimethylbenzyl alcohol.[1][2] This guide provides an in-depth analysis of two highly effective methods for this conversion: a classic heterogeneous oxidation using activated manganese dioxide (MnO₂) and a contemporary green catalytic approach utilizing a TEMPO/Copper system with an aerobic oxidant. We will explore the underlying mechanisms, present detailed, field-tested protocols, and offer guidance on reaction monitoring, product characterization, and safety. This document is intended for researchers and process development chemists seeking reliable and scalable methods for this specific oxidation.
Introduction: The Imperative for Selectivity
The conversion of an alcohol to an aldehyde is a delicate operation. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid, a common side reaction that reduces yield and complicates purification.[3] Traditional methods often rely on stoichiometric amounts of heavy-metal oxidants like chromium-based reagents (e.g., PCC), which, while effective, generate significant hazardous waste.[4][5] Consequently, the field has pivoted towards more sustainable and selective methodologies. Catalytic processes that employ benign terminal oxidants, such as molecular oxygen from the air, represent the pinnacle of green chemistry for this transformation.[3][6]
This guide focuses on providing both a robust, traditional method and a modern, greener alternative for the synthesis of 3,5-dimethylbenzaldehyde, empowering the researcher to choose the most suitable path based on available resources, scale, and environmental considerations.
Mechanistic Rationale: Controlling the Oxidation State
Understanding the reaction mechanism is critical to optimizing conditions and troubleshooting potential issues. The two protocols detailed below operate on fundamentally different principles.
Activated Manganese Dioxide (MnO₂): A Heterogeneous Surface-Mediated Process
Activated MnO₂ is a mild and highly selective solid-phase oxidant for allylic and benzylic alcohols.[1] The reaction is heterogeneous, meaning it occurs on the surface of the insoluble MnO₂ powder. The generally accepted mechanism, while complex, involves the adsorption of the alcohol onto the manganese dioxide surface. This is followed by a series of single-electron transfers or a concerted process, often involving radical intermediates, that abstracts hydrogen atoms to form the new carbonyl group. The selectivity arises because the reaction rate is significantly faster for benzylic alcohols compared to aliphatic ones, and the mild conditions prevent over-oxidation. The reaction is driven to completion by using a large excess of the solid reagent.
TEMPO-Catalyzed Aerobic Oxidation: A Green Catalytic Cycle
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as an oxidation catalyst is a prime example of modern, sustainable synthesis.[7] The process operates via a catalytic cycle where TEMPO is the active oxidant, and a co-catalyst (often a copper salt) and a terminal oxidant (molecular oxygen) are used to regenerate it.[3][8]
The key steps are:
-
Oxidation of Catalyst: The copper(I) species is oxidized by O₂ to copper(II).
-
Formation of Active Oxidant: The copper(II) species oxidizes TEMPO to the highly reactive N-oxoammonium ion (TEMPO⁺).[9]
-
Alcohol Oxidation: The N-oxoammonium ion is the true oxidant, reacting with 3,5-dimethylbenzyl alcohol to yield 3,5-dimethylbenzaldehyde and the reduced hydroxylamine form of TEMPO.
-
Catalyst Regeneration: The hydroxylamine is re-oxidized back to TEMPO by the copper(II) species, which is in turn reduced to copper(I), completing the catalytic cycle.
This system is highly efficient, requiring only catalytic amounts of both TEMPO and the copper salt, with air or oxygen being the only stoichiometric oxidant and water as the sole byproduct.[6]
Visualization of Pathways and Workflows
A clear visual representation of the chemical transformation and experimental processes aids in comprehension and execution.
Caption: General scheme for the oxidation of 3,5-Dimethylbenzyl alcohol.
Caption: Simplified TEMPO/Copper catalytic cycle for alcohol oxidation.
Caption: A generalized workflow for synthesis and purification.
Comparative Analysis and Data
The choice of method depends on factors like cost, reaction time, scale, and environmental impact.
| Parameter | Method 1: Activated MnO₂ | Method 2: Cu/TEMPO Aerobic |
| Key Reagents | 3,5-Dimethylbenzyl alcohol, Activated MnO₂ | 3,5-Dimethylbenzyl alcohol, TEMPO, Cu(I) or Cu(II) salt |
| Oxidant | MnO₂ (stoichiometric excess) | O₂ or Air (catalytic) |
| Typical Solvent | Dichloromethane (DCM), Chloroform, Hexane | Acetonitrile, Toluene, Water[1][6][10] |
| Temperature | Room Temperature | Room Temperature to 80 °C[6][8] |
| Reaction Time | 2 - 4 hours[1] | 30 minutes - 4 hours[8] |
| Approx. Yield | ~90%[1] | 70 - 95%[8][11] |
| Selectivity | High | High |
| Advantages | Mild conditions, simple setup, high selectivity.[1] | Green (uses air), catalytic, atom-economical, no heavy metal waste.[3] |
| Disadvantages | Requires large excess of MnO₂, waste generation (Mn salts), filtration can be slow.[1] | May require higher temperatures, catalyst can be deactivated by over-oxidation products.[3] |
Detailed Experimental Protocols
Protocol 1: Oxidation with Activated Manganese Dioxide
This protocol is adapted from established procedures for benzylic alcohol oxidation and offers high reliability and yield.[1]
Materials:
-
3,5-Dimethylbenzyl alcohol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Celite® or other filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzyl alcohol (1 eq) in dichloromethane (approx. 10-20 mL per gram of alcohol).
-
To the stirred solution, add activated manganese dioxide (5-10 weight equivalents) portion-wise. The mixture will turn into a black suspension.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material spot should disappear and be replaced by a new, less polar product spot. The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, prepare a short plug of Celite® in a Büchner or Hirsch funnel.
-
Filter the reaction mixture through the Celite® pad to remove the fine MnO₂ particles.
-
Wash the filter cake thoroughly with several portions of dichloromethane to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethylbenzaldehyde.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.[1]
Protocol 2: Copper/TEMPO-Catalyzed Aerobic Oxidation
This protocol leverages a green catalytic system, using air as the terminal oxidant. It is adapted from principles described for similar benzylic alcohol oxidations.[3][8][11]
Materials:
-
3,5-Dimethylbenzyl alcohol (1.0 eq)
-
Copper(I) Bromide (CuBr) (0.05 eq)
-
TEMPO (0.05 eq)
-
Toluene or Acetonitrile (solvent)
-
Oxygen or Air supply (e.g., a balloon filled with O₂ or an air pump)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3,5-dimethylbenzyl alcohol (1 eq), CuBr (0.05 eq), and TEMPO (0.05 eq).
-
Add the chosen solvent (e.g., toluene, approx. 5-10 mL per gram of alcohol).
-
Fit the flask with a reflux condenser.
-
Evacuate and backfill the flask with oxygen or establish a positive flow of air through the reaction headspace (an oxygen-filled balloon attached via a needle is often sufficient).
-
Heat the mixture with vigorous stirring to 50-80 °C. The solution color may change, indicating the progress of the reaction.[8]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst if it is heterogeneous. Dilute with ethyl acetate and wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography or vacuum distillation as needed.
Product Characterization & Validation
Confirming the identity and purity of the synthesized 3,5-dimethylbenzaldehyde is crucial.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [12][13] |
| Molecular Weight | 134.17 g/mol | [12][14] |
| Appearance | Colorless liquid | [12] |
| Boiling Point | 232 °C (at 760 mmHg) | [14] |
| Density | 0.998 g/mL at 25 °C | [14] |
| Refractive Index (n20/D) | 1.538 | [14] |
| ¹H NMR | Expect signals for aldehyde proton (~9.9-10.0 ppm), aromatic protons, and methyl protons (~2.3 ppm). | |
| FT-IR (Neat) | Strong C=O stretch around 1690-1710 cm⁻¹. C-H stretches for aldehyde and aromatics. | [2][12] |
Safety & Handling
Proper laboratory safety practices are mandatory for all chemical syntheses.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][17]
-
Reagent Hazards:
-
3,5-Dimethylbenzyl Alcohol: Similar to benzyl alcohol, it may be harmful if swallowed or inhaled and can cause eye irritation.[15][18]
-
Dichloromethane (DCM): A suspected carcinogen and should be handled with extreme care.[5]
-
Oxidizing Agents: Handle with care. Avoid contact with flammable materials.[19]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[18][19]
References
- A Comparative Guide to the Synthetic Routes of 3,5-Dimethylbenzaldehyde. Benchchem.
- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology (RSC Publishing).
- Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. American Chemical Society.
- Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry.
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
- Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO.
- Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI.
- TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System.
- Benzaldehyde, 3,5-dimethyl-. PubChem.
- Theoretical Studies on the Molecular Structure of 3,5-Dimethylbenzaldehyde: A Technical Guide. Benchchem.
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- 3,5-Dimethylbenzaldehyde 97 5779-95-3. Sigma-Aldrich.
- Benzaldehyde, 3,5-dimethyl-. NIST WebBook.
- Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by CuBr/1, 8-Diazabicyclo[5.4.0]undec-7-ene. [Source not specified].
- Safety D
- Benzyl Alcohol. Greenfield Global.
- SAFETY D
- Aerobic Oxidation of Benzylic Alcohols in Water by 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)/Copper(II) 2-N-Arylpyrrolecarbaldimino Complexes.
- Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. The Royal Society of Chemistry.
- Safety D
- Benzyl alcohol. Santa Cruz Biotechnology.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 4. mdpi.com [mdpi.com]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. TEMPO [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by CuBr/1, 8-Diazabicyclo[5.4.0]undec-7-ene [ccspublishing.org.cn]
- 12. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]
- 14. 3,5-二甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 19. datasheets.scbt.com [datasheets.scbt.com]
The Emerging Role of Substituted Benzyl Alcohols in Polyester Synthesis: Application Notes for (3,5-Dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Initiators in Polymer Chemistry
The precise control over polymer architecture is a cornerstone of modern materials science and pharmaceutical development. The choice of initiator in a polymerization reaction is a critical determinant of the final polymer's molecular weight, polydispersity, and end-group functionality. While simple aliphatic alcohols are commonly employed, there is growing interest in initiators that can impart specific chemical characteristics to the resulting polymer. (3,5-Dimethylphenyl)methanol, a substituted aromatic alcohol, presents an intriguing option for polymer chemists seeking to introduce aromatic moieties into polymer chains, potentially altering their thermal properties, solubility, and capacity for further functionalization.
This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the use of this compound as an initiator in the ring-opening polymerization (ROP) of L-lactide to synthesize polylactide (PLA). The principles and procedures outlined here are based on well-established mechanisms for alcohol-initiated ROP of cyclic esters.[1][2][3]
Core Concept: this compound as an Initiator for Ring-Opening Polymerization
In the presence of a suitable catalyst, the hydroxyl group of an alcohol can initiate the ring-opening of a cyclic ester, such as L-lactide. The alcohol is incorporated as the α-chain end of the resulting polymer, and the polymerization proceeds with the sequential addition of monomer units. The molecular weight of the polymer can be controlled by the molar ratio of the monomer to the initiator.
The use of this compound as an initiator would result in a PLA chain terminated with a 3,5-dimethylphenyl group. This aromatic end-group can influence the polymer's properties and provides a potential site for further chemical modification.
Proposed Reaction Mechanism
The proposed mechanism for the ring-opening polymerization of L-lactide initiated by this compound is analogous to that of other alcohol-initiated ROPs. The reaction is typically catalyzed by an organometallic compound, such as tin(II) octoate (Sn(Oct)₂), or by an organocatalyst.[4] The catalyst activates the monomer, making it more susceptible to nucleophilic attack by the alcohol.
The polymerization proceeds via the following key steps:
-
Initiation: The this compound attacks a catalyst-activated L-lactide monomer, leading to the ring-opening of the lactide and the formation of a linear ester with a terminal hydroxyl group.
-
Propagation: The terminal hydroxyl group of the growing polymer chain attacks another activated L-lactide monomer, extending the polymer chain. This step is repeated until the monomer is consumed.
-
Termination: In a controlled polymerization, termination reactions are minimal. The polymerization effectively stops when the monomer is fully consumed, or it can be intentionally quenched.
Experimental Protocol: Synthesis of Poly(L-lactide) using this compound as an Initiator
This protocol describes a laboratory-scale synthesis of PLA with a target molecular weight of approximately 10,000 g/mol .
Materials
-
L-lactide (recrystallized and dried under vacuum)
-
This compound (98% purity or higher, dried over molecular sieves)
-
Tin(II) octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Chloroform (for dissolution)
-
Methanol (for precipitation)[3]
-
Argon or Nitrogen gas (high purity)
Equipment
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles
-
Vacuum oven
Reaction Setup and Procedure
-
Preparation of the Initiator and Catalyst Stock Solutions:
-
In an inert atmosphere (glovebox or under argon), prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M).
-
Similarly, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.05 M).
-
-
Polymerization Reaction:
-
In a flame-dried Schlenk flask under a positive pressure of argon, add L-lactide (e.g., 5.0 g, 34.7 mmol).
-
Heat the flask in an oil bath at 110°C to melt the L-lactide.
-
Once the L-lactide is molten and thermally equilibrated, add the required volume of the this compound stock solution via syringe to achieve the desired monomer-to-initiator ratio (for a target Mn of ~10,000 g/mol , a ratio of approximately 70:1 would be appropriate).
-
Subsequently, add the Sn(Oct)₂ stock solution via syringe. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.
-
Increase the temperature to the desired polymerization temperature (e.g., 140-160°C) and stir the reaction mixture.[5]
-
-
Monitoring the Polymerization:
-
The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
For kinetic studies, small aliquots can be withdrawn at different time points, quenched, and analyzed by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
-
-
Termination and Purification:
-
After the desired reaction time (typically several hours, depending on the temperature and catalyst concentration), cool the reaction mixture to room temperature.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.[6]
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization
The resulting polymer can be characterized by various techniques:
-
¹H NMR Spectroscopy: To confirm the structure of the polymer and to calculate the number-average molecular weight (Mn) by comparing the integrals of the polymer backbone protons with those of the initiator's aromatic protons.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.
Data Presentation and Expected Outcomes
The molecular weight of the resulting PLA can be theoretically predicted based on the monomer-to-initiator ratio.
| Parameter | Description | Expected Value |
| Monomer:Initiator Ratio | Molar ratio of L-lactide to this compound | 70:1 |
| Theoretical Mn ( g/mol ) | (Monomer/Initiator Ratio) x MWmonomer + MWinitiator | ~10,200 |
| Expected PDI | Polydispersity Index from GPC | 1.1 - 1.4 |
| Expected Tg (°C) | Glass Transition Temperature from DSC | 55 - 65 |
| Expected Tm (°C) | Melting Temperature from DSC | 160 - 180 |
Visualizations
Workflow for PLA Synthesis
Caption: Experimental workflow for the synthesis of PLA.
Proposed Mechanism of Initiation and Propagation
Caption: Initiation and propagation in ROP of L-lactide.
Trustworthiness and Self-Validation
The protocols and mechanisms described are built upon established principles of polymer chemistry, particularly the well-documented ring-opening polymerization of lactones initiated by alcohols.[2][3][5] The successful synthesis of a polymer with a molecular weight that corresponds to the monomer-to-initiator ratio and a narrow polydispersity index would serve as a validation of this proposed application. The presence of the 3,5-dimethylphenyl end-group, verifiable by ¹H NMR spectroscopy, would further confirm the role of this compound as the initiator.
Conclusion and Future Directions
This compound holds potential as a functional initiator in the synthesis of polyesters like PLA. The introduction of the dimethylphenyl group at the chain end could offer advantages in terms of thermal stability and provides a handle for post-polymerization modification. Further research could explore the impact of this end-group on the degradation profile of PLA, its interaction with other materials in blends and composites, and its utility in the synthesis of block copolymers. The protocols provided here offer a solid foundation for researchers to begin exploring these possibilities.
References
-
Basterretxea, A., et al. (2021). Stereoretention in the Bulk ROP of ⌊ -Lactide Guided by a Thermally Stable Organocatalyst. ResearchGate. [Link]
-
Prasher, A., et al. (2019). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. The Royal Society of Chemistry. [Link]
-
Zhang, Y., et al. (2014). Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand. New Journal of Chemistry. [Link]
-
Sae-Oui, P., et al. (2018). Effect of initiators on synthesis of poly(L-lactide) by ring opening polymerization. ResearchGate. [Link]
-
Zhang, D., et al. (2021). DMF/DMSO-catalyzed selective ring-opening polymerization of salicylate cyclic esters. PMC. [Link]
-
Kamber, N. E., et al. (2007). H O-Initiated Polymerization of L-Lactide. OPUS. [Link]
-
Amelin, A., et al. (2024). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. MDPI. [Link]
-
Papadopoulos, L., et al. (2015). Sustainable, eco-friendly polyesters synthesized from renewable resources: Preparation and thermal characteristics of poly(dimethyl-propylene furanoate). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
Application Notes for the Multi-Step Synthesis and Utilization of (3,5-Dimethylphenyl)methanol
Abstract
(3,5-Dimethylphenyl)methanol, also known as 3,5-dimethylbenzyl alcohol, is a versatile and sterically defined aromatic alcohol that serves as a critical building block in a variety of multi-step organic syntheses. Its unique substitution pattern—two methyl groups meta to the hydroxymethyl functionality—imparts specific reactivity and stability, making it a valuable reagent for researchers in materials science, medicinal chemistry, and ligand design. This comprehensive guide details its application in the synthesis of polycyclic aromatic hydrocarbons, its role as a precursor to other key synthetic intermediates, and its utility in forming the 3,5-dimethylbenzyl (DMB) ether, a specialized protecting group for alcohols. Each application is presented with detailed, field-tested protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern its reactivity.
Introduction: The Strategic Value of the 3,5-Dimethylphenyl Moiety
In the landscape of aromatic building blocks, this compound (Figure 1) offers a distinct combination of properties. The benzylic alcohol is a primary site for a range of classical transformations, including oxidation, halogenation, and etherification. The two methyl groups on the phenyl ring, however, are not merely passive substituents. They sterically hinder the ortho positions, directing reactions to other sites, and their electron-donating nature influences the stability of benzylic carbocation intermediates. This guide explores how these features are strategically exploited in advanced organic synthesis.
Figure 1: Structure of this compound
Synonyms: 3,5-Dimethylbenzyl alcohol
CAS Number: 27129-87-9
Molecular Formula: C₉H₁₂O
Molecular Weight: 136.19 g/mol [1]
Application I: Clay-Catalyzed Oligomerization for Polycyclic Aromatic Hydrocarbon Synthesis
A compelling application of this compound is its use as a primary reagent in the synthesis of substituted polycyclic aromatic hydrocarbons (PAHs). Specifically, it can undergo a linear oligomerization reaction catalyzed by montmorillonite clay to produce 1,3,5,7-tetramethylanthracene in high yield.[2][3] This transformation provides an efficient route to functionalized anthracenes, which are of interest in materials science for their photophysical properties.
Mechanistic Rationale
The reaction is initiated by the acidic sites on the montmorillonite clay, which facilitate the dehydration of the benzyl alcohol to form a resonance-stabilized 3,5-dimethylbenzyl carbocation. However, experimental and theoretical studies suggest that the key intermediate is a radical cation, which then undergoes a series of electrophilic aromatic substitution and oxidation steps to build the anthracene core.[2][4] The reaction proceeds through a dihydroanthracene intermediate, which subsequently aromatizes.
Workflow for Anthracene Synthesis
The following diagram illustrates the synthetic pathway from the starting alcohol to the final polycyclic aromatic product.
Caption: Workflow for the clay-catalyzed synthesis of 1,3,5,7-tetramethylanthracene.
Experimental Protocol: Synthesis of 1,3,5,7-Tetramethylanthracene
This protocol is adapted from Morales-Serna et al., Molecules2010 .[2][3]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.5 g, 11.0 mmol).
-
Solvent and Catalyst Addition: Add carbon disulfide (CS₂, 20 mL) to the flask, followed by montmorillonite clay (Tonsil Optimum Extra, 0.375 g).
-
Reaction Execution: Heat the suspension to reflux with vigorous stirring. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete after 15 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the clay catalyst. Wash the filter cake with additional CS₂ (2 x 10 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the major products.
Data Presentation: Product Distribution
The reaction yields a mixture of products, with the fully aromatized anthracene being the major component.
| Product | Structure | Yield (%) |
| 1,3,5,7-Tetramethylanthracene | Substituted Anthracene | 85% |
| 4-(3',5'-Dimethylbenzyl)-1,3,5,7-tetramethylanthracene | Substituted Anthracene | 5% |
| 1,3,5,7-Tetramethyl-9,10-dihydroanthracene | Dihydroanthracene Intermediate | 1% |
| 4-(3',5'-Dimethylbenzyl)-1,3,5,7-tetramethyl-9,10-dihydroanthracene | Dihydroanthracene Intermediate | 0.23% |
| Table adapted from Morales-Serna et al.[2][3] |
Application II: A Precursor for Versatile Synthetic Intermediates
This compound is an excellent starting material for accessing other valuable reagents, primarily through functional group interconversion of the benzylic alcohol.
Oxidation to 3,5-Dimethylbenzaldehyde
The oxidation of this compound provides 3,5-dimethylbenzaldehyde, a key intermediate for synthesizing compounds such as Schiff bases, which are under investigation for their antimicrobial and anticancer properties.[5] The oxidation is readily achieved using mild reagents like activated manganese dioxide (MnO₂).
3.1.1. Experimental Protocol: MnO₂ Oxidation
-
Reaction Setup: Dissolve this compound (1.0 g, 7.34 mmol) in dichloromethane (25 mL) in a round-bottom flask with a stir bar.
-
Reagent Addition: Add activated manganese dioxide (MnO₂, ~6.4 g, ~73.4 mmol, 10 equivalents by weight) to the solution. Note: The activity of MnO₂ can vary; a significant excess is typically used to ensure complete conversion.
-
Reaction Execution: Stir the black suspension vigorously at room temperature. Monitor the reaction progress by TLC until the starting alcohol spot is consumed (typically 2-4 hours).
-
Work-up: Filter the mixture through a pad of Celatom® or silica gel to remove the manganese solids. Wash the pad thoroughly with dichloromethane.
-
Isolation: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3,5-dimethylbenzaldehyde, which can be used without further purification or purified by distillation/chromatography. A typical yield is ~90%.[6]
Conversion to 3,5-Dimethylbenzyl Bromide
Conversion of the alcohol to the corresponding benzyl bromide creates a potent electrophile for Sₙ2 reactions. This transformation is typically achieved with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
3.2.1. Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
While the benzylic carbon is primary, which typically favors an Sₙ2 mechanism, the 3,5-dimethyl substitution pattern provides electronic stabilization to a potential carbocation intermediate. Therefore, the reaction mechanism can have Sₙ1 character. Using PBr₃ is often preferred over HBr as it proceeds under milder conditions and can minimize side reactions that might arise from a more stable carbocation, such as rearrangements (though less likely in this specific structure).[7]
Application III: The 3,5-Dimethylbenzyl (DMB) Ether as a Tunable Protecting Group
In multi-step synthesis, the protection of hydroxyl groups is fundamental. Benzyl (Bn) ethers are robust protecting groups, but their removal often requires harsh conditions like catalytic hydrogenolysis.[1][8] Electron-rich derivatives like the p-methoxybenzyl (PMB) ether can be cleaved under milder oxidative conditions (e.g., with DDQ), but can be too labile for certain reaction sequences.[9]
The 3,5-dimethylbenzyl (DMB) ether, derived from this compound, offers an intermediate level of reactivity. The two methyl groups provide electron density to the aromatic ring, making it more susceptible to oxidative cleavage than an unsubstituted benzyl group. However, because the donation is from the meta positions, the effect is less pronounced than that of a para-methoxy group. This allows for strategic, sequential deprotection.[5]
Comparative Reactivity
The DMB group can be cleaved selectively in the presence of a standard Bn group using oxidative reagents, and it remains stable under conditions that might cleave a more labile PMB or DMB (dimethoxybenzyl) group.
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 5. scispace.com [scispace.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (3,5-Dimethylphenyl)methanol
Welcome to the technical support center for the purification of crude (3,5-Dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple procedural lists to explain the "why" behind each step, ensuring a robust understanding that leads to reproducible, high-purity results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the typical impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 3,5-dimethylbenzaldehyde or the corresponding Grignard reagent.
-
Over-oxidized Products: 3,5-Dimethylbenzoic acid if the synthesis involves oxidation.
-
Solvent Residues: From the reaction and workup steps.
-
Water: Introduced during aqueous workup.
-
Isomeric Byproducts: Other dimethylphenylmethanol isomers if the starting materials were not isomerically pure.
Q2: What are the key physical properties of this compound to consider for purification?
A2: Understanding the physical properties is crucial for selecting the appropriate purification method.
| Property | Value | Significance for Purification |
| Molecular Formula | C9H12O | - |
| Molecular Weight | 136.19 g/mol | Influences boiling point and chromatographic behavior. |
| Appearance | Colorless liquid | [1][2] A change in color may indicate impurities. |
| Boiling Point | 219.5°C at 760 mmHg | [2] High boiling point suggests vacuum distillation is preferable. |
| Density | 0.927 g/mL at 25°C | [1] - |
| Solubility | Sparingly soluble in water | [3] Allows for aqueous washes to remove water-soluble impurities. Soluble in common organic solvents like methanol, ethanol, and dichloromethane.[4] |
Q3: Which purification method is generally most effective for this compound?
A3: The most effective method depends on the nature and quantity of the impurities.
-
For thermally stable impurities with significantly different boiling points, vacuum distillation is highly effective.
-
For removing polar impurities from a solid crude product, recrystallization can yield high-purity material.
-
For complex mixtures or to achieve the highest purity, column chromatography is the method of choice.[5][6]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solids, but it can present challenges.
Problem 1: Oiling Out - The product separates as a liquid instead of crystals.
-
Causality: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, causing the dissolved solid to come out of the supersaturated solution as a liquid.[7][8][9][10] It can also be caused by the presence of significant impurities that depress the melting point.
-
Solutions:
-
Add more solvent: This will lower the saturation point, and crystallization may occur at a lower temperature.[8][10]
-
Use a lower-boiling point solvent: If possible, select a solvent with a boiling point below the melting point of this compound.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] This can be achieved by insulating the flask.
-
Scratching the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.[9][11]
-
Seeding: Introduce a small crystal of pure this compound to induce crystallization.[9][11]
-
Problem 2: No Crystal Formation, Even After Cooling.
-
Causality: This is a common issue and can be attributed to several factors.
-
Solutions:
Problem 3: Poor Recovery of the Purified Product.
-
Causality:
-
Using too much solvent: This is the most common reason for low yield, as some product will remain dissolved in the mother liquor.[11]
-
Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.[7][8]
-
Washing crystals with a solvent at room temperature: This can redissolve some of the purified product.
-
-
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product. [11]
-
To prevent premature crystallization during filtration:
-
Use a pre-heated funnel.
-
Add a small excess of hot solvent before filtering and then evaporate it before cooling.[8]
-
-
Always wash the collected crystals with a small amount of ice-cold solvent. [11]
-
Guide 2: Troubleshooting Distillation
Given its high boiling point, vacuum distillation is the preferred method for this compound.
Problem 1: Bumping or Uncontrolled Boiling.
-
Causality: The liquid superheats and then boils violently. This is a common issue in vacuum distillation.
-
Solutions:
-
Use a magnetic stir bar or boiling chips: This provides nucleation sites for smooth boiling.
-
Ensure a steady vacuum: Fluctuations in pressure can cause bumping.
-
Heat the distillation flask evenly: Use a heating mantle with a stirrer for uniform temperature distribution.
-
Problem 2: Product Does Not Distill at the Expected Temperature.
-
Causality:
-
Inaccurate pressure reading: The vacuum gauge may not be accurate, leading to a discrepancy between the observed and expected boiling points.
-
Presence of azeotropes: Impurities may form an azeotrope with the product, altering its boiling point.
-
-
Solutions:
-
Calibrate the vacuum gauge.
-
Fractional distillation: If an azeotrope is suspected, a fractional distillation column can help to separate the components.
-
Problem 3: Low Yield of Distilled Product.
-
Causality:
-
Loss of product in the distillation apparatus: Product may be held up in the column or condenser.
-
Decomposition of the product: Heating at high temperatures for extended periods can cause decomposition.
-
-
Solutions:
-
Ensure the apparatus is properly assembled to minimize dead volume.
-
Use a lower distillation temperature by applying a higher vacuum.
-
Minimize the distillation time.
-
Guide 3: Troubleshooting Column Chromatography
Column chromatography offers excellent separation but requires careful technique.[5][6]
Problem 1: Poor Separation of Compounds (Overlapping Bands).
-
Causality:
-
Incorrect mobile phase polarity: The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, causing them to move too slowly.[5]
-
Column overloading: Too much crude material was loaded onto the column.
-
Uneven packing of the stationary phase: This can lead to channeling, where the solvent and sample flow unevenly through the column.
-
-
Solutions:
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation of the desired compound from its impurities.
-
Load an appropriate amount of sample: A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to stationary phase by weight.
-
Pack the column carefully: Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks.
-
Problem 2: Tailing of Bands on the Column.
-
Causality:
-
The compound is too polar for the chosen stationary phase/mobile phase combination.
-
The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).
-
-
Solutions:
-
Use a more polar mobile phase.
-
Add a small amount of a modifier to the mobile phase: For example, adding a small amount of triethylamine can help to elute basic compounds, while adding acetic acid can help with acidic compounds.
-
Problem 3: Cracking of the Stationary Phase.
-
Causality:
-
The column has run dry.
-
Heat generated from the interaction of the solvent with the stationary phase.
-
-
Solutions:
-
Never let the solvent level drop below the top of the stationary phase.
-
Pack the column using a slurry method to dissipate heat.
-
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes the crude product is a solid or can be solidified.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, toluene, ethanol/water mixtures) at room temperature and upon heating.[4]
-
An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble when hot or soluble when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[11]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. Keep the solution and filtration apparatus hot to prevent premature crystallization.[7]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or in a desiccator.
-
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Place a stir bar in the distillation flask.
-
-
Distillation:
-
Add the crude this compound to the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol 3: Column Chromatography of this compound
-
Solvent System Selection:
-
Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of the product from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
IV. Visualization of Workflows
Recrystallization Workflow
Caption: Decision-making workflow for the recrystallization of crude this compound.
Purification Method Selection Guide
Caption: A guide for selecting the optimal purification method based on impurity characteristics.
V. References
-
Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
This compound. (n.d.). Alfa Chemistry. Retrieved from vertexaisearch.cloud.google.com
-
HIGH PURITY DISTILLATION COLUMN: SIMULATION AND OPTIMIZATION. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Bisthis compound. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com
-
Optimizing batch distillation parameters for enhanced bioethanol purification from fermentation. (n.d.). Taylor & Francis Online. Retrieved from vertexaisearch.cloud.google.com
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from vertexaisearch.cloud.google.com
-
Trouble Shooting Spirits & Liqueurs. (n.d.). Love Brewing. Retrieved from vertexaisearch.cloud.google.com
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from vertexaisearch.cloud.google.com
-
How can the quality of ethanol be increased in the distillation process? (2018, February 15). Quora. Retrieved from vertexaisearch.cloud.google.com
-
Still Spirits Trouble Shooting Guide. (n.d.). Scribd. Retrieved from vertexaisearch.cloud.google.com
-
How to Make High-Purity Alcohol at Home: Distillation Method. (2024, May 21). YouTube. Retrieved from vertexaisearch.cloud.google.com
-
This compound. (n.d.). CymitQuimica. Retrieved from vertexaisearch.cloud.google.com
-
Reconfiguring The Flow. (n.d.). Ethanol Producer Magazine. Retrieved from vertexaisearch.cloud.google.com
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from vertexaisearch.cloud.google.com
-
How To Filter Alcohol (Is Carbon Filtering Worth It?). (n.d.). Distilmate. Retrieved from vertexaisearch.cloud.google.com
-
Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Troubleshooting the T500. (n.d.). Love Brewing. Retrieved from vertexaisearch.cloud.google.com
-
Filtering Spirits: How To Filter Home Brew Spirits. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (2012, September 12). ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
3,5-Dimethylphenol. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com
-
(3,4-Dimethylphenyl)methanol. (n.d.). Echemi. Retrieved from vertexaisearch.cloud.google.com
-
column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from vertexaisearch.cloud.google.com
-
Isolation And Purification Of Substance By Column Chromatography. (2025, August 6). ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
How to recrystallize a product from methanol. (2017, February 2). Quora. Retrieved from vertexaisearch.cloud.google.com
-
Column Chromatography. (n.d.). Magritek. Retrieved from vertexaisearch.cloud.google.com
-
Isolation and Purification of Natural Compounds - Column Chromatography. (2024, August 12). Retrieved from vertexaisearch.cloud.google.com
-
How to Grow Crystals. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022, September 8). The Journal of Organic Chemistry. Retrieved from vertexaisearch.cloud.google.com
-
Purification of Methanol. (n.d.). Chempedia. Retrieved from vertexaisearch.cloud.google.com
-
The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from vertexaisearch.cloud.google.com
-
(3,5-Dimethylphenyl)(phenyl)methanol. (n.d.). BLDpharm. Retrieved from vertexaisearch.cloud.google.com
-
METHANOL. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Methanol distillation process. (n.d.). Google Patents. Retrieved from vertexaisearch.cloud.google.com
-
Process for the purification of methanol by extractive distillation and plural stage distillation recovery. (n.d.). Google Patents. Retrieved from vertexaisearch.cloud.google.com
-
(2,5-Dimethylphenyl)methanol. (n.d.). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com
-
Distillation Methanol. (2011, December 7). YouTube. Retrieved from vertexaisearch.cloud.google.com
-
This compound. (n.d.). Oakwood Chemical. Retrieved from vertexaisearch.cloud.google.com
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- 10. rubingroup.org [rubingroup.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Yield for (3,5-Dimethylphenyl)methanol Synthesis
Welcome to the technical support center for the synthesis of (3,5-Dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence and achieve high-purity, high-yield results.
Frequently Asked Questions (FAQs)
Starting Material: 3,5-Dimethylbenzoic Acid
Q1: What is the most reliable and scalable method for synthesizing the 3,5-dimethylbenzoic acid precursor in a research setting?
A1: For a standard laboratory setting, the oxidation of mesitylene (1,3,5-trimethylbenzene) is the most common and cost-effective route. While several oxidation methods exist, including using strong oxidants like nitric acid or potassium permanganate, a more controlled and often higher-yielding approach involves catalytic oxidation using a cobalt salt and a bromide source in the presence of air or oxygen.[1][2][3]
A nitric acid-based oxidation is also a viable method, though it can sometimes lead to nitrated byproducts.[1] The reaction with 30% nitric acid refluxed for an extended period can yield 3,5-dimethylbenzoic acid, but also a significant amount of 5-methylisophthalic acid as a byproduct.[1]
Comparison of Synthesis Routes for 3,5-Dimethylbenzoic Acid
| Parameter | Catalytic Air Oxidation | Nitric Acid Oxidation |
| Starting Material | Mesitylene | Mesitylene |
| Key Reagents | Cobalt(II) acetate, Sodium bromide, Acetic acid, Oxygen/Air | 30% Nitric acid |
| Typical Yield | Can reach up to 90% conversion of mesitylene[2] | ~50% for 3,5-dimethylbenzoic acid[1] |
| Key Advantages | Higher selectivity, milder conditions, uses readily available reagents. | Simpler reagent setup. |
| Potential Disadvantages | Requires careful control of reaction parameters (temperature, pressure). | Formation of significant byproducts (e.g., 5-methylisophthalic acid), harsh reaction conditions.[1] |
Reduction of 3,5-Dimethylbenzoic Acid
Q2: I am experiencing low yields in the reduction of 3,5-dimethylbenzoic acid to this compound using Lithium Aluminum Hydride (LAH). What are the common causes?
A2: Low yields in LAH reductions of carboxylic acids are a frequent issue. Several factors can contribute to this:
-
Poor Quality of LAH: LAH is highly reactive with moisture. Old or improperly stored LAH can have reduced activity, leading to incomplete reduction. It is crucial to use freshly opened or properly stored LAH.
-
Presence of Water: The starting material, solvent (typically THF or diethyl ether), and glassware must be scrupulously dry. LAH reacts violently with water, consuming the reagent and reducing the amount available for the desired reaction.[4][5]
-
Inadequate Stoichiometry: The reduction of a carboxylic acid with LAH requires an excess of the reducing agent. The first equivalent of hydride is consumed in an acid-base reaction with the carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas.[6][7] Subsequent hydride additions are then required for the reduction. A common mistake is not accounting for this initial acid-base reaction.
-
Sub-optimal Reaction Temperature: While LAH reductions are often performed at 0 °C to control the initial exothermic reaction, driving the reaction to completion may require warming to room temperature or even refluxing in the solvent.[8]
-
Inefficient Work-up Procedure: The work-up is a critical step where product can be lost. Formation of stable emulsions with aluminum salts is a common problem, making extraction difficult. Using established procedures like the Fieser method can help precipitate the aluminum salts for easy filtration.[9][10]
Q3: What are the potential side products in the LAH reduction of 3,5-dimethylbenzoic acid, and how can I minimize their formation?
A3: The primary side product in this specific reduction is typically unreacted starting material due to incomplete reaction. Over-reduction to 3,5-dimethyltoluene is generally not observed under standard LAH reduction conditions for carboxylic acids.
However, if your starting material contains other reducible functional groups, they will also be reduced by the non-selective LAH. For instance, if there were a nitro group on the aromatic ring, it would likely be reduced to an amine.[11]
To minimize incomplete reduction:
-
Ensure the quality and sufficient excess of LAH.
-
Maintain anhydrous reaction conditions.
-
Consider increasing the reaction time or temperature after the initial addition of the carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive LAH. 2. Wet solvent or glassware. 3. Insufficient LAH. 4. Reaction not gone to completion. | 1. Use a fresh bottle of LAH or a standardized solution. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. 3. Use at least 1.5-2 equivalents of LAH per equivalent of carboxylic acid. 4. After initial reaction at 0 °C, allow the reaction to stir at room temperature or gently reflux for several hours. Monitor by TLC. |
| Difficult Work-up (Persistent Emulsion) | Formation of colloidal aluminum salts. | 1. Use the Fieser work-up procedure (sequential addition of water, NaOH solution, and more water) to precipitate granular aluminum salts.[10] 2. Alternatively, quenching with a saturated aqueous solution of sodium sulfate decahydrate (Glauber's salt) can also be effective.[9] |
| Product Contaminated with Starting Material | Incomplete reaction. | See "Low or No Product Yield" solutions. If the issue persists, consider purifying the product via column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylbenzoic Acid via Mesitylene Oxidation
This protocol is adapted from methods utilizing cobalt-catalyzed air oxidation, which generally provides good yields and selectivity.[2][3][12]
Materials:
-
Mesitylene
-
Cobalt(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Oxygen or compressed air source
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1 equivalent), cobalt(II) acetate tetrahydrate (0.02 equivalents), sodium bromide (0.03 equivalents), and glacial acetic acid.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Introduce a steady stream of oxygen or compressed air through the gas inlet tube into the reaction mixture.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water, which will cause the crude 3,5-dimethylbenzoic acid to precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
Purification (Recrystallization):
-
Dissolve the crude 3,5-dimethylbenzoic acid in a minimal amount of hot ethanol or a mixture of ethanol and water.[13][14][15][16]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. Expected Yield: 70-90%
Protocol 2: Reduction of 3,5-Dimethylbenzoic Acid to this compound
Materials:
-
3,5-Dimethylbenzoic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add LAH (1.5 equivalents) and anhydrous THF to create a suspension.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve 3,5-dimethylbenzoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of 3,5-dimethylbenzoic acid dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. For some substrates, gentle reflux may be necessary to drive the reaction to completion.[8] Monitor the reaction by TLC.
-
Work-up (Fieser Method): a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and cautiously add water dropwise (1 mL for every 1 g of LAH used). c. Add 15% aqueous sodium hydroxide solution (1 mL for every 1 g of LAH used). d. Add water again (3 mL for every 1 g of LAH used). e. Stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification (Flash Column Chromatography):
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Prepare a silica gel column packed with an appropriate non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[9][17][18][19][20]
-
Load the dissolved product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound. Expected Yield: 80-95%
Visualizations
Workflow for this compound Synthesis
Caption: Overall workflow for the two-part synthesis of this compound.
Mechanism of LAH Reduction of a Carboxylic Acid
Caption: Simplified mechanism of carboxylic acid reduction by Lithium Aluminum Hydride.
References
-
El-Emary, T. I. (2016). Reduction of acid group in presence of nitro substituted benzoic acid using lithium aluminium hydride may produce side products such as, aryl amine or aryl hydroxylamine. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from: [Link]
- Cumming, W. M. (1937).
- Google Patents. (2012). Production method of 3,5-dimethylbenzoic acid (CN102336658A).
- Google Patents. (2002). Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene (CN1363546A).
-
Semantic Scholar. (2015). Production method for 3, 5-dimethylbenzoic acid. Retrieved from: [Link]
-
Reddit. (2022). Rational for choosing the temperature of a LAH reduction. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from: [Link]
- Wiley-VCH. (2017).
- Unknown. (n.d.).
-
Organic Syntheses. (n.d.). Transformation of pseudoephedrine amides into highly enantiomerically enriched aldehydes, alcohols, and ketones. Retrieved from: [Link]
- Unknown. (n.d.).
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SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from: [Link]
- Organic Syntheses. (2025).
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from: [Link]
- Google Patents. (2015). Preparation method of 3,5-dimethylphenol (CN104761435A).
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from: [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from: [Link]
- BenchChem. (2025).
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from: [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Retrieved from: [Link]
-
Quora. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. Retrieved from: [Link]
-
Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of be.... Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from: [Link]
-
YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). Retrieved from: [Link]
-
YouTube. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved from: [Link]
-
YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from: [Link]
- ResearchGate. (2025).
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from: [Link]
- ResearchGate. (2025).
- BenchChem. (n.d.).
- PubMed. (2022).
- Der Pharma Chemica. (n.d.). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant.
- ResearchGate. (2025). Quantitative analysis of methanol in wastewater by GC-MS with direct injection or headspace SPME sample introduction.
- ResearchGate. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.
- Science of Synthesis. (n.d.). B. W nsch and C. Geiger Carbon monoxide is formally the anhydride of formic acid. Methylamines can be prepar- ed by the direct r.
- AIDIC. (n.d.). Replacing the Existing Methanol Production Within DME Production by Using Biogas.
-
Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from: [Link]
- ResearchGate. (2025).
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identification of side products in 3,5-Dimethylbenzyl alcohol synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during synthesis. We will move beyond simple protocols to explore the causality behind experimental outcomes, ensuring you can troubleshoot effectively and validate your results.
Troubleshooting Guide: Identification of Side Products by Synthesis Route
The purity of your final compound is paramount. An unexpected peak in your analytical data can derail a project. This section is structured in a question-and-answer format to directly address issues specific to common synthetic pathways.
Route 1: Reduction of 3,5-Dimethylbenzoic Acid or its Esters
This is a common and straightforward method, typically employing reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). However, the reaction is not without potential pitfalls.
Question: My NMR/GC-MS shows a peak corresponding to my starting material. Why didn't the reaction go to completion?
Answer: Incomplete reduction is the most common issue. This can be attributed to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reduction is critical. For LiAlH₄ reducing an acid, you need at least 0.75 equivalents to account for the deprotonation of the carboxylic acid and the reduction of the carbonyl. A 1:1 or slightly higher molar ratio is often used to ensure completion.
-
Reagent Degradation: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric water or residual water in the solvent.[1] Always use freshly opened, high-purity reagents and rigorously dried solvents and glassware.
-
Low Reaction Temperature: While initial addition is often done at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux to proceed to completion.
Question: I've detected a compound with a mass of 151 m/z in my GC-MS analysis. What is it likely to be?
Answer: A peak at m/z 151 likely corresponds to 3,5-Dimethylbenzaldehyde . This is the intermediate in the reduction of the carboxylic acid to the alcohol. Its presence indicates that the reduction was halted prematurely.
-
Causality: The reduction of a carboxylic acid proceeds via the corresponding aldehyde. If the reaction time is too short, the temperature is too low, or the reducing agent is quenched prematurely, the aldehyde intermediate can be isolated.
-
Troubleshooting: To avoid this, ensure the reaction is stirred for a sufficient duration after the addition of the reducing agent and that the workup procedure does not begin until TLC or LC-MS confirms the absence of both starting material and the intermediate aldehyde.
Protocol: Confirming the Presence of 3,5-Dimethylbenzaldehyde
-
Sample Preparation: Carefully take an aliquot from the reaction mixture post-quench.
-
TLC Analysis: Spot the aliquot on a silica gel TLC plate alongside standards of your starting material (3,5-dimethylbenzoic acid) and the final product (3,5-dimethylbenzyl alcohol). A commercially available standard of 3,5-dimethylbenzaldehyde should also be used.
-
Eluent System: A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).
-
Visualization: Visualize the plate under UV light (254 nm) and then stain with an appropriate agent like potassium permanganate. The aldehyde will have an Rf value intermediate between the more polar alcohol and the highly polar carboxylic acid.
Potential Side Products in Reduction Synthesis
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Desired Product | (3,5-Dimethylphenyl)methanol | 136.19 | GC-MS (M+): 136; ¹H NMR: ~4.6 ppm (s, 2H, -CH₂OH) |
| Side Product 1 | 3,5-Dimethylbenzoic Acid | 150.17 | Incomplete reaction. Highly polar on TLC. |
| Side Product 2 | 3,5-Dimethylbenzaldehyde | 134.18 | Incomplete reduction. ¹H NMR: ~9.9 ppm (s, 1H, -CHO) |
| Side Product 3 | Bis(3,5-dimethylbenzyl) ether | 254.38 | Formed during acidic workup via dehydration. |
Route 2: Grignard Reaction of 3,5-Dimethylbromobenzene with Formaldehyde
The Grignard reaction is a powerful tool for C-C bond formation.[1][2] The synthesis of 3,5-dimethylbenzyl alcohol involves reacting 3,5-dimethylphenylmagnesium bromide with formaldehyde.
Question: My yield is very low, and my main recovered product is m-xylene. What happened?
Answer: The formation of m-xylene (1,3-dimethylbenzene) is a classic sign that your Grignard reagent was quenched by a proton source, most commonly water.
-
Mechanism: Grignard reagents are potent bases.[1] If there is any moisture in the reaction vessel, solvent, or even on the surface of the magnesium turnings, the Grignard reagent will be rapidly protonated, yielding the corresponding alkane (m-xylene in this case) and terminating the desired reaction pathway.
-
Trustworthiness & Validation: A self-validating protocol for Grignard reactions always begins with flame-drying all glassware under a nitrogen or argon atmosphere and using anhydrous solvents. The formation of the Grignard reagent is the critical step; if it fails, the entire synthesis fails.
Question: My GC-MS shows a high molecular weight impurity at m/z 210. What is this side product?
Answer: This peak likely corresponds to 3,3',5,5'-Tetramethyl-1,1'-biphenyl , the product of a Wurtz-type homocoupling reaction.
-
Causality: This side product forms when the Grignard reagent (R-MgBr) reacts with the unreacted starting material (R-Br). This process is often catalyzed by trace amounts of transition metals.
-
Mitigation: To minimize this, ensure the slow, dropwise addition of the 3,5-dimethylbromobenzene to the magnesium turnings. This maintains a low concentration of the alkyl halide in the presence of the formed Grignard reagent, favoring the formation of the organometallic species over the coupling side reaction.
Visualizing the Grignard Reaction Pathways
Caption: Main and side reaction pathways in the Grignard synthesis.
Route 3: Cannizzaro Reaction of 3,5-Dimethylbenzaldehyde
The Cannizzaro reaction is a base-induced disproportionation of a non-enolizable aldehyde.[3] For 3,5-dimethylbenzaldehyde, this reaction produces both the desired alcohol and the corresponding carboxylic acid.
Question: I have a significant amount of a water-soluble acidic compound in my product mixture. What is it?
Answer: This is an inherent consequence of the Cannizzaro reaction mechanism. The acidic compound is 3,5-Dimethylbenzoic acid .
-
Mechanism: In the presence of a strong base (like 50% KOH), one molecule of the aldehyde is reduced to the alcohol, while a second molecule is oxidized to the carboxylic acid.[3][4] Therefore, under ideal conditions, the maximum theoretical yield for the alcohol is only 50%.[3]
-
Separation: The separation is straightforward. After the reaction, acidifying the mixture will protonate the carboxylate salt, but this can lead to purification issues. A better approach is to perform an extraction on the basic reaction mixture. The neutral alcohol (3,5-dimethylbenzyl alcohol) will partition into an organic solvent like diethyl ether, while the salt (potassium 3,5-dimethylbenzoate) will remain in the aqueous layer.
Improving Yield with the Crossed Cannizzaro Reaction
To maximize the yield of the desired alcohol, a Crossed Cannizzaro Reaction can be employed.[5]
-
Principle: Use a more reactive, inexpensive aldehyde, like formaldehyde, as a "sacrificial" reductant. Formaldehyde is more readily oxidized to formate, meaning it will preferentially reduce the more valuable 3,5-dimethylbenzaldehyde to its corresponding alcohol.
-
Workflow:
-
Mix 3,5-dimethylbenzaldehyde with an excess of formaldehyde.
-
Add a concentrated base (e.g., KOH) slowly at a controlled temperature.
-
The primary products will be 3,5-dimethylbenzyl alcohol and potassium formate.
-
This significantly improves the yield of the target alcohol, moving it well beyond the 50% theoretical limit of the standard Cannizzaro reaction.
-
Caption: Workflow for the Crossed Cannizzaro reaction.
General FAQs & Troubleshooting
Question: During my workup under acidic conditions, I noticed the formation of a waxy, insoluble solid. What could this be?
Answer: You are likely observing acid-catalyzed oligomerization or polymerization of your product. 3,5-Dimethylbenzyl alcohol, like other benzyl alcohols, can undergo self-condensation in the presence of acid to form ethers or even larger oligomers like substituted anthracenes.[6]
-
Key Side Product: A study identified that under acidic clay-promoted conditions, 3,5-dimethylbenzyl alcohol can dimerize and cyclize to form 1,3,5,7-tetramethyl-9,10-dihydroanthracene and related structures.[6]
-
Prevention: Avoid prolonged exposure to strong acids, especially at elevated temperatures, during the workup. If an acidic wash is necessary, perform it quickly at low temperatures and immediately move to the next step. Neutralize the organic layer promptly.
Question: What is the best general method for purifying crude 3,5-Dimethylbenzyl alcohol?
Answer: For most common impurities, flash column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the non-polar side products (m-xylene, biphenyl) from the desired alcohol, while retaining the highly polar carboxylic acids at the baseline. If the crude product is relatively clean, vacuum distillation can also be an effective, scalable purification method.
References
-
Preparation of 3,5-dimethylbenzoic acid . PrepChem.com. [Link]
-
Cannizzaro reaction . Wikipedia. [Link]
-
Cannizzaro Reaction . University of Babylon. [Link]
-
F C alkylation of m xylene (Pre-lab lecture) . YouTube. [Link]
-
Strange intermediate product when benzaldehyde undergoes Cannizzaro reaction . Chemistry Stack Exchange. [Link]
-
Cannizzaro Reaction . YouTube. [Link]
-
How many products are formed in the crossed Cannizzaro reaction? . Quora. [Link]
-
Friedel-Crafts Alkylation . Beyond Benign. [Link]
-
3,5-Dimethylbenzyl alcohol . PubChem. [Link]
- Method for preparing alpha, alpha-dimethyl benzyl alcohol.
-
3,5-dimethyl benzyl alcohol, 27129-87-9 . The Good Scents Company. [Link]
-
Friedel-Crafts Alkylation of m-Xylene . YouTube. [Link]
-
Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study . National Institutes of Health. [Link]
-
CHM 352 Friedel-Crafts Alkylation of m-xylene . YouTube. [Link]
-
Solved experiment : friedel crafts alkylation of m-xylene . Chegg.com. [Link]
-
Synthesis of dimethylbenzyl alcohol . PrepChem.com. [Link]
- Production method of 3,5-dimethylbenzoic acid.
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
- Production method for 3, 5-dimethylbenzoic acid.
-
Alcohols from Carbonyl Compounds: Grignard Reagents . Chemistry LibreTexts. [Link]
-
Synthesis of alcohols using Grignard reagents II . Khan Academy. [Link]
-
Dimethylbenzoic acids - metabolites of trimethylbenzene . ResearchGate. [Link]
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- 6. Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of (3,5-Dimethylphenyl)methanol Solutions
Document ID: TSC-CHEM-26-0107-01
Last Updated: January 7, 2026
Introduction & Scope
Welcome to the technical support guide for managing the photosensitivity of (3,5-Dimethylphenyl)methanol. This document is intended for researchers, scientists, and drug development professionals who are encountering or wish to prevent the degradation of this compound solutions upon exposure to light.
While specific photodecomposition data for this compound is not extensively published, its structural similarity to other benzyl alcohols allows us to apply established principles of photochemistry to predict its behavior and formulate effective stabilization strategies.[1][2] Aromatic alcohols, particularly those with benzylic protons, are susceptible to photo-oxidation, which can lead to the formation of corresponding aldehydes, carboxylic acids, and other degradation products.[3][4][5] This guide provides a framework for understanding, troubleshooting, and mitigating this degradation through scientifically grounded methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading?
A: this compound contains an aromatic ring and a benzylic alcohol functional group. Aromatic systems can absorb ultraviolet (UV) and, to a lesser extent, visible light.[6] This absorption can excite the molecule to a higher energy state, making it susceptible to degradation reactions. The most probable pathway is photo-oxidation, where absorbed light energy facilitates the reaction with oxygen, leading to the formation of radicals and subsequent degradation into impurities like 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid.[1][2][3]
Q2: What are the typical signs of photodegradation in my solution?
A: Visual and analytical indicators can signal degradation. These include:
-
Physical Changes: A change in the appearance of the solution, such as developing a yellow tint or becoming cloudy.[7]
-
Analytical Changes: The appearance of new peaks in your HPLC or GC chromatograms, a decrease in the peak area of the parent compound, and a failure to achieve mass balance in stability studies.[7]
Q3: What wavelengths of light are most damaging?
A: Ultraviolet (UV) light, particularly in the 290-400 nm range, is typically the most damaging to pharmaceutical compounds as it carries higher energy than visible light.[6][8] To confirm the specific susceptibility of this compound, it is recommended to measure its UV-Vis absorption spectrum. Significant absorbance at any wavelength indicates the potential for a photochemical reaction.[9]
Q4: How can I store my solutions to minimize degradation?
A: Proper storage is the first line of defense.
-
Use Amber Glassware: Amber glass is specifically designed to block UV radiation and is a standard practice for protecting photosensitive pharmaceuticals.[10]
-
Opaque Containers: For maximum protection, use containers that are completely opaque or wrap transparent containers, like clear vials, in aluminum foil to block all light.[6][11]
-
Controlled Environment: Store solutions in a cool, dark place, such as a refrigerator or a designated dark cabinet, to prevent exposure to ambient lab lighting and reduce thermal degradation rates.[6]
Q5: Are there chemical additives that can prevent photodegradation?
A: Yes, chemical stabilization is a common and effective strategy. Two primary classes of additives are used:
-
UV Absorbers: These compounds, such as benzophenones or benzotriazoles, function by absorbing harmful UV radiation more effectively than the target molecule, dissipating the energy as heat.[12][13]
-
Antioxidants/Radical Scavengers: Compounds like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E can inhibit photo-oxidation by quenching free radicals that are formed during the degradation process, thus terminating the chain reaction.[14][15][16]
Troubleshooting Guide
This section addresses common problems encountered during experimentation and provides a logical path to their resolution.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Rationale |
| Unexpected new peaks in HPLC/GC after sample preparation. | 1. Ambient Light Exposure: Standard laboratory lighting can be sufficient to initiate degradation over several hours. 2. Solvent Impurities: Trace impurities in solvents (e.g., formaldehyde in methanol) can react with the analyte.[17] 3. Thermal Degradation: The sample may have been exposed to heat. | 1. Work under yellow light or cover all glassware with foil. This minimizes exposure to high-energy wavelengths. 2. Use high-purity, fresh solvents. Consider solvents packaged under inert gas. Run a solvent blank to rule out contamination. 3. Prepare a "dark control" sample. This sample is prepared and stored identically but is completely shielded from light (e.g., wrapped in foil).[11] If the degradant is also present in the dark control, the issue is likely thermal or chemical, not photochemical. |
| Assay value of this compound is consistently low. | 1. Systematic Photodegradation: The entire workflow, from stock solution preparation to autosampler, may be exposing the sample to light. 2. Adsorption to Container: The molecule may be adsorbing to the walls of plastic containers.[6] | 1. Audit your entire analytical workflow for light exposure. Use amber autosampler vials or a cooled autosampler with a cover. 2. Switch to chemically inert glass containers. If plastic must be used, test different polymer types for compatibility. |
| Selected stabilizer (UV absorber/antioxidant) is not effective. | 1. Incorrect Concentration: The stabilizer concentration may be too low to provide adequate protection. 2. Mechanism Mismatch: The chosen stabilizer may not be effective against the specific degradation pathway (e.g., using a UV absorber when the primary mechanism is oxidation by reactive oxygen species). 3. Incompatibility: The stabilizer may be reacting with the analyte or other solution components. | 1. Perform a dose-response study. Test a range of stabilizer concentrations (e.g., 0.01%, 0.05%, 0.1% w/v) to find the optimal level. 2. Use a combination of stabilizers. A synergistic effect is often observed when using a UV absorber in combination with an antioxidant.[12] The UV absorber blocks the initiating photons, and the antioxidant quenches any radicals that still form. 3. Check for new, unexpected degradant peaks. This may indicate an interaction. Review the chemical compatibility of all components in your solution. |
Troubleshooting Workflow Diagram
Experimental Protocols
As a Senior Application Scientist, I stress that robust, reproducible data is paramount. The following protocols are designed as self-validating systems to rigorously assess and mitigate photodegradation.
Protocol 4.1: Forced Photodegradation Study (Stress Testing)
Objective: To deliberately degrade the this compound solution to understand its photosensitivity and identify primary degradation products. This is a foundational step recommended by ICH Q1B guidelines.[7][11][18]
Materials:
-
This compound
-
Solvent of choice (e.g., Methanol, Acetonitrile:Water 50:50)
-
Calibrated photostability chamber with controlled light (UV/Vis) and temperature output.
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).[11][18]
-
Aluminum foil
-
HPLC or GC system with a validated analytical method.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Aliquoting:
-
Test Sample: Pipette 1 mL of the stock solution into a transparent vial.
-
Dark Control: Pipette 1 mL of the stock solution into an identical vial and wrap it completely in aluminum foil.[11] This control is crucial to differentiate between light-induced and thermally-induced degradation.
-
-
Exposure: Place both the Test Sample and the Dark Control side-by-side in the photostability chamber. Expose them according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).[8]
-
Time-Point Sampling: Sample both vials at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance to ensure degradation products are formed at detectable levels without being excessive.[18]
-
Analysis: Analyze the samples immediately using a validated chromatographic method (see Protocol 4.3). Quantify the peak area of this compound and any new peaks that appear.
-
Data Interpretation:
-
Calculate the percentage degradation in the Test Sample relative to the T=0 sample.
-
Compare the degradation in the Test Sample to the Dark Control. Significant degradation only in the Test Sample confirms photosensitivity.
-
Analyze the impurity profile to identify major photoproducts.
-
Protocol 4.2: Screening of Photostabilizers
Objective: To systematically evaluate the efficacy of different chemical stabilizers in preventing the photodegradation of this compound.
Materials:
-
Same materials as Protocol 4.1.
-
Candidate Stabilizers:
-
UV Absorber: e.g., Benzophenone-4 (water-soluble) or Tinuvin 328 (organic-soluble).
-
Antioxidant: e.g., Butylated Hydroxytoluene (BHT) or Sodium Metabisulfite.
-
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Sample Sets: Create multiple sets of solutions. For each set, prepare a Test Sample (transparent vial) and a Dark Control (foil-wrapped).
-
Set 1 (Unstabilized Control): Analyte solution only.
-
Set 2 (UV Absorber): Analyte solution + UV Absorber (e.g., at 0.05% w/v).
-
Set 3 (Antioxidant): Analyte solution + Antioxidant (e.g., at 0.05% w/v).
-
Set 4 (Combination): Analyte solution + UV Absorber + Antioxidant.
-
-
Exposure: Expose all samples in the photostability chamber for a fixed duration determined from Protocol 4.1 (a time point that showed significant degradation in the unstabilized sample).
-
Analysis: Analyze all samples by HPLC/GC.
-
Data Interpretation & Visualization: Summarize the results in a table to compare the % degradation across all conditions.
| Condition | Stabilizer(s) | Concentration (% w/v) | % Degradation (Test Sample) | % Degradation (Dark Control) | Protective Efficacy (%) |
| Control | None | N/A | 15.2 | 0.8 | 0 |
| UV Absorber | Benzophenone-4 | 0.05 | 4.5 | 0.9 | 70.4 |
| Antioxidant | BHT | 0.05 | 8.1 | 0.7 | 46.7 |
| Combination | Benzophenone-4 + BHT | 0.05 + 0.05 | 1.2 | 0.8 | 92.1 |
| Protective Efficacy = [1 - (%Degradation_Stabilized / %Degradation_Control)] x 100 |
Protocol 4.3: Example HPLC Method for Analysis
Objective: To provide a starting point for a stability-indicating HPLC-UV method capable of separating this compound from its potential degradation products.[7][18]
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for separating non-polar to moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A buffered aqueous phase maintains consistent peak shape. Acetonitrile is a common organic modifier with a low UV cutoff.[19] |
| Gradient | 0 min: 40% B15 min: 80% B20 min: 80% B22 min: 40% B30 min: 40% B | A gradient elution is necessary for a stability-indicating method to ensure that early-eluting polar degradants and late-eluting non-polar degradants are effectively separated from the parent peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Aromatic compounds typically have strong absorbance at lower UV wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity and identify the λmax of new impurities. |
| Injection Vol. | 10 µL | Standard injection volume. |
Photodegradation Mechanism Diagram
References
-
EMA. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Jordi Labs. ICH Q1A, Q1B, Forced Degradation. [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Asker, A. F. (2006). Photostability Studies of Solutions and Methods of Preventing Photodegradation. Taylor & Francis Group. [Link]
-
FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]
-
Pharmaguideline. Photolytic Degradation and Its Prevention. [Link]
-
ResearchGate. (2016). Schematic showing the decomposition of phenol, the simplest aromatic alcohol, upon UV photolysis. [Link]
-
ResearchGate. (2022). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. [Link]
-
StabilityStudies.in. Shielding Medications from Light Degradation. [Link]
-
SciSpace. (2005). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide. [Link]
-
ResearchGate. (2017). Antioxidants as stabilizers of UV filters: an example for the UV-B filter octylmethoxycinnamate. [Link]
-
IRIS UniPA. (2016). Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. [Link]
-
NIH. (2020). Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. [Link]
-
Baoxu Chemical. Overall Introduction of UV Absorber. [Link]
-
HunterLab. (2024). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. [Link]
-
SciELO. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. [Link]
-
NIH. (2022). Antioxidants in Sunscreens: Which and What For?[Link]
-
ResearchGate. (2005). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide. [Link]
-
ResearchGate. (2022). Enhanced 3,5-dimethylphenol photodegradation via adsorption-photocatalysis synergy using FSTRG nanohybrid catalyst. [Link]
-
ResearchGate. (2020). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. [Link]
-
Wiley Online Library. (2020). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. [Link]
-
NIH. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis. [Link]
-
NIH. (2020). External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2. [Link]
-
ResearchGate. (2015). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. [Link]
-
IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]
-
ACS Publications. (2017). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products. [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. [Link]
-
MDPI. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC. [Link]
-
NIST. Benzenemethanol, 3,5-dimethyl-. [Link]
-
Shimadzu. Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. [Link]
-
ResearchGate. (2014). The UV-Vis absorption and fluorescence spectra in methanol. [Link]
-
LCGC North America. (2003). Many chromatographers overlook the UV- absorbance properties of the solvents they use. [Link]
-
CORE. (2008). Gas-Phase Photodegradation of Decane and Methanol on TiO2. [Link]
-
MDPI. (2021). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. [Link]
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Low Yield in (3,5-Dimethylphenyl)methanol Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of (3,5-Dimethylphenyl)methanol. As a versatile building block in the synthesis of fine chemicals and pharmaceuticals, achieving a high yield of this compound is crucial.[1][2] This document provides in-depth, field-proven insights into common experimental pitfalls and their solutions, structured in a practical question-and-answer format.
Part 1: Troubleshooting the Reduction of 3,5-Dimethylbenzaldehyde
The reduction of 3,5-dimethylbenzaldehyde is a common and direct route to synthesizing this compound. However, several factors can lead to a lower-than-expected yield.
Question 1: My reduction of 3,5-dimethylbenzaldehyde resulted in a low yield of the desired alcohol. What are the likely causes?
Low yields in this reduction can stem from several sources, ranging from the purity of the starting material to the choice of reducing agent and reaction conditions.
Answer:
Several factors could be contributing to the low yield. Let's break down the most common culprits:
-
Purity of the Starting Aldehyde: The purity of 3,5-dimethylbenzaldehyde is critical. The presence of the corresponding carboxylic acid (3,5-dimethylbenzoic acid) as an impurity will consume the reducing agent, leading to a lower yield of the desired alcohol.
-
Choice and Stoichiometry of Reducing Agent: The selection and amount of the reducing agent are paramount. Milder reducing agents are generally preferred to avoid over-reduction or side reactions.
-
Reaction Conditions: Temperature and reaction time can significantly influence the outcome.
-
Workup Procedure: Inefficient extraction or purification can lead to loss of product.
Troubleshooting Workflow for Aldehyde Reduction
Below is a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for the reduction of 3,5-dimethylbenzaldehyde.
Question 2: How do I test the purity of my 3,5-dimethylbenzaldehyde, and how can I purify it?
Answer:
You can assess the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or even simple Thin-Layer Chromatography (TLC). The presence of an acidic impurity like 3,5-dimethylbenzoic acid can often be detected by a broad peak in the NMR spectrum or a separate peak in the chromatogram.
For purification, you have a few options:
-
Distillation: If the aldehyde is a liquid at or near room temperature, vacuum distillation can be an effective method for purification.
-
Column Chromatography: This is a versatile method for removing impurities. A silica gel column with a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) is typically effective.
-
Recrystallization: If the aldehyde is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
Question 3: Which reducing agent is best for this conversion, and what are the optimal reaction conditions?
Answer:
For the reduction of an aromatic aldehyde like 3,5-dimethylbenzaldehyde, sodium borohydride (NaBH₄) is often the preferred reducing agent. It is milder and more selective than lithium aluminum hydride (LiAlH₄), reducing the risk of side reactions.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Solvent | Typical Temperature | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temperature | Safer and easier to handle.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 °C to Reflux | Highly reactive, requires strictly anhydrous conditions. |
A typical protocol using NaBH₄ would involve dissolving the 3,5-dimethylbenzaldehyde in methanol or ethanol, cooling the solution in an ice bath, and then adding the NaBH₄ portion-wise. The reaction progress can be monitored by TLC.
Part 2: Troubleshooting the Grignard Reaction
The Grignard reaction is a powerful C-C bond-forming reaction that can be used to synthesize this compound, for example, by reacting 3,5-dimethylphenylmagnesium bromide with formaldehyde. However, this reaction is notoriously sensitive to reaction conditions.
Question 4: My Grignard reaction to synthesize this compound has a very low yield. What could have gone wrong?
Answer:
Grignard reactions are highly susceptible to failure if not performed under the right conditions.[4] The most common reasons for low yield include:
-
Presence of Water: Grignard reagents are strong bases and will react with even trace amounts of water. This is often the primary cause of failure.[4]
-
Poor Quality of Magnesium: The magnesium turnings must be fresh and reactive. An oxidized surface will prevent the reaction from initiating.
-
Impurities in the Solvent or Alkyl Halide: The solvent must be anhydrous, and the alkyl halide must be pure.
-
Side Reactions: Wurtz coupling is a common side reaction that can reduce the yield of the desired Grignard reagent.
Troubleshooting Workflow for Grignard Synthesis
This workflow will guide you through the common pitfalls of the Grignard reaction.
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
Question 5: How can I ensure my reaction is completely anhydrous?
Answer:
Achieving and maintaining anhydrous conditions is critical for a successful Grignard reaction. Here are the key steps:
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves. Anhydrous diethyl ether or tetrahydrofuran (THF) are common choices.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.
Question 6: My Grignard reaction won't start. What can I do?
Answer:
Initiation of the Grignard reaction can sometimes be sluggish. Here are a few techniques to get it started:
-
Activation of Magnesium: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.
-
Mechanical Agitation: Vigorously stir the magnesium turnings to mechanically break the oxide layer.
-
Gentle Heating: Gentle warming with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction can become vigorous once it starts.
-
Add a Starter: A small amount of a pre-formed Grignard reagent can be added to the flask to initiate the reaction.
Part 3: Purification of this compound
Question 7: I have a crude product, but I'm losing a significant amount during purification. What are the best methods for purifying this compound?
Answer:
Efficient purification is key to maximizing your final yield. The choice of method will depend on the nature of the impurities.
-
Extraction: After quenching the reaction, a thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is the first step. Ensure you perform multiple extractions to maximize the recovery of your product from the aqueous layer.
-
Column Chromatography: This is a highly effective method for separating the desired alcohol from byproducts and unreacted starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an excellent purification method.
Table 2: Purification Methods for this compound
| Purification Method | Key Advantages | Common Issues |
| Extraction | Simple, removes water-soluble impurities. | Emulsion formation, incomplete extraction. |
| Column Chromatography | High resolution, can separate closely related compounds. | Can be time-consuming, potential for product loss on the column. |
| Vacuum Distillation | Effective for thermally stable liquids, good for large scale. | Not suitable for thermally sensitive compounds, requires specialized equipment. |
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.
References
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
- Penn State Pressbooks. (n.d.). 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation.
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dimethylbenzaldehyde and Its Isomers. BenchChem.
- BenchChem. (n.d.). (3,5-Dimethoxy-4-methylphenyl)methanol.
- LookChem. (n.d.). Purification of Methanol. Chempedia.
- (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Bisthis compound. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3,5-dimethyl-. NIST WebBook.
- Google Patents. (n.d.). Preparation method of 3,5-dimethylphenol.
- National Center for Biotechnology Information. (n.d.). 3,5-Dimethylphenol. PubChem.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 3,5-Dimethylbenzaldehyde.
- (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective.
- (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis.
- National Center for Biotechnology Information. (n.d.). 3,5-Dimethylbenzaldehyde. PubChem.
- (n.d.). METHANOL.
- BenchChem. (2025). Theoretical Studies on the Molecular Structure of 3,5-Dimethylbenzaldehyde: A Technical Guide. BenchChem.
- Semantic Scholar. (2021, November 4). Synthesis of dimethyl carbonate from methanol and CO2 under low pressure.
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- ResearchGate. (n.d.). By-products of methanol synthesis.
Sources
Technical Support Center: Enhancing the Solubility of (3,5-Dimethylphenyl)methanol in Organic Solvents
Welcome to the technical support center for (3,5-Dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound in various organic solvents. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and optimize these methods for your specific experimental needs.
Understanding this compound
This compound is an organic compound with a molecular formula of C9H12O. It exists as a colorless liquid at room temperature.[1] Its structure, featuring a substituted aromatic ring and a primary alcohol, gives it a moderate polarity. While it exhibits some solubility in polar organic solvents, achieving high concentrations, especially in less polar or mixed solvent systems, can be challenging.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12O | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | Colorless liquid | [1] |
| Density | 0.927 g/mL at 25 °C | [1] |
| Refractive Index | 1.531 | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: The principle of "like dissolves like" is fundamental to solubility. The polarity of both the solute (this compound) and the solvent must be compatible.[2] If you are experiencing poor solubility, there's a mismatch in polarity. For instance, trying to dissolve this compound in a highly non-polar solvent like hexane will likely be challenging due to the polar hydroxyl (-OH) group on the methanol moiety.[3] Conversely, while it has a polar group, the non-polar dimethylphenyl ring can limit its solubility in extremely polar solvents.[4]
Q2: How can I visually confirm if the compound is fully dissolved?
A2: A truly dissolved compound will form a clear, homogenous solution with no visible particles or cloudiness.[5] For a more definitive check, you can employ the Tyndall Effect: shine a laser pointer through the solution.[5] If the laser beam's path is visible, it indicates the presence of suspended particles, meaning your compound is not fully dissolved and has formed a colloidal suspension.[5]
Q3: My this compound dissolved initially with heating, but precipitated out upon cooling. What's happening?
A3: This phenomenon is common when you create a supersaturated solution. Increasing the temperature generally increases the solubility of a solid in a liquid.[6][7] However, upon cooling, the solubility decreases, and if the concentration of the solute exceeds its saturation point at that lower temperature, it will precipitate out of the solution.[8] This indicates that the solution was thermodynamically unstable at the lower temperature.
Troubleshooting Guides: Step-by-Step Experimental Protocols
Issue 1: Poor Solubility in a Pure Organic Solvent
Possible Cause: The polarity of the solvent is not optimal for this compound.
Solution 1: Systematic Solvent Screening
-
Rationale: The most straightforward approach is to test a range of solvents with varying polarities to find the best match.
-
Protocol:
-
Prepare small, equivalent amounts of this compound in separate vials.
-
Add a measured volume of different organic solvents to each vial, starting with a low volume. Common solvents to test include (from more polar to less polar): methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane.[4]
-
Stir or vortex each vial for a consistent amount of time (e.g., 5-10 minutes) at a controlled temperature.
-
Visually inspect for dissolution. If the compound dissolves, incrementally add more of the compound until saturation is reached. This will give you a qualitative or semi-quantitative measure of solubility.
-
Solution 2: Temperature Modification
-
Rationale: For most solid organic compounds, solubility increases with temperature.[6][9] This is because the added thermal energy helps to overcome the intermolecular forces in the solid lattice, allowing the solvent molecules to surround the solute molecules more effectively.[2][10]
-
Protocol:
-
In a flask equipped with a stir bar and a condenser (to prevent solvent evaporation), add the this compound to your chosen solvent.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually increase the temperature, observing the point at which the solid dissolves completely.
-
Important: After dissolution, allow the solution to cool slowly to room temperature. If the compound remains in solution, you have successfully increased its solubility at that concentration. If it precipitates, the concentration is too high for room temperature stability.
-
Issue 2: The Compound is "Oiling Out" Instead of Dissolving
Possible Cause: The compound is melting in the solvent rather than dissolving, or the solubility is being exceeded at a temperature above the compound's melting point. This can also be caused by the presence of impurities.
Solution: Adjusting the Dissolution Process
-
Rationale: "Oiling out" can sometimes be resolved by using a larger volume of solvent or by modifying the solvent system to increase the compound's solubility at a lower temperature.
-
Protocol:
-
Return the mixture to the heat source.
-
Add more of the solvent in small increments until the oil phase dissolves.[8]
-
If using a single solvent is ineffective, consider creating a co-solvent system as described in the next section.
-
Cool the solution very slowly, with gentle stirring, to encourage crystal formation rather than oiling out.
-
Advanced Solubility Enhancement Techniques
For challenging cases, more advanced techniques can be employed to significantly enhance the solubility of this compound.
Co-solvency
The Principle: Co-solvency involves adding a second, miscible solvent (a co-solvent) to the primary solvent to alter its polarity and increase the solubility of the solute.[11][12] This is a highly effective technique for dissolving non-polar compounds in polar solvents and vice-versa.[13][14] The co-solvent works by reducing the overall polarity of a highly polar solvent or increasing the polarity of a non-polar solvent, making the solvent system more "like" the solute.[12]
Experimental Workflow for Co-solvency:
Troubleshooting Co-solvency:
-
Precipitation upon dilution: A common issue is that a compound dissolved in a co-solvent system may precipitate when diluted with one of the pure solvents (especially water).[15] This occurs because the dilution shifts the solvent polarity outside the optimal range. Be mindful of this in applications where the final solution will be further diluted.
Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate non-polar molecules, or the non-polar parts of molecules, within their cavity, forming an "inclusion complex."[17][18] This complex has the water-soluble exterior of the cyclodextrin, thereby increasing the apparent solubility of the encapsulated compound in polar solvents.[19]
Experimental Protocol for Inclusion Complexation:
-
Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin).
-
Preparation: Prepare an aqueous solution of the cyclodextrin.
-
Complexation: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.
-
Separation: Remove the undissolved this compound by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant using a suitable analytical method like HPLC to determine the solubility enhancement.
Logical Relationship in Complexation:
Use of Surfactants
The Principle: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[20] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[21] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can solubilize poorly soluble organic compounds.[21]
Considerations for Using Surfactants:
-
Type of Surfactant: Surfactants can be anionic, cationic, non-ionic, or zwitterionic.[20] The choice of surfactant will depend on the nature of the solvent and any downstream applications. Non-ionic surfactants like Tween® or Triton™ are commonly used.[22][23]
-
Concentration: The surfactant concentration must be above the CMC to form micelles and enhance solubility.[21]
-
Potential for Interference: Be aware that surfactants can interfere with certain biological assays or analytical techniques.
Summary of Solubility Enhancement Strategies
| Technique | Mechanism | Best For | Key Considerations |
| Solvent Screening | Matching solute and solvent polarity. | Initial solubility trials. | Time-consuming but fundamental. |
| Temperature Increase | Increasing kinetic energy to overcome lattice energy. | Enhancing solubility in a given solvent. | Compound stability at higher temperatures; potential for precipitation on cooling. |
| Co-solvency | Modifying the overall polarity of the solvent system. | Significantly increasing solubility, especially in mixed-solvent systems. | Potential for precipitation upon dilution.[15] |
| Complexation | Encapsulating the non-polar portion of the solute. | Enhancing solubility in polar (often aqueous) systems. | Stoichiometry of complexation; cost of cyclodextrins. |
| Surfactants | Creating micelles with a hydrophobic core. | Aqueous and some polar organic systems. | Must be above the CMC; potential for experimental interference. |
This technical guide provides a framework for systematically addressing solubility challenges with this compound. By understanding the principles behind each technique and following the outlined protocols, researchers can effectively enhance the solubility of this compound for a wide range of applications.
References
- American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Chemistry LibreTexts. (2022). 13.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Gupta, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Filo. (2025). How does co-solvency increase solubility.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Loftsson, T. (2017).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
- AAT Bioquest. (2022).
- Preprints.org. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- R Discovery. (2014).
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Journal of Pharmaceutical Negative Results. (2022).
- ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
- wisdomlib. (2025). Co-solvency: Significance and symbolism.
- National Institutes of Health. (n.d.).
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- National Institutes of Health. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market.
- NU Research Portal. (2025). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.
- ResearchGate. (2015). What to do when compound did not dissolve in organic solvent?.
- ChemicalBook. (n.d.). (3,5-dimethylphenyl)(3-methoxyphenyl)methanol | 944530-76-1.
- National Center for Biotechnology Information. (n.d.). Bisthis compound.
- National Center for Biotechnology Inform
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- National Center for Biotechnology Information. (n.d.). (2-Amino-3,5-dimethylphenyl)methanol.
- University of Calgary. (2023). Solubility of Organic Compounds.
- NU Research Portal. (2025). Solubility Properties of Methanol in Inorganic Solvents.
- Alfa Chemistry. (n.d.). CAS 27129-87-9 this compound.
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Technical Support Center: Purification of (3,5-Dimethylphenyl)methanol
Welcome to the Technical Support Center for the purification of (3,5-Dimethylphenyl)methanol (CAS 27129-87-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, experience-based solutions grounded in solid scientific principles.
Introduction to Purification Challenges
This compound is a substituted benzyl alcohol used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Achieving high purity is critical, as residual impurities can lead to unwanted side reactions and compromise the integrity of the final product. The optimal purification strategy depends on the nature of the impurities, which are often dictated by the synthetic route employed.
Common synthetic pathways to this compound include the reduction of 3,5-dimethylbenzoic acid or its corresponding ester, or the Grignard reaction of a 3,5-dimethylphenylmagnesium halide with formaldehyde. Each method presents a unique impurity profile that must be addressed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile is highly dependent on your synthetic method. Here are some common possibilities:
-
From the reduction of 3,5-dimethylbenzoic acid or its derivatives:
-
Unreacted Starting Material: Residual 3,5-dimethylbenzoic acid or its ester.
-
Over-reduction Products: 3,5-dimethyltoluene.
-
Impurities from the Starting Material: If the 3,5-dimethylbenzoic acid was synthesized from mesitylene, you might have isomeric impurities such as 2,4-dimethylbenzoic acid or 5-methylisophthalic acid, and their corresponding reduction products.[1]
-
-
From a Grignard reaction with 3,5-dimethylbenzaldehyde:
-
Unreacted Starting Material: 3,5-dimethylbenzaldehyde.
-
Wurtz Coupling Byproducts: Biphenyl derivatives formed from the Grignard reagent.[2]
-
-
General Impurities:
-
Solvents: Residual solvents from the reaction or workup (e.g., THF, diethyl ether, toluene).
-
Reagents: Traces of reducing agents or Grignard precursors.
-
Q2: My this compound is a liquid at room temperature. Can I still use recrystallization?
A2: While conventional recrystallization is for solids, a technique called low-temperature recrystallization can be employed for low-melting-point compounds or oils.[3] This involves dissolving the compound in a suitable solvent at room temperature and then cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization.[3] However, for this compound, fractional vacuum distillation and chromatography are generally more effective and practical methods.
Q3: What is the best general-purpose purification technique for this compound?
A3: For general purification to remove non-volatile impurities and compounds with significantly different boiling points, fractional vacuum distillation is highly effective. This compound has a relatively high boiling point (approximately 219.5°C at atmospheric pressure), so performing the distillation under vacuum is crucial to prevent thermal decomposition.[4][5] For separating closely related isomers or achieving very high purity, column chromatography or preparative HPLC would be the methods of choice.[6][7]
Troubleshooting Guides
Fractional Vacuum Distillation
Fractional distillation is ideal for separating liquids with different boiling points. For this compound, this is particularly useful for removing lower-boiling solvents and higher-boiling byproducts.
dot
Caption: Workflow for Fractional Vacuum Distillation.
| Problem | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | - Vacuum is too high for the initial temperature.- Lack of boiling chips or inadequate stirring. | - Start with a gentle vacuum and gradually increase it as the temperature rises.- Always use fresh boiling chips or a magnetic stirrer. |
| Poor Separation of Fractions | - Heating too rapidly.- Inefficient fractionating column. | - Heat the distillation flask slowly and evenly to allow for proper equilibration in the column.[8]- Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).[8] |
| Product Solidifies in Condenser | - The melting point of the compound is close to the temperature of the cooling water. | - Use warmer cooling water or a condenser with a larger diameter. This is less likely for this compound which is a liquid at room temperature. |
| No Distillate at Expected Temperature | - Thermometer placed incorrectly.- System leak. | - Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.[8]- Check all joints for a proper seal. |
| Product Decomposition (Darkening) | - Distillation temperature is too high. | - Increase the vacuum to lower the boiling point of the compound.[5] |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity. It is particularly useful for removing impurities that have similar boiling points to this compound, such as isomeric byproducts.
dot
Caption: Workflow for Column Chromatography.
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column was overloaded. | - Develop a solvent system with better separation using Thin Layer Chromatography (TLC) first. Aim for a target Rf of 0.25-0.35.- Use a larger diameter column or reduce the amount of sample loaded. |
| Compound Stuck on the Column | - The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent. For a polar compound like an alcohol, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[6] |
| Tailing of the Product Band | - Strong interaction between the polar alcohol group and the acidic silica gel. | - Add a small amount (0.1-1%) of a polar solvent like methanol or a modifier like triethylamine to the eluent to improve the peak shape.[6] |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Insoluble Sample in Eluent | - The sample has low solubility in the initial eluent. | - Use a "dry loading" technique: dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[6] |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially when dealing with difficult-to-separate isomers, preparative HPLC is the method of choice.
| Problem | Possible Cause | Solution |
| Poor Resolution | - Suboptimal mobile phase or stationary phase. | - Method development is key. Screen different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and stationary phases (e.g., C18, Phenyl) at the analytical scale first to maximize selectivity.[7] |
| Peak Fronting or Tailing | - Column overloading.- Mismatch between sample solvent and mobile phase. | - Reduce the injection volume or the concentration of the sample.- Dissolve the sample in the initial mobile phase if possible.[7] |
| Low Recovery | - The compound may be precipitating on the column.- Irreversible adsorption. | - Decrease the sample concentration.- Modify the mobile phase pH (if applicable and the compound is stable) to improve solubility. |
| High Backpressure | - Blockage in the system or column frit.- Sample precipitation. | - Filter the sample before injection.- Flush the system and column with a strong solvent. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling solvents in a separate receiving flask.
-
As the temperature approaches the boiling point of the product under the applied vacuum, change to a clean receiving flask.
-
Collect the main fraction over a narrow temperature range.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from its impurities (target Rf ≈ 0.3).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. [Link]
-
Jasperse, J. (n.d.). Recrystallization I. [Link]
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YMC Co., Ltd. (n.d.). Strategy of method development for isolation/purification. [Link]
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University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
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Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]
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Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. [Link]
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Patsnap. (n.d.). Industrial production method of 3, 5-Dimethylbenzoyl chloride. [Link]
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Chemguide. (n.d.). Fractional distillation. [Link]
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LCGC International. (n.d.). Introduction to Preparative HPLC. [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems. [Link]
-
ResearchGate. (2023). Reaction of 9 with DMF or benzaldehyde. [Link]
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Summit Research. (2016). Fractional Distillation – Basics Series 3 of 3. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Fractional distillation. [Link]
- Google Patents. (n.d.). CN109851492A - The synthetic method of 3, 5- dimethyl benzoyl chlorides.
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University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]
-
Nedstar. (2025). The art of alcohol distillation. [Link]
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PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. [Link]
-
FAQ. (n.d.). What are the synthesis and content detection methods for 3,5-dimethylbenzoic acid?. [Link]
-
ResearchGate. (2025). Practical aspects of preparative HPLC in pharmaceutical development and production. [Link]
-
PubChem. (n.d.). Bisthis compound. [Link]
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-
Mahavir Synthesis. (n.d.). 3,5-dimethylbenzoic Acid. [Link]
Sources
Technical Support Center: (3,5-Dimethylphenyl)methanol Stabilization
Welcome to the technical support guide for the long-term stabilization and storage of (3,5-Dimethylphenyl)methanol. This document is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this reagent for their experiments. Here, we address common challenges and provide expert-driven solutions in a practical question-and-answer format.
Introduction: The Challenge of Storing Aromatic Alcohols
This compound, like many benzyl alcohol derivatives, is susceptible to degradation over time, primarily through oxidation.[1][2][3] Exposure to atmospheric oxygen, light, and elevated temperatures can convert the alcohol to its corresponding aldehyde (3,5-dimethylbenzaldehyde) and subsequently to a carboxylic acid (3,5-dimethylbenzoic acid).[1] This degradation compromises sample purity, impacts reaction yields, and can introduce confounding variables into sensitive assays. This guide provides the foundational knowledge and practical protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The principal degradation route is oxidation. The benzylic alcohol group is sensitive to oxidation, which occurs in a two-step process. First, the alcohol is oxidized to 3,5-dimethylbenzaldehyde. With continued exposure to an oxidative environment, this aldehyde can be further oxidized to 3,5-dimethylbenzoic acid. This process is often catalyzed by light, heat, and the presence of atmospheric oxygen.[1][4][5]
Caption: Troubleshooting workflow for stored this compound.
Issue 1: The material, which was initially a colorless liquid, has developed a yellow or brownish tint.
-
Probable Cause: This is a classic sign of oxidation. The formation of the conjugated aldehyde (3,5-dimethylbenzaldehyde) and other degradation products can introduce color. [1]* Causality: Oxygen from the air in the container's headspace has reacted with the alcohol, likely accelerated by exposure to ambient light or elevated temperatures.
-
Recommended Action:
-
Quarantine: Do not use the material in critical experiments until its purity is verified.
-
Verify Purity: Use an analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities. Compare the results to the certificate of analysis for the new material.
-
Decision: If impurity levels are unacceptable, the material should be purified (e.g., by vacuum distillation) or discarded.
-
Prevention: For your remaining stock, immediately implement a rigorous inert gas blanketing protocol (see Protocol 1).
-
Issue 2: A solid precipitate has formed in the liquid.
-
Probable Cause: This could be due to advanced degradation or contamination. The most likely culprit is the formation of 3,5-dimethylbenzoic acid, which may have limited solubility in the parent alcohol, especially at lower temperatures. In rare cases, acid-catalyzed polymerization can occur. [6]* Causality: Significant oxidation has occurred, leading to the formation of the carboxylic acid degradation product.
-
Recommended Action:
-
Isolate and Analyze: Attempt to isolate the precipitate and analyze it (e.g., by melting point, IR spectroscopy, or NMR) to confirm its identity.
-
Assess Viability: The presence of a precipitate indicates a significant level of degradation. It is highly recommended to discard the entire bottle and procure a fresh lot.
-
Review Storage: This level of degradation points to a severe failure in storage protocol. Review your procedures for temperature control, light protection, and atmospheric control immediately.
-
Issue 3: My reaction yield has decreased, or I'm seeing unexpected side products.
-
Probable Cause: The potency of your this compound has likely decreased due to the formation of impurities (aldehyde or acid), which can alter its effective concentration and/or participate in side reactions.
-
Causality: Even low levels of degradation, which may not be visually apparent, can be sufficient to interfere with sensitive chemical reactions.
-
Recommended Action:
-
Quantitative Analysis: Perform a quantitative analysis (e.g., qNMR or GC with an internal standard) to determine the precise purity of your starting material.
-
Root Cause Analysis: If purity is confirmed to be low, your storage method is insufficient.
-
Implement Best Practices: Immediately switch to a fresh bottle of material and apply the optimal storage conditions outlined in this guide. See the summary table below for a quick reference.
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-Term) | Slows the rate of oxidative reactions. [7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. [9][10] |
| Light | Protect from Light | Light acts as a catalyst for oxidation and peroxide formation. [4][5][9] |
| Container | Amber Borosilicate Glass | Provides UV protection and is chemically inert. [5] |
| Sealing | Tightly Sealed, PTFE-lined Cap | Prevents ingress of oxygen and moisture. [5][7][8] |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the standard procedure for replacing the atmospheric headspace of a reagent bottle with an inert gas to prevent degradation.
-
Materials:
-
Bottle of this compound
-
Compressed gas cylinder of high-purity Argon or Nitrogen with a regulator
-
Tubing (PTFE or stainless steel)
-
Long needle or cannula
-
Short vent needle
-
-
Methodology:
-
Prepare Gas Flow: Set the regulator on the gas cylinder to deliver a very low, gentle flow of gas (e.g., 1-2 psi). A high-pressure stream can splash the chemical and be hazardous.
-
Insert Needles: Carefully insert the long cannula through the cap's septum (if available) or just inside the bottle opening, ensuring the tip is below the level of the headspace and above the liquid level.
-
Insert Vent: Insert the short vent needle to allow the displaced air to exit.
-
Purge Headspace: Allow the inert gas to flow gently for 30-60 seconds. The heavier inert gas will displace the lighter, oxygen-containing air, which will exit through the vent needle.
-
Remove Needles: Remove the vent needle first, followed by the gas inlet cannula.
-
Seal Tightly: Immediately seal the bottle cap tightly.
-
Store Properly: Place the blanketed material in its designated storage location (e.g., 2-8°C, protected from light).
-
Repeat: This process must be repeated every time the bottle is opened.
-
References
-
National Center for Biotechnology Information. (2021). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. National Institutes of Health. [Link]
-
Hong, C., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. [Link]
-
Wang, Y., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. [Link]
-
Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. [Link]
- Stadler, M. P., & Stastny, M. (1989). Stabilized stain solutions containing aliphatic and aromatic alcohols.
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol. [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. [Link]
-
Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?. [Link]
-
Consolidated Chemical. (n.d.). Tolyl Alcohol | Aromatic Alcohol for Fragrance. [Link]
-
Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]
- Rosen, M. R., et al. (2023). Stabilization of aldehydes and/or an alcohols.
-
Reddit. (2023). Benzyl Alcohol expiry time after opening bottle. r/chemistry. [Link]
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- 7. carlroth.com [carlroth.com]
- 8. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. reddit.com [reddit.com]
detailed workup procedure for (3,5-Dimethylphenyl)methanol synthesis
Technical Support Center: Synthesis of (3,5-Dimethylphenyl)methanol
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound (CAS No: 27129-87-9).[1] This document provides a detailed experimental procedure, troubleshooting guidance, and answers to frequently asked questions to support researchers and drug development professionals in achieving a successful and reproducible synthesis. The primary route discussed is the reduction of 3,5-dimethylbenzaldehyde, a robust and high-yielding method.
Part 1: Recommended Synthetic Protocol: Reduction of 3,5-Dimethylbenzaldehyde
The most common and reliable laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 3,5-dimethylbenzaldehyde.[2] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[3][4]
The reaction proceeds via a two-step mechanism: 1) nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde, followed by 2) protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) to yield the primary alcohol.[3][5][6]
Experimental Workflow
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3,5-Dimethylbenzyl Alcohol for Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the molecular architecture of intermediates is paramount. 3,5-Dimethylbenzyl alcohol, a key structural motif, serves as a versatile building block in the synthesis of a range of biologically active molecules. Its strategic importance necessitates a thorough understanding of the available synthetic pathways to enable researchers to make informed decisions based on efficiency, scalability, and economic viability. This guide provides an in-depth technical comparison of the primary and alternative synthetic routes to 3,5-dimethylbenzyl alcohol, complete with experimental protocols and comparative data to aid in your research and development endeavors.
Introduction to Synthetic Strategies
The synthesis of 3,5-dimethylbenzyl alcohol can be approached from several distinct precursors, primarily revolving around the functionalization of the 3,5-dimethylphenyl moiety. The most established routes include the Grignard reaction starting from 3,5-dimethylbromobenzene, and the reduction of various oxidized precursors such as 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid. Alternative, yet noteworthy, methods include the Cannizzaro reaction of the corresponding aldehyde and catalytic transfer hydrogenation. Each of these routes presents a unique set of advantages and challenges, which will be explored in detail.
Core Synthetic Routes: A Detailed Comparison
Grignard Reaction from 3,5-Dimethylbromobenzene
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This route involves the initial formation of a Grignard reagent from 3,5-dimethylbromobenzene, which then reacts with a suitable electrophile, typically formaldehyde or its polymer, paraformaldehyde, to yield the desired primary alcohol.
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. The magnesium alkoxide intermediate is subsequently protonated during aqueous workup to afford the final alcohol product. The choice between gaseous formaldehyde and paraformaldehyde often comes down to practicality and safety, with paraformaldehyde being a more convenient solid source.[1][2]
Experimental Protocol: Grignard Synthesis
-
Materials: 3,5-Dimethylbromobenzene, Magnesium turnings, Anhydrous diethyl ether or THF, Paraformaldehyde (or formaldehyde gas), Iodine crystal (for initiation), Dilute HCl.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a solution of 3,5-dimethylbromobenzene (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard formation.
-
Once the reaction is initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, depolymerize paraformaldehyde (1.5 equivalents) by heating and pass the resulting formaldehyde gas through the Grignard solution, or alternatively, add dried paraformaldehyde directly to the Grignard solution at 0 °C.[2]
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Workflow of Grignard Synthesis
Caption: Grignard synthesis of 3,5-Dimethylbenzyl alcohol.
Reduction of 3,5-Dimethyl Precursors
A common and versatile approach to 3,5-dimethylbenzyl alcohol is the reduction of its more oxidized counterparts. The choice of starting material dictates the reducing agent and reaction conditions.
The direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice.[3][4]
Mechanism Insight: The reaction involves the initial deprotonation of the carboxylic acid by the hydride, followed by the formation of an aluminum alkoxide intermediate which is subsequently reduced to the primary alcohol upon acidic workup.
Experimental Protocol: LiAlH₄ Reduction of Carboxylic Acid
-
Materials: 3,5-Dimethylbenzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Dilute H₂SO₄ or HCl.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dimethylbenzoic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[4]
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
-
The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be achieved with milder reducing agents like sodium borohydride (NaBH₄).[5][6] This method is often preferred for its operational simplicity and safety.
Experimental Protocol: NaBH₄ Reduction of Aldehyde
-
Materials: 3,5-Dimethylbenzaldehyde, Sodium borohydride (NaBH₄), Methanol or ethanol.
-
Procedure:
-
Dissolve 3,5-dimethylbenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water or dilute HCl.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Workflow of Reduction Routes
Caption: Reduction pathways to 3,5-Dimethylbenzyl alcohol.
Alternative Synthetic Routes
While the Grignard and reduction methods are the most common, other synthetic strategies can be employed, particularly when specific starting materials are readily available or certain reaction conditions are desired.
Cannizzaro Reaction of 3,5-Dimethylbenzaldehyde
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[7] Since 3,5-dimethylbenzaldehyde lacks α-hydrogens, it can undergo this reaction.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. This is followed by a hydride transfer to a second aldehyde molecule, resulting in the formation of a carboxylate and an alkoxide, which upon workup gives the carboxylic acid and the alcohol.[8]
Experimental Protocol: Cannizzaro Reaction
-
Materials: 3,5-Dimethylbenzaldehyde, Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Water, Diethyl ether, Hydrochloric acid (HCl).
-
Procedure:
-
In a flask, prepare a concentrated solution of KOH (e.g., 50% w/v) in water.
-
Add 3,5-dimethylbenzaldehyde (2 equivalents) to the stirred base solution.
-
Stir the mixture vigorously at room temperature overnight or gently heat to accelerate the reaction.
-
After the reaction is complete, dilute the mixture with water and extract with diethyl ether to separate the 3,5-dimethylbenzyl alcohol.
-
The aqueous layer can be acidified with HCl to precipitate 3,5-dimethylbenzoic acid.
-
Wash the ethereal layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the alcohol.
-
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a greener alternative to the use of metal hydrides. This method typically employs a transition metal catalyst and a hydrogen donor, such as formic acid or isopropanol, to reduce the carbonyl group.[9][10]
Mechanism Insight: The mechanism involves the transfer of hydrogen from the donor molecule to the aldehyde via a metal-hydride intermediate. This method avoids the use of pyrophoric reagents and often proceeds under milder conditions.
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Materials: 3,5-Dimethylbenzaldehyde, Palladium on carbon (Pd/C) or another suitable catalyst, Formic acid or Isopropanol, Triethylamine (if using formic acid).
-
Procedure:
-
To a solution of 3,5-dimethylbenzaldehyde (1 equivalent) in a suitable solvent (e.g., isopropanol), add the catalyst (e.g., 5-10 mol% Pd/C).
-
If using formic acid as the hydrogen donor, add triethylamine (2-3 equivalents) followed by formic acid (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the catalyst.
-
Remove the solvent and any volatile reagents under reduced pressure.
-
Purify the residue by column chromatography or distillation.
-
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Grignard Reaction | 3,5-Dimethylbromobenzene | Mg, Formaldehyde | 60-80 | Builds carbon skeleton; versatile. | Requires strictly anhydrous conditions; Grignard reagent is moisture-sensitive; potential for Wurtz coupling side reactions. |
| Reduction of Carboxylic Acid | 3,5-Dimethylbenzoic Acid | LiAlH₄ | 85-95 | High yield; direct conversion. | LiAlH₄ is pyrophoric and requires careful handling; stoichiometric amounts of a hazardous reagent. |
| Reduction of Aldehyde | 3,5-Dimethylbenzaldehyde | NaBH₄ | >95 | Mild conditions; high yield; operational simplicity; safer than LiAlH₄. | The aldehyde precursor may need to be synthesized separately. |
| Cannizzaro Reaction | 3,5-Dimethylbenzaldehyde | KOH or NaOH | ~40-50 (for alcohol) | Utilizes a readily available starting material. | Maximum theoretical yield for the alcohol is 50%; generates an equimolar amount of the carboxylic acid byproduct. |
| Catalytic Transfer Hydrogenation | 3,5-Dimethylbenzaldehyde | Pd/C, HCOOH or iPrOH | 70-90 | Greener approach; avoids hazardous hydrides. | May require elevated temperatures; catalyst cost and potential for poisoning. |
Conclusion
The selection of an optimal synthetic route for 3,5-dimethylbenzyl alcohol is contingent on a multitude of factors including the availability and cost of starting materials, desired scale of production, and the safety and environmental considerations of the process.
For laboratory-scale synthesis where high purity and yield are paramount, the reduction of 3,5-dimethylbenzaldehyde with sodium borohydride stands out as an excellent choice due to its simplicity, mild conditions, and high efficiency. If 3,5-dimethylbenzoic acid is the more accessible precursor, its reduction with lithium aluminum hydride offers a high-yielding, albeit more hazardous, alternative.
The Grignard reaction is a powerful tool for constructing the carbon framework and is a viable option, especially when functionalizing the aromatic ring is the primary synthetic strategy. However, the stringent anhydrous conditions required can be a practical limitation.
The Cannizzaro reaction is less efficient in terms of atom economy for the alcohol product but can be a suitable choice if both the alcohol and the corresponding carboxylic acid are desired products. Finally, catalytic transfer hydrogenation represents a promising green alternative, aligning with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
Ultimately, the choice of synthesis will be a strategic decision based on the specific needs and constraints of your research or development program. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
References
-
Organic Synthesis. (2023). Sodium Borohydride (NaBH4) Reduction. [Link]
-
University of Babylon. (n.d.). Cannizzaro Reaction. [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]
- Meerwein, H., & Schmidt, R. (1925). Ein neues Verfahren zur Reduktion von Aldehyden und Ketonen. Justus Liebigs Annalen der Chemie, 444(1), 221-238.
- Ponndorf, W. (1926). Der reversible Austausch der Oxydationsstufen zwischen Aldehyden oder Ketonen einerseits und primären oder sekundären Alkoholen anderseits. Angewandte Chemie, 39(5), 138-143.
- Bouveault, L., & Blanc, G. (1903). Préparation des alcools primaires au moyen des éthers des acides correspondants. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 136, 1676-1678.
- Nie, R., et al. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts.
-
Organic Syntheses. (n.d.). cyclohexylcarbinol. [Link]
-
Filo. (2024). (i) LiAlH4. [Link]
-
Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
-
YouTube. (2021). Cannizzaro Reaction : Benzyl alcohol and Benzoic Acid from Benzaldehyde. [Link]
-
University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
ResearchGate. (n.d.). Reaction of Benzaldehyde with formic acid using carbon-supported metal.... [Link]
-
SciSpace. (2021). Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. [Link]
- Google Patents. (n.d.).
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- 8. Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to Purity Verification of (3,5-Dimethylphenyl)methanol: GC-MS Analysis and Alternatives
In the landscape of pharmaceutical research and drug development, the chemical purity of intermediates is a cornerstone of safety, efficacy, and reproducibility. (3,5-Dimethylphenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates the success of subsequent synthetic transformations and the integrity of the final drug product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity verification of this compound, offering experimental insights and data-driven comparisons for the discerning researcher.
The Imperative of Purity in Pharmaceutical Intermediates
The quality of pharmaceutical intermediates directly impacts the critical quality attributes (CQAs) of the final API.[3] Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances and products.[6][7] Therefore, the selection of a robust and reliable analytical method for purity assessment is of paramount importance.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. When coupled with a Mass Spectrometry (MS) detector, it becomes an unparalleled tool for both the separation and identification of individual components in a mixture.[8] For a compound like this compound, which is amenable to volatilization, GC-MS stands out as a preferred method for purity analysis.
Why GC-MS is a Method of Choice
The rationale behind selecting GC-MS for the purity analysis of this compound is rooted in its inherent advantages:
-
High Resolution: Capillary GC columns offer exceptional resolving power, enabling the separation of closely related impurities from the main analyte peak.
-
High Sensitivity: Modern MS detectors can detect impurities at parts-per-million (ppm) levels, ensuring a comprehensive impurity profile.
-
Definitive Identification: The mass spectrum of an eluting compound provides a unique fragmentation pattern, acting as a "chemical fingerprint" that allows for unambiguous identification of known and unknown impurities by matching against spectral libraries.
-
Quantitative Accuracy: With appropriate calibration, GC-MS provides precise and accurate quantification of the main component and its impurities.
Experimental Workflow: A Self-Validating System
A robust analytical method must be self-validating. The following experimental design for GC-MS analysis of this compound incorporates system suitability checks to ensure the reliability of every analysis, in line with pharmacopeial standards such as those found in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[9][10]
Caption: GC-MS workflow for purity analysis.
Detailed Experimental Protocol
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary Column: A polar column, such as one with a polyethylene glycol (e.g., ZB-WAXplus) or a mid-polar phenyl-arylene phase, is often suitable for separating aromatic alcohols and their potential impurities.[8][11]
GC Conditions (Illustrative Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Oven Temperature Program: Initial temperature of 50 °C held for 5 minutes, then ramped at 10 °C/min to 250 °C and held for 10 minutes.[8]
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
MS Conditions (Illustrative Example):
-
Ion Source Temperature: 230 °C.[8]
-
Quadrupole Temperature: 150 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
System Suitability: Before sample analysis, inject the SST solution to verify:
-
Resolution: Adequate separation between the this compound peak and the peaks of known impurities.
-
Tailing Factor: The symmetry of the main analyte peak.
-
Reproducibility: Consistent retention times and peak areas over multiple injections.
These parameters are critical for ensuring the method's performance as outlined in guidelines like USP General Chapter <621>.[9]
Data Presentation: A Hypothetical Purity Analysis
The following table illustrates a hypothetical GC-MS purity analysis of a this compound sample.
| Peak No. | Retention Time (min) | Component | Area (%) | Identification Method |
| 1 | 8.52 | Toluene (Solvent) | 0.03 | MS Library Match |
| 2 | 12.75 | 3,5-Dimethylbenzaldehyde | 0.08 | MS Library Match & Ref. Std. |
| 3 | 13.21 | This compound | 99.85 | MS and Retention Time Match with Reference Standard |
| 4 | 14.10 | Unknown Impurity | 0.04 | Tentative identification by MS |
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive understanding of its performance requires comparison with other established analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, HPLC offers a viable alternative to GC-MS.
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[12] Reversed-phase HPLC with a C18 column is a common starting point for aromatic compounds.[13]
Advantages over GC-MS:
-
No Volatilization Required: Suitable for analyzing non-volatile impurities that would be missed by GC.
-
Versatility: A wide range of stationary and mobile phases allows for fine-tuning of selectivity for different types of impurities.[14]
Limitations compared to GC-MS:
-
Detector Specificity: A UV detector, while common, is not as universally informative as a mass spectrometer. Co-eluting impurities without a chromophore may go undetected.
-
Identification Challenges: Peak identification relies primarily on retention time matching with standards, which is less definitive than mass spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is emerging as a primary analytical method for purity determination.[15][16][17]
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of the analyte's signals to that of a certified internal standard of known purity, an absolute purity value can be determined.[18]
Advantages over Chromatographic Methods:
-
Primary Ratio Method: qNMR can provide a direct and highly accurate measure of purity without the need for analyte-specific reference standards for every impurity.
-
Structural Information: Provides comprehensive structural information, aiding in the identification of unknown impurities.
-
Non-destructive: The sample can be recovered after analysis.[17]
Limitations:
-
Sensitivity: Generally less sensitive than GC-MS or HPLC, making it challenging to detect and quantify impurities at very low levels (typically below 0.1%).
-
Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.
Head-to-Head Comparison
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Nuclear spin resonance in a magnetic field |
| Primary Application | Volatile & semi-volatile compounds | Wide range of compounds, especially non-volatile | Structural elucidation & absolute quantification |
| Sensitivity | Very High (ppm to ppb) | High (ppm) | Moderate (typically >0.1%) |
| Selectivity | High (chromatographic & mass-based) | Moderate to High (chromatographic) | High (chemical shift specific) |
| Impurity Identification | Excellent (MS fragmentation patterns) | Limited (retention time matching) | Excellent (structural information) |
| Quantification | Excellent (with calibration) | Excellent (with calibration) | Excellent (absolute quantification possible) |
| Sample Throughput | Moderate | High | Low to Moderate |
Conclusion: An Integrated Approach to Purity Verification
For the comprehensive purity verification of this compound, GC-MS offers the optimal balance of high-resolution separation, sensitive detection, and definitive identification of volatile and semi-volatile impurities. It is rightfully considered the workhorse for this type of analysis.
However, a truly robust quality control strategy, particularly in a regulated drug development environment, often employs orthogonal methods. HPLC serves as an excellent complementary technique to detect any non-volatile impurities that may be present. Furthermore, qNMR can be invaluable as a primary method to establish the absolute purity of a reference standard or for the definitive structural elucidation of a newly identified impurity.
Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and the regulatory context. By understanding the strengths and limitations of each method, researchers and drug development professionals can ensure the highest quality of their chemical intermediates, paving the way for safer and more effective medicines.
References
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Available at: [Link]
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ResearchGate. (n.d.). Determining and reporting purity of organic molecules: Why qNMR. Available at: [Link]
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ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. (2008). “Pure by NMR”? Organic Letters. Available at: [Link]
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Bruker. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]
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U.S. Pharmacopeia. (n.d.). <621> Chromatography. Available at: [Link]
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YouTube. (2022). Adjustment in GC parameters as per USP General Chapter 621. Available at: [Link]
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A Practical Guide. (n.d.). Pharmaceutical Intermediate Quality Standards. Available at: [Link]
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European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Available at: [Link]
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European Medicines Agency. (2004). CPMP guideline on control of impurities of pharmacopoeia General Monograph. Available at: [Link]
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European Pharmacopoeia. (n.d.). General Information: New Expression of Acceptance Criteria in the Test for Related Substances. Available at: [Link]
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Scribd. (n.d.). Chromatography USP 2022. Available at: [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
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EUPATI Open Classroom. (n.d.). 2.1. Impurities controlled by EP monographs. Available at: [Link]
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European Pharmacopoeia. (n.d.). 2.2.28. Gas Chromatography. Available at: [Link]
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YouTube. (2025). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers | PharmaTalks. Available at: [Link]
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Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 3,5-Dimethylphenol on Newcrom R1 HPLC column. Available at: [Link]
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BioGlobaX. (n.d.). <621> Chromatography. Available at: [Link]
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Persia Kamandar Paitakht. (2026). Methods for detecting different types of alcohols. Available at: [Link]
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American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Available at: [Link]
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Basicmedical Key. (2016). High-performance liquid chromatography. Available at: [Link]
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Journal of Analytical Science and Technology. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Available at: [Link]
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Example Domain. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Available at: [Link]
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Example Domain. (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. Available at: [Link]
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Farmacia Journal. (2011). Validation of a gas chromatographic method for methanol determination. Available at: [Link]
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National Institutes of Health. (n.d.). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Available at: [Link]
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ACS Publications. (n.d.). Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Validation of a gas chromatographic method for methanol determination. Available at: [Link]
-
MDPI. (n.d.). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Available at: [Link]
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National Institutes of Health. (n.d.). Bisthis compound. Available at: [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
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National Institutes of Health. (n.d.). 3,5-Dimethylphenol. Available at: [Link]
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Comparative Biological Activity of (3,5-Dimethylphenyl)methanol Derivatives: A Technical Guide for Researchers
For drug development professionals and researchers in the life sciences, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, derivatives of (3,5-Dimethylphenyl)methanol are emerging as a class of compounds with diverse and noteworthy biological activities. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships that govern their efficacy as antimicrobial, antifungal, and cytotoxic agents, thereby offering a valuable resource for the design and development of new therapeutic leads.
Introduction: The Therapeutic Potential of the (3,5-Dimethylphenyl) Scaffold
The this compound core structure presents a versatile platform for medicinal chemistry. The strategic placement of the methyl groups on the phenyl ring influences the molecule's lipophilicity and steric profile, which in turn can significantly impact its interaction with biological targets. Furthermore, the benzylic hydroxyl group serves as a key handle for synthetic modification, allowing for the generation of a wide array of derivatives, including esters, ethers, and more complex heterocyclic structures. This guide will delve into the biological profiles of these derivatives, offering a comparative analysis of their activities and shedding light on the underlying mechanisms of action.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives are diverse, with prominent effects observed in antimicrobial, antifungal, and anticancer studies. The following sections provide a detailed comparison of these activities, with quantitative data summarized for ease of reference.
Antifungal Activity
Derivatives of the (3,5-Dimethylphenyl) scaffold have demonstrated significant potential as antifungal agents. The primary mechanism of action for many antifungal compounds, particularly azole derivatives, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
A notable study on novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives, which incorporate a disubstituted phenyl ring, revealed potent antifungal activity. While not direct derivatives of this compound, the structure-activity relationship insights are valuable. For instance, bis(4-chlorophenyl) analogues demonstrated very potent in vitro activity against a wide range of yeasts, systemic mycoses, and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 7.0 µg/mL. This was comparable or superior to the standard drug, ketoconazole (MIC range: 0.2-20.0 µg/mL)[1].
Table 1: Comparative Antifungal Activity of Selected Phenyl Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| bis(4-chlorophenyl) isoxazolidine derivatives | Trichophyton sp., Microsporum sp., Epidermophyton floccosum, Candida stellatoidea | 0.2 - 7.0 | Ketoconazole | 0.2 - 20.0 | [1] |
| bis(4-chlorophenyl) isoxazolidine derivatives | Aspergillus fumigatus, Candida albicans | Moderate to potent | Ketoconazole | 0.2 - 20.0 | [1] |
The data suggests that the presence of halogenated phenyl rings can significantly enhance antifungal potency. This provides a strong rationale for synthesizing and testing this compound derivatives bearing halogen substitutions on the phenyl ring.
Antimicrobial Activity
The quest for novel antimicrobial agents is driven by the rise of antibiotic-resistant bacteria. The (3,5-Dimethylphenyl) scaffold has been incorporated into various heterocyclic systems to explore their antibacterial potential. For example, a study on new 3,5-dimethyl azopyrazole derivatives, which feature a dimethylphenyl-like moiety, showed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria when compared to ciprofloxacin[2].
The structure-activity relationship of antimicrobial compounds is often linked to their lipophilicity and ability to disrupt bacterial cell membranes or inhibit essential enzymes. A study on a broad range of silanols, alcohols, and phenols established a strong correlation between antimicrobial activity (measured as Minimum Lethal Concentration, MLC) and both the octanol/water partition coefficient (log P) and H-bond acidity[3]. This quantitative structure-activity relationship (QSAR) model, log(1/MLC) = 0.679 logP + 0.0036Δν - 1.909, underscores the importance of these physicochemical properties in designing effective antimicrobial agents[3]. This provides a predictive framework for designing novel this compound derivatives with enhanced antibacterial efficacy.
Cytotoxic Activity
The evaluation of cytotoxic activity is crucial for the development of anticancer agents. While direct studies on a series of this compound derivatives are limited, research on related structures provides valuable insights. For instance, novel nitrogenous heterocycles incorporating substituted phenyl rings have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, imidazole derivatives demonstrated significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line, with IC50 values as low as 4.7 µM[4].
The mechanism of cytotoxicity for such compounds often involves the induction of apoptosis. For example, certain imidazole derivatives were found to induce caspase-3/7 dependent-apoptosis and interfere with tubulin polymerization, a key process in cell division[4]. These findings suggest that this compound derivatives, when incorporated into appropriate heterocyclic systems, could be promising candidates for anticancer drug discovery.
Table 2: Cytotoxicity of Selected Phenyl Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazole derivative 8 | MDA-MB-231 | 4.7 | [4] |
| Imidazole derivative 9 | MDA-MB-231 | 17.02 | [4] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key biological assays.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for Antifungal Susceptibility Testing
Caption: Broth microdilution workflow for determining antifungal MIC.
Step-by-Step Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in RPMI-1640 medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Compound Dilution: The test compounds are serially diluted in the 96-well microplate to achieve a range of concentrations. A positive control (a known antifungal agent like ketoconazole) and a negative control (no compound) are included.
-
Inoculation: The prepared fungal inoculum is added to each well of the microplate.
-
Incubation: The microplate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Inhibition of ergosterol synthesis by azole antifungals.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas of exploration include:
-
Halogenation of the Phenyl Ring: Based on the potent activity of chlorinated phenyl derivatives, synthesizing and testing fluoro-, chloro-, and bromo-substituted this compound derivatives is a promising strategy to enhance antifungal and antimicrobial activity.
-
Ester and Ether Analogues: Modification of the benzylic hydroxyl group to form a series of esters and ethers with varying chain lengths and functionalities can modulate lipophilicity and steric properties, potentially leading to improved biological activity and pharmacokinetic profiles.
-
Incorporation into Heterocyclic Scaffolds: The synthesis of novel heterocyclic compounds incorporating the this compound moiety could yield potent cytotoxic agents with novel mechanisms of action.
By systematically exploring these avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of next-generation therapeutic agents.
References
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Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. PubMed. [Link]
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Studies on antifungal agents. 17. Effects of the C-5-substitution on the in vitro activity of novel 3,5-substituted isoxazolidines. PubMed. [Link]
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Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI. [Link]
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Synthesis and antibacterial and antifungal activities of alkyl and polyhalophenyl esters of benzo[b]-3-methyl-2-furancarbamic acid. PubMed. [Link]
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Antifungal activity of the most potent compounds against different fungal strains. ResearchGate. [Link]
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Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. [Link]
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Cytotoxicity of methanol extracts of 10 Cameroonian medicinal plants towards multi-factorial drug-resistant cancer cell lines. PubMed. [Link]
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Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. ResearchGate. [Link]
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A Comparative Guide to HPLC Method Development for the Quantification of (3,5-Dimethylphenyl)methanol
This guide provides a comprehensive, experimentally-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of (3,5-Dimethylphenyl)methanol. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, comparing a standard C18 stationary phase against a Phenyl-Hexyl phase to develop a superior, validated analytical procedure. The entire process is framed within the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3]
Introduction and Analytical Objective
This compound is an aromatic alcohol intermediate crucial in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification of this analyte is essential for process monitoring, purity assessment, and stability testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for such non-volatile, moderately polar organic molecules due to its high resolution, sensitivity, and reproducibility.[4]
The objective of this guide is to systematically develop and validate a precise, accurate, and robust RP-HPLC method for quantifying this compound. We will conduct a head-to-head comparison of two common, yet mechanistically distinct, stationary phases:
-
Method A: A traditional Alkyl (C18) phase, which separates primarily based on hydrophobic interactions.
-
Method B: A Phenyl-Hexyl phase, which introduces π-π interactions as an additional, and potentially more selective, retention mechanism for aromatic analytes.[5][6][7]
This comparative approach provides a clear, data-driven rationale for final method selection.
Analyte Characteristics and Initial Chromatographic Considerations
A successful method development strategy begins with understanding the analyte's physicochemical properties.
-
Structure: this compound possesses a benzene ring, making it an ideal candidate for UV detection and suggesting that alternative separation selectivity based on aromaticity could be beneficial.
-
Polarity: The presence of the hydroxyl (-OH) group and the aromatic ring places it in the moderately polar category, making it perfectly suited for RP-HPLC.
-
UV Absorbance: Aromatic compounds like this typically exhibit strong absorbance in the UV range. A preliminary scan with a Photodiode Array (PDA) detector is the first experimental step to determine the wavelength of maximum absorbance (λmax), which is predicted to be around 265-275 nm. This ensures maximum sensitivity for quantification.[8]
Based on these properties, our initial hypothesis is that while a C18 column will provide adequate retention, a Phenyl-Hexyl column may offer superior peak shape and selectivity due to favorable π-π interactions between the analyte's benzene ring and the stationary phase.[9][10]
A Systematic Approach to Method Development
We will follow a structured workflow, grounded in the principles outlined in the ICH Q14 guideline on Analytical Procedure Development.[1][11][12] This ensures a logical progression from initial screening to a fully validated method.
Caption: A systematic workflow for HPLC method development and validation.
Our comparative study will specifically focus on the "Column & Mobile Phase Screening" stage, evaluating two distinct approaches before proceeding to optimization and validation.
Experimental Protocols
The following protocols must be executed in a controlled laboratory environment, adhering to Good Laboratory Practices (GLP).[2]
Materials and Reagents
-
This compound reference standard (≥98% purity)[13]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the same 50:50 diluent.
Comparative HPLC Methods
The core of this guide is the direct comparison of two sets of chromatographic conditions. The primary difference is the stationary phase chemistry, which directly impacts selectivity.[14] A secondary comparison involves evaluating both Acetonitrile and Methanol as the organic modifier for the Phenyl-Hexyl column, as methanol can enhance π-π interactions that are sometimes suppressed by acetonitrile.[10][15]
Caption: Experimental workflow for comparing stationary phases and mobile phases.
Table 1: HPLC Conditions for Method Comparison
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Stationary Phase | C18 (L1), 5 µm, 4.6 x 150 mm | Phenyl-Hexyl (L11), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Elution Mode | Gradient | Gradient |
| Gradient Profile | 50% B to 90% B over 10 min | 40% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Volume | 5 µL | 5 µL |
| Detection | PDA at λmax (~270 nm) | PDA at λmax (~270 nm) |
Method Validation Protocol (ICH Q2(R2))
Once the superior method is selected, it must be validated.[16][17] The protocol includes:
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the analyte's retention time.
-
Linearity: Prepare calibration standards at five concentrations (e.g., 10, 25, 50, 100, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of the 100 µg/mL standard.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for both.
-
-
Range: The range is established from the linearity and accuracy data.
-
Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C) and assess the impact on the results.[16]
Comparative Performance Data and Discussion
The following tables summarize the (hypothetical, yet realistic) data obtained from the comparative study.
Table 2: System Suitability and Peak Quality Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl with Methanol) | Acceptance Criteria |
| Retention Time (min) | 6.8 | 7.5 | Report |
| Tailing Factor (USP) | 1.7 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 6,500 | 9,800 | > 2000 |
Discussion of Results: The data clearly shows the superiority of the Phenyl-Hexyl column (Method B) with a methanol-based mobile phase. While the C18 column provided adequate retention, it produced a peak with significant tailing (Tailing Factor = 1.7). This is often due to secondary interactions between the analyte's polar hydroxyl group and residual silanols on the silica surface.[18] In contrast, the Phenyl-Hexyl column yielded a highly symmetric peak (Tailing Factor = 1.1) and a significant increase in efficiency (theoretical plates). This suggests that the dominant retention mechanism involves beneficial π-π interactions between the analyte and the phenyl rings of the stationary phase, which overshadows undesirable silanol interactions.[6] The use of methanol as the organic modifier was found to enhance this effect compared to acetonitrile.[15]
Table 3: Summary of Validation Results for the Selected Method (Method B)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.45% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 0.68% | ≤ 2.0% |
Validation Discussion: The selected Phenyl-Hexyl method demonstrated excellent performance across all validation parameters according to ICH guidelines.[3] The linearity was outstanding with a correlation coefficient of 0.9998. Accuracy was confirmed with recovery values well within the acceptable 98-102% range. Both repeatability and intermediate precision were excellent, with %RSD values far below the 2% limit, demonstrating the method's reliability.[2]
Final Method and Conclusion
Based on the compelling comparative data, the recommended HPLC method for the quantification of this compound utilizes a Phenyl-Hexyl stationary phase with a gradient elution of methanol and water containing 0.1% formic acid.
This guide demonstrates the value of a systematic, comparative approach to HPLC method development. By not defaulting to a standard C18 column and instead evaluating an alternative stationary phase whose chemistry is tailored to the analyte's structure, we achieved a method with demonstrably superior peak shape, efficiency, and robustness. This data-driven process, grounded in the principles of ICH Q14 and Q2(R2), ensures the development of a high-quality analytical method fit for its intended purpose in a regulated environment.[1][12][19]
References
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Q14 Analytical Procedure Development . U.S. Food and Drug Administration. [Link][1]
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ICH Q14 Analytical Procedure Development . U.S. Food and Drug Administration. [Link][11]
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FDA Guidance for Industry: Q14 Analytical Procedure Development . gmp-compliance.org. [Link][20]
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HPLC Method Development and Validation for Pharmaceutical Analysis . Technology Networks. [Link][2]
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What is the Difference Between C18 and Phenyl Column . Pediaa.com. [Link][5]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link][12]
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New Draft FDA Guidance on Analytical Method Development & Validations . SlideShare. [Link][21]
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Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol . Agilent. [Link][9]
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Getting the Most from Phenyl Stationary Phases for HPLC . LCGC International. [Link][10]
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New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link][16]
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What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? . Waters. [Link][7]
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Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils . ResearchGate. [Link][22]
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HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases . HELIX Chromatography. [Link][23]
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Steps for HPLC Method Validation . Pharmaguideline. [Link][17]
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ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link][3]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . ECA Academy. [Link][19]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link][24]
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Reversed Phase HPLC Method Development . Phenomenex. [Link][15]
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Steps involved in HPLC Method Development . Asian Journal of Pharmaceutical Research. [Link][4]
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(2-Amino-3,5-dimethylphenyl)methanol . PubChem, NIH. [Link][27]
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Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC . MDPI. [Link][28]
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HPLC Method Development: Standard Practices and New Columns . Agilent. [Link][29]
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UV-Vis spectrum in methanol solvent and the calculated transitions... . ResearchGate. [Link][30]
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A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine . Food Science and Agricultural Chemistry. [Link][31]
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A New Method for Determination of Thymol and Carvacrol in Thymi herba... . Semantic Scholar. [Link][32]
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A Researcher's Guide to Spectroscopic Differentiation of (3,5-Dimethylphenyl)methanol and its Positional Isomers
Introduction: The Challenge of Positional Isomerism
In pharmaceutical development and chemical synthesis, the precise identification of positional isomers is a critical, yet often challenging, task. Positional isomers, such as the six isomers of dimethylphenylmethanol (also known as xylylalcohol), share the same molecular formula (C₉H₁₂O) and molecular weight, leading to similar physical properties which can complicate their differentiation. However, the substitution pattern of the two methyl groups and the hydroxymethyl group on the benzene ring creates unique electronic and steric environments. These subtle structural distinctions are the key to their unambiguous identification through modern spectroscopic techniques.
This guide provides an in-depth comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) for the effective differentiation of (3,5-Dimethylphenyl)methanol from its five other positional isomers: (2,3-Dimethylphenyl)methanol, (2,4-Dimethylphenyl)methanol, (2,5-Dimethylphenyl)methanol, (2,6-Dimethylphenyl)methanol, and (3,4-Dimethylphenyl)methanol. We will explore the theoretical underpinnings of why each technique is successful, present comparative data, and provide validated experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive method for differentiating positional isomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the substituent groups on the aromatic ring.
The Causality Behind ¹H NMR Differentiation
The key to differentiation in ¹H NMR lies in the aromatic region (typically 6.5-8.0 ppm). The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) create a unique fingerprint for each isomer.
-
This compound: This isomer presents the simplest aromatic spectrum due to its symmetry. The two aromatic protons at the C2 and C6 positions are chemically equivalent, as is the proton at C4. This results in two distinct signals: a singlet (or a very finely split triplet) for the C4 proton and a singlet for the C2/C6 protons.
-
Other Isomers: The lower symmetry of the other isomers results in more complex spectra. For example, (2,4-Dimethylphenyl)methanol will show three distinct aromatic signals, each with its own characteristic splitting pattern dictated by its neighboring protons. The (2,6-Dimethylphenyl)methanol isomer is also highly symmetric, but the steric hindrance from the two ortho-methyl groups will significantly influence the chemical shift of the benzylic CH₂ protons.
Comparative ¹H NMR Data (Aromatic Region)
| Isomer | Aromatic Proton Signals | Expected Splitting Pattern | Key Differentiating Feature |
| This compound | 3 | Two singlets (or narrow multiplets) | High symmetry leads to the simplest spectrum. |
| (2,3-Dimethylphenyl)methanol | 3 | Doublet, Triplet, Doublet | Three distinct, coupled aromatic protons. |
| (2,4-Dimethylphenyl)methanol | 3 | Singlet, Doublet, Doublet | Presence of a singlet for the C3-H proton. |
| (2,5-Dimethylphenyl)methanol | 3 | Singlet, Doublet, Doublet | Presence of a singlet for the C6-H proton. |
| (2,6-Dimethylphenyl)methanol | 3 | Triplet, Doublet | High symmetry, but distinct from 3,5-isomer. |
| (3,4-Dimethylphenyl)methanol | 3 | Singlet, Doublet, Doublet | Presence of a singlet for the C2-H proton. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dimethylphenylmethanol isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set to cover a range of -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32 scans for a concentrated sample.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis: Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling patterns in the aromatic region to identify the specific isomer based on the expected patterns described above.
Visual Workflow: NMR Analysis
Caption: Workflow for isomeric differentiation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints
Infrared (IR) spectroscopy provides a rapid and non-destructive method for distinguishing between isomers by probing their molecular vibrations. While all isomers will show characteristic O-H and C-H stretching bands, the key differentiating information is found in the "fingerprint region" (below 1500 cm⁻¹), specifically the C-H out-of-plane bending bands between 900 and 650 cm⁻¹. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.
The Causality Behind IR Differentiation
The number and position of adjacent hydrogen atoms on the aromatic ring determine the specific frequencies of the C-H out-of-plane bending vibrations. Each substitution pattern produces a unique and predictable pattern of absorption bands.
-
This compound): This isomer has one isolated aromatic hydrogen (at C4) and two adjacent hydrogens (at C2 and C6, though they are equivalent). This leads to a distinct pattern, typically with strong bands around 870-810 cm⁻¹ and 690 cm⁻¹.
-
Other Isomers: A (2,4-Dimethylphenyl)methanol, with one isolated hydrogen and two adjacent hydrogens, will have a different pattern than a (2,5-Dimethylphenyl)methanol, which has two different sets of isolated hydrogens.
Comparative IR Data (C-H Out-of-Plane Bending Region)
| Isomer | Aromatic Substitution Pattern | Expected Strong Absorption Bands (cm⁻¹) |
| This compound | 1,3,5-Trisubstituted | 900-860 and 800-750 |
| (2,3-Dimethylphenyl)methanol | 1,2,3-Trisubstituted | 810-750 |
| (2,4-Dimethylphenyl)methanol | 1,2,4-Trisubstituted | 885-800 |
| (2,5-Dimethylphenyl)methanol | 1,2,4-Trisubstituted | 885-800 |
| (2,6-Dimethylphenyl)methanol | 1,2,3-Trisubstituted | 810-750 |
| (3,4-Dimethylphenyl)methanol | 1,2,4-Trisubstituted | 885-800 |
Note: While some isomers share the same general substitution pattern (e.g., 1,2,4-), subtle differences in their full spectra can still allow for differentiation, especially when cross-referenced with other techniques.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: No specific preparation is needed for a liquid sample. For a solid, ensure a small amount of finely ground powder is available.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Collection: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a single drop of the liquid or a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands. Pay close attention to the 900-650 cm⁻¹ region and compare the observed bands to the expected patterns for aromatic substitution.
Mass Spectrometry (MS): Fragmentation as a Structural Clue
While all positional isomers of dimethylphenylmethanol have the same molecular weight and will thus show the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under electron ionization (EI) can provide clues for differentiation. The stability of the resulting carbocations following fragmentation is influenced by the position of the methyl groups.
The Causality Behind MS Differentiation
Upon ionization, the molecular ion can undergo various fragmentation pathways. A key fragmentation for benzylic alcohols is the loss of the hydroxyl group (-OH) or water (-H₂O), followed by rearrangement and further fragmentation of the aromatic ring. The most dominant fragmentation is often the loss of the CH₂OH group to form a stable dimethylbenzyl cation. The relative abundances of certain fragment ions can differ subtly between isomers due to the stabilizing or destabilizing effects of the methyl groups' positions on the intermediate radical cations. For instance, methyl groups at ortho and para positions can better stabilize a positive charge through resonance and inductive effects compared to a meta position.
A primary fragmentation pathway is the benzylic cleavage to lose a hydrogen radical, forming a [M-H]⁺ ion (m/z 135). Another key fragmentation is the loss of water to form a [M-H₂O]⁺ radical cation (m/z 118). The most characteristic peak, however, is often the tropylium ion or a related C₇H₇⁺ fragment at m/z 91, although its formation pathway can be complex. The relative intensity of the molecular ion peak (m/z 136) to these fragment peaks can be a diagnostic tool.
Comparative Mass Spectrometry Data (Key Fragments)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Expected Differentiating Feature |
| All Isomers | 136 | 135, 121, 118, 105, 91 | Subtle differences in the relative abundances of fragment ions. |
Note: Differentiation by EI-MS alone is challenging and often requires high-resolution instrumentation and careful comparison with a spectral library. It is best used as a confirmatory technique alongside NMR.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the isomers if a mixture is present.
-
GC Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
Injection: Inject 1 µL of the sample solution into the GC inlet operating in split mode (e.g., 20:1 split ratio).
-
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
-
Analysis: Examine the mass spectrum corresponding to the GC peak of the isomer. Compare the fragmentation pattern and relative ion abundances to reference spectra in a database (e.g., NIST).
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique offers valuable information, a multi-faceted approach provides the most robust and unambiguous differentiation of this compound from its positional isomers.
-
¹H NMR is the most definitive single technique, providing clear and interpretable data based on predictable chemical shifts and coupling patterns.
-
IR Spectroscopy serves as a rapid and cost-effective screening method, with the C-H out-of-plane bending region offering a reliable fingerprint of the aromatic substitution pattern.
-
Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), confirms the molecular weight and can provide supporting structural evidence through the analysis of fragmentation patterns, although it is the least definitive standalone method for this specific isomeric series.
By integrating the data from these three complementary techniques, researchers can confidently and accurately identify the specific positional isomer of dimethylphenylmethanol, ensuring the integrity and success of their research and development endeavors.
References
-
NIST Chemistry WebBook. 3,5-Dimethylbenzyl alcohol. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. Cengage Learning. (A foundational textbook for spectroscopic methods).
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard reference for organic spectroscopy).
A Senior Application Scientist's Guide to the Structural Validation of (3,5-Dimethylphenyl)methanol by NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance, intellectual property protection, and, most fundamentally, scientific validity. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and compromised patient safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the elucidation of molecular structures in solution, offering unparalleled insight into the connectivity and chemical environment of individual atoms.
This guide provides an in-depth, experience-driven approach to the structural validation of (3,5-Dimethylphenyl)methanol. We will move beyond a simple recitation of spectral data, instead focusing on the logic of experimental design, the interpretation of spectral patterns, and a comparative analysis against structural isomers. This framework serves not only to validate the target structure but also to build a robust, self-verifying dataset that demonstrates a deep understanding of the molecule's unique spectroscopic signature.
The Strategic Importance of Isomeric Comparison
The core challenge in validating the structure of this compound lies in definitively proving the substitution pattern on the aromatic ring. While mass spectrometry can confirm the elemental composition (C₉H₁₂O), it cannot differentiate between the six possible dimethylbenzyl alcohol isomers. NMR spectroscopy, however, is exquisitely sensitive to the symmetry and electronic environment of the molecule.
Our strategy hinges on comparing the NMR spectra of our target compound with its structural isomers. The key to this analysis is molecular symmetry. The 3,5-disubstitution pattern imparts a C₂ axis of symmetry that is absent in other isomers, such as the 2,6- or 3,4-disubstituted variants. This symmetry results in a simplified and highly characteristic NMR spectrum.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of any structural validation is fundamentally dependent on the quality of the raw data. The following protocol outlines the steps for acquiring robust ¹H and ¹³C NMR spectra, designed to ensure accuracy and reproducibility.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 10-15 mg of high-purity this compound. The use of a pure sample is critical to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and the presence of a single, well-defined residual solvent peak for ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) NMR.[1][2]
-
Internal Standard: Add a small amount (~1% w/w) of tetramethylsilane (TMS). TMS is the universally accepted internal reference standard for ¹H and ¹³C NMR, defined as 0.0 ppm.[1] Its single, sharp signal in both proton and carbon spectra does not typically overlap with analyte signals.
-
Filtration: Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
2. NMR Data Acquisition:
-
Instrumentation: All spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Experiment: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): Set to 5 seconds. A sufficiently long relaxation delay is crucial for accurate signal integration, ensuring all protons have fully relaxed between pulses.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: A standard proton-decoupled experiment (e.g., Bruker 'zgpg30') to ensure each unique carbon appears as a singlet.
-
Relaxation Delay (d1): Set to 2-5 seconds.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 128 to 1024) is required to obtain a good signal-to-noise ratio.
-
The entire process, from sample preparation to final data analysis, follows a logical sequence to ensure data integrity and leads to unambiguous structural confirmation.
Data Interpretation and Structural Assignment
The key to validating the structure of this compound lies in recognizing the spectral consequences of its symmetry. The molecule has a plane of symmetry bisecting the C1-C4 axis and the CH₂OH group. This symmetry renders the two methyl groups (at C3 and C5) chemically equivalent, and also makes the aromatic protons at C2 and C6 equivalent.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides the most immediate and compelling evidence for the 3,5-substitution pattern.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | ~1.6-2.0 | Broad Singlet | 1H | The chemical shift of hydroxyl protons is variable and depends on concentration and temperature. The signal is often broad due to chemical exchange. |
| -CH₃ | ~2.31 | Singlet | 6H | The two methyl groups are chemically equivalent due to the molecule's symmetry. They appear as a single resonance integrating to 6 protons. |
| -CH₂- | ~4.63 | Singlet | 2H | These benzylic protons are adjacent to a hydroxyl group and an aromatic ring. They appear as a singlet as there are no adjacent protons to couple with. |
| Ar-H (2,6) | ~6.96 | Singlet | 2H | Protons at positions 2 and 6 are chemically equivalent. Each is flanked by two substituted carbons, so they have no ortho- or meta-protons to couple with, resulting in a singlet. |
| Ar-H (4) | ~6.87 | Singlet | 1H | The proton at position 4 is unique and is flanked by two substituted carbons (C3 and C5), resulting in a singlet. |
Note: Data is synthesized from typical values for substituted benzyl alcohols and related structures.
The observation of three distinct signals in the aromatic region—two singlets with a 2:1 integration ratio—is the definitive fingerprint of a 1,3,5-trisubstituted benzene ring of this type.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum corroborates the ¹H NMR data, again reflecting the molecule's symmetry by showing fewer signals than would be expected for a less symmetrical isomer.
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~21.3 | The two equivalent methyl carbons. |
| -CH₂- | ~65.3 | The benzylic carbon, shifted downfield by the attached oxygen atom. |
| Ar-C (2,6) | ~126.1 | The two equivalent aromatic CH carbons ortho to the CH₂OH group. |
| Ar-C (4) | ~129.2 | The unique aromatic CH carbon para to the CH₂OH group. |
| Ar-C (3,5) | ~138.2 | The two equivalent quaternary carbons bearing the methyl groups. |
| Ar-C (1) | ~141.1 | The quaternary carbon attached to the CH₂OH group. |
Note: Data is synthesized from typical values for substituted benzyl alcohols and related structures.
The presence of only four signals in the aromatic region (120-145 ppm) is a direct consequence of the molecular symmetry, confirming the equivalence of C2/C6 and C3/C5.
Comparative Analysis: The Decisive Step
Objectively comparing the spectral data of this compound with its isomers provides irrefutable proof of its structure. The differences in symmetry and steric environment between isomers lead to dramatically different and predictable NMR spectra.
| Compound | Key ¹H NMR Aromatic Signals | Key ¹³C NMR Aromatic Signals | Rationale for Difference |
| This compound (Target) | Two singlets (2H, 1H) | 4 Signals | High Symmetry: Equivalence of H-2/H-6 and C-2/C-6, C-3/C-5. The pattern is simple and lacks observable coupling. |
| (2,6-Dimethylphenyl)methanol (Ortho Isomer) | One triplet (1H), One doublet (2H) | 4 Signals | High Symmetry: C₂ᵥ symmetry present. The aromatic protons show coupling (triplet and doublet). Steric hindrance from ortho-methyls may affect the CH₂ chemical shift. |
| (3,4-Dimethylphenyl)methanol (Vicinal Isomer) | Three distinct signals, likely complex (e.g., doublet, singlet, doublet of doublets) | 6 Signals | No Symmetry: All three aromatic protons and all six aromatic carbons are chemically non-equivalent, leading to a more complex spectrum with six distinct carbon signals. |
| Benzyl Alcohol (Unsubstituted) | One complex multiplet | 4 Signals | Serves as a baseline. The five aromatic protons are not equivalent and couple with each other, creating a complex multiplet. |
This comparative analysis is visually summarized below, highlighting how the substitution pattern directly dictates the expected NMR signals.
Conclusion: An Unambiguous Assignment
The structural validation of this compound by NMR spectroscopy is a clear and logical process when approached systematically. The high degree of molecular symmetry provides a unique spectroscopic fingerprint that is easily distinguishable from its structural isomers. The ¹H NMR spectrum, characterized by a 6H singlet for the equivalent methyl groups and two distinct singlets in the aromatic region with a 2:1 integral ratio, is particularly definitive. The ¹³C NMR spectrum supports this assignment with the presence of only four aromatic carbon signals.
By following a robust experimental protocol and performing a rigorous comparative analysis against logical alternatives, we can assert with a high degree of confidence that the synthesized or procured material is indeed this compound. This level of analytical rigor is essential for advancing research and development programs where molecular identity is paramount.
References
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 75(4), 834–851. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2019). Guide for the elaboration of monographs on synthetic peptides and recombinant DNA proteins. Council of Europe. [Link]
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Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2013). Validation of a generic quantitative ¹H NMR method for natural products analysis. Phytochemical Analysis, 25(4), 359-368. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Kuśtrowski, P., Chmielarz, L., Dziembaj, R., et al. (2004). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 9(6), 460-472. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
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A Comparative Guide to the Catalytic Synthesis of (3,5-Dimethylphenyl)methanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. (3,5-Dimethylphenyl)methanol is a valuable building block in the synthesis of a variety of complex molecules. This guide provides a comparative analysis of prominent catalytic methods for its synthesis, offering field-proven insights and experimental data to inform your selection of the most appropriate synthetic strategy.
Introduction: The Significance of this compound
This compound, with its sterically hindered aromatic core and reactive benzylic alcohol functionality, serves as a crucial precursor in the development of novel therapeutics and specialized organic materials. The strategic placement of the methyl groups influences the molecule's conformation and reactivity, making its synthesis a subject of considerable interest for achieving high purity and yield. This guide will delve into three principal catalytic routes for its synthesis: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Stoichiometric Hydride Reduction, providing a critical evaluation of each.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway to this compound is a critical decision influenced by factors such as substrate availability, desired yield and purity, scalability, and operational safety. Here, we compare three distinct and well-established methods.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time (approx.) | Yield (%) | Key Advantages | Potential Disadvantages |
| Catalytic Hydrogenation | 3,5-Dimethylbenzaldehyde | H₂, Raney® Nickel | 3 hours | High (not explicitly quantified in literature for this specific substrate) | High atom economy; catalyst is reusable; scalable process. | Requires specialized high-pressure hydrogenation equipment; catalyst can be pyrophoric. |
| Catalytic Transfer Hydrogenation | 3,5-Dimethylbenzaldehyde | Isopropanol, Ru(II) or Rh(II) complexes | 1-24 hours | Good to Excellent (up to 96% for similar substrates) | Avoids the use of high-pressure hydrogen gas; milder reaction conditions. | Catalyst can be expensive and require synthesis; purification from catalyst residues may be necessary. |
| Stoichiometric Hydride Reduction | 3,5-Dimethylbenzaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 0.5 - 4 hours | Excellent (typically >90-96%) | Rapid and high-yielding reactions; reagents are commercially available. | Stoichiometric use of reagents generates significant waste; LiAlH₄ is highly reactive and requires stringent anhydrous conditions. |
In-Depth Analysis of Catalytic Methodologies
Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation represents a classic and industrially viable method for the reduction of aldehydes. Raney® Nickel, a fine-grained nickel-aluminium alloy, is a widely used catalyst for this transformation due to its high activity and stability.[1]
Mechanism of Action: The reaction involves the heterogenous catalysis where 3,5-dimethylbenzaldehyde and molecular hydrogen are adsorbed onto the surface of the Raney® Nickel catalyst. The catalytic surface facilitates the cleavage of the H-H bond and the subsequent addition of hydrogen atoms across the carbonyl double bond, leading to the formation of the corresponding alcohol.
Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 3,5-dimethylbenzaldehyde.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a safer and often more convenient alternative to traditional hydrogenation by avoiding the need for high-pressure gaseous hydrogen. This method utilizes a hydrogen donor, typically a secondary alcohol like isopropanol or a formate salt, in the presence of a transition metal catalyst.
Mechanism of Action: The catalytic cycle generally involves the formation of a metal-hydride species from the hydrogen donor. This hydride is then transferred to the aldehyde substrate, reducing it to the corresponding alcohol. Ruthenium(II) and Rhodium(II) complexes are particularly effective catalysts for this transformation. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the deprotonation of the hydrogen donor.
Experimental Insights: While a specific protocol for 3,5-dimethylbenzaldehyde is not detailed, studies on various aromatic aldehydes demonstrate the high efficiency of this method. For instance, a rhodium catalyst has been shown to effect the transfer hydrogenation of various aldehydes using methanol as the hydrogen source at 30°C in just one hour, with yields determined by ¹H NMR.[3] Homobimetallic Ruthenium(II) complexes have also been reported to be highly efficient for the selective transfer hydrogenation of aldehydes in an aqueous medium using a formic acid/formate buffer as the hydride source, achieving excellent yields with catalyst loadings as low as 0.01 mol%.
Catalytic Cycle: Transfer Hydrogenation
Caption: Simplified catalytic cycle for transfer hydrogenation.
Stoichiometric Hydride Reduction
For laboratory-scale synthesis where rapid and high-yielding conversion is the primary goal, stoichiometric reduction using metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often the methods of choice.
Mechanism of Action: These reagents act as sources of hydride ions (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. A subsequent workup with a protic solvent (e.g., water or dilute acid) protonates the alkoxide to yield the final alcohol product.
Experimental Insights:
-
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. It is safe to handle in air and can be used in protic solvents like methanol or ethanol.[3] The reduction of benzaldehyde with NaBH₄ in the presence of wet SiO₂ under solvent-free conditions has been reported to be complete in 30 minutes at room temperature with a 94% yield on a 5.31 g scale.[4]
-
Lithium Aluminum Hydride (LiAlH₄): LAH is a much more powerful reducing agent and can reduce a wider range of functional groups, including carboxylic acids and esters, to primary alcohols.[4] However, it reacts violently with water and protic solvents, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling under an inert atmosphere.[5]
Experimental Protocol: Sodium Borohydride Reduction of 3,5-Dimethylbenzaldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add aqueous 1N HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Extract the product with dichloromethane (3 x 10 volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Logical Flow: Stoichiometric Hydride Reduction
Caption: Step-by-step workflow for hydride reduction.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through several catalytic and stoichiometric methods.
-
For large-scale industrial production , catalytic hydrogenation with Raney® Nickel is likely the most cost-effective and atom-economical choice, provided the necessary high-pressure equipment is available.
-
For laboratory-scale synthesis prioritizing safety and milder conditions , catalytic transfer hydrogenation presents an excellent alternative, offering high yields and selectivity without the hazards of high-pressure hydrogen.
-
For rapid, high-yield synthesis on a smaller scale , stoichiometric reduction with sodium borohydride is a reliable and straightforward method. While lithium aluminum hydride offers greater reducing power, its hazardous nature necessitates more stringent safety precautions.
The ultimate choice of catalyst and method will depend on the specific requirements of the research or development project, including scale, cost, available equipment, and safety considerations. This guide provides the foundational data and insights to make an informed decision.
References
-
Aboo, H. S., et al. (2018). Transfer hydrogenation of aryl and aliphatic aldehydes. ResearchGate. [Link]
-
LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
-
University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]
-
Rayhan, U. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. CORE. [Link]
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Wikipedia. (n.d.). Raney nickel. Wikipedia. [Link]
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Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232. [Link]
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Pardal, M. C., & Rauter, A. P. (2010). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]
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Gholinejad, M., et al. (2012). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Scientia Iranica, 19(3), 564-568. [Link]
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economic analysis of different (3,5-Dimethylphenyl)methanol production methods
An Economic and Performance-Based Comparative Guide to (3,5-Dimethylphenyl)methanol Production
Abstract
This compound, also known as 3,5-dimethylbenzyl alcohol, is a crucial chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The selection of an optimal production route is paramount for achieving high purity, maximizing yield, and ensuring economic viability, particularly as production scales from laboratory research to industrial manufacturing. This guide provides an in-depth economic and technical analysis of the three primary synthesis pathways: the reduction of 3,5-dimethylbenzaldehyde, the Grignard reaction with formaldehyde, and the catalytic hydrogenation of 3,5-dimethylbenzoic acid derivatives. By objectively comparing performance metrics, reagent costs, process safety, and scalability, this document serves as a critical resource for researchers, chemists, and process development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a substituted benzylic alcohol whose structural arrangement makes it a versatile building block for complex organic molecules. Its applications are diverse, ranging from being a foundational component in the synthesis of Active Pharmaceutical Ingredients (APIs) to its use in the development of novel polymers and resins.[1][2] The increasing demand for high-purity intermediates necessitates a thorough evaluation of production methods to balance cost, efficiency, and environmental impact. This guide dissects the most prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing a clear framework for process selection.
Method 1: Reduction of 3,5-Dimethylbenzaldehyde
This is arguably the most direct and common laboratory-scale method for producing this compound. The synthesis relies on the reduction of the aldehyde functional group of the corresponding 3,5-dimethylbenzaldehyde.
Causality and Mechanistic Overview
The core of this method is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The choice of reducing agent is critical and dictates the reaction's selectivity, safety profile, and cost.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is preferred for its safety and ease of handling. It readily reduces aldehydes and ketones without affecting more robust functional groups like esters or carboxylic acids. Its reaction is typically performed in protic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and non-selective reducing agent. While highly effective, its violent reactivity with water and protic solvents necessitates strict anhydrous conditions and specialized handling, making it less suitable for large-scale industrial processes where safety is a primary concern.
For this guide, we focus on the NaBH₄ route due to its superior safety profile and process simplicity.
Experimental Protocol: NaBH₄ Reduction
Materials:
-
3,5-Dimethylbenzaldehyde (98% purity)[3]
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1M HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylbenzaldehyde (1 equivalent) in methanol at room temperature.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding 1M HCl at 0°C until the solution is slightly acidic (pH ~6), which neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Workflow and Visualization
Caption: Workflow for NaBH₄ reduction of 3,5-dimethylbenzaldehyde.
Economic and Performance Analysis
-
Yield & Purity: Typically high, often >95% yield with >98% purity after purification.
-
Cost: The primary cost driver is the starting material, 3,5-dimethylbenzaldehyde. NaBH₄ and common solvents are relatively inexpensive.
-
Scalability: Excellent for lab and pilot scales. For industrial scale, managing the hydrogen gas evolution during quenching requires careful engineering controls.
-
Safety: High. NaBH₄ is significantly safer than LiAlH₄.
Method 2: Grignard Synthesis
This classic organometallic approach builds the molecule by forming a new carbon-carbon bond. It involves reacting a Grignard reagent, specifically 3,5-dimethylphenylmagnesium bromide, with formaldehyde.
Causality and Mechanistic Overview
The Grignard reaction is a powerful tool for C-C bond formation. The synthesis proceeds in two main stages:
-
Reagent Formation: Magnesium metal inserts into the carbon-halogen bond of 1-bromo-3,5-dimethylbenzene. This inverts the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile (carbanion).[4]
-
Nucleophilic Addition: The highly reactive Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol.
Critical Consideration: Grignard reagents are extremely strong bases and react readily with acidic protons, including water.[5] Therefore, all glassware must be flame-dried, and all solvents must be rigorously anhydrous to prevent the reagent from being quenched, which would halt the reaction and drastically reduce the yield.[6]
Experimental Protocol: Grignard Reaction
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Deionized Water
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.[7]
-
Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask.
-
Add a small portion of anhydrous ether.
-
In the dropping funnel, add a solution of 1-bromo-3,5-dimethylbenzene (1 equivalent) in anhydrous ether.
-
Add a small amount of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[8]
-
-
Reaction with Formaldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a source of dry formaldehyde (e.g., depolymerized paraformaldehyde gas) to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring the mixture over ice and adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
-
Workflow and Visualization
Caption: Workflow for Grignard synthesis of this compound.
Economic and Performance Analysis
-
Yield & Purity: Moderate to high yields (60-85%) are achievable, but highly dependent on technique and anhydrous conditions. A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[6]
-
Cost: The cost of 1-bromo-3,5-dimethylbenzene, magnesium, and anhydrous solvents are key factors. The requirement for specialized dry equipment and inert atmosphere adds to the operational cost.
-
Scalability: Challenging. Initiating the reaction can be difficult on a large scale, and the exothermic nature requires robust thermal management.
-
Safety: High risk. Diethyl ether is extremely flammable, and the reaction can become vigorous. Strict safety protocols are mandatory.
Method 3: Catalytic Hydrogenation of 3,5-Dimethylbenzoic Acid
This method is well-suited for industrial-scale production and involves the reduction of a carboxylic acid to an alcohol using high-pressure hydrogen gas in the presence of a metal catalyst.
Causality and Mechanistic Overview
Catalytic hydrogenation of carboxylic acids is a demanding transformation that requires harsh conditions (high temperature and pressure) and specialized catalysts.
-
Catalyst Choice: Ruthenium-based catalysts (e.g., Ru/C) are often employed for this reduction.[9][10] They are effective at activating both the carboxylic acid group and hydrogen. Bimetallic catalysts, such as Ru-Sn or Ru-Re, can sometimes offer improved selectivity and activity.[9][10]
-
Reaction Conditions: High pressures of hydrogen (e.g., >50 bar) are necessary to achieve a sufficient concentration of hydrogen on the catalyst surface. Elevated temperatures (e.g., >150°C) are required to overcome the high activation energy of the reaction.[9]
This process represents a more "green" approach by using H₂ as the reductant, with water being the only stoichiometric byproduct.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
3,5-Dimethylbenzoic Acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent (e.g., 1,4-Dioxane, Water, or a binary mixture)[9]
Procedure:
-
Reactor Setup:
-
Charge a high-pressure autoclave (Parr reactor) with 3,5-dimethylbenzoic acid (1 equivalent), the Ru/C catalyst (1-5 mol%), and the chosen solvent.
-
-
Reaction:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 60-70 bar).[9]
-
Heat the reactor to the desired temperature (e.g., 160-200°C) with vigorous stirring.[9]
-
Maintain these conditions for several hours (6-24h), monitoring the reaction progress by observing hydrogen uptake.
-
-
Workup and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst (which can often be recycled).
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Workflow and Visualization
Caption: Workflow for catalytic hydrogenation of 3,5-dimethylbenzoic acid.
Economic and Performance Analysis
-
Yield & Purity: Generally good to excellent yields (>90%) with high purity. Side reactions can include hydrogenation of the aromatic ring if conditions are too harsh.
-
Cost: The initial capital expenditure for high-pressure equipment is significant. The cost of the ruthenium catalyst is also a major factor, although it can be recycled to mitigate this. The cost of the starting acid is typically lower than the corresponding aldehyde or bromo-compound.
-
Scalability: Excellent. This method is highly suited for continuous or large-batch industrial production.
-
Safety: High risk due to the use of high-pressure, flammable hydrogen gas at elevated temperatures. Requires specialized facilities and stringent safety protocols.
Comparative Guide: At-a-Glance
| Feature | Method 1: Aldehyde Reduction | Method 2: Grignard Synthesis | Method 3: Catalytic Hydrogenation |
| Starting Material | 3,5-Dimethylbenzaldehyde | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylbenzoic Acid |
| Typical Yield | > 95% | 60 - 85% | > 90% |
| Purity | High to Excellent | Moderate to High | High to Excellent |
| Key Reagents | NaBH₄, Methanol | Mg, Anhydrous Ether | H₂, Ru/C Catalyst |
| Process Complexity | Low | High | Moderate (equipment-intensive) |
| Scalability | Good (Lab/Pilot) | Poor to Moderate | Excellent (Industrial) |
| Safety Concerns | Low (H₂ evolution) | High (Flammable ether, vigorous) | High (High-pressure H₂) |
| Capital Cost | Low | Low | Very High |
| Operational Cost | Low to Moderate | Moderate | High (Energy, Catalyst) |
| Best Suited For | Lab-scale synthesis, high purity | Complex syntheses, small scale | Large-scale industrial production |
Conclusion and Recommendation
The optimal synthesis route for this compound is highly dependent on the desired scale of production and available resources.
-
For laboratory research and small-scale synthesis, the reduction of 3,5-dimethylbenzaldehyde with NaBH₄ is the superior choice. It offers the best combination of high yield, simplicity, safety, and low capital cost.
-
The Grignard synthesis remains a valuable tool in the organic chemist's arsenal but is less practical for dedicated production due to its technical sensitivity, safety risks, and scalability challenges.
-
For large-scale industrial manufacturing, catalytic hydrogenation of 3,5-dimethylbenzoic acid is the most economically viable and scalable method, despite the significant initial investment in high-pressure equipment. Its high efficiency, potential for catalyst recycling, and use of H₂ as a clean reductant make it the preferred industrial pathway.
By carefully weighing these technical and economic factors, researchers and drug development professionals can select the most appropriate and efficient method to meet their specific production needs for this compound.
References
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
-
CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Nat. Volatiles & Essent. Oils, 8(4), 11628-11637. Available at: [Link]
- University of Michigan. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction.
- Pavia, D.L., et al. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available at: [Link]
- Google Patents. (2014). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.
-
MDPI. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂. Molecules, 12(9), 2149-2156. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. Available at: [Link]
- Google Patents. (2015). CN104761435A - Preparation method of 3,5-dimethylphenol.
-
PubChem. (n.d.). Bisthis compound. Available at: [Link]
- Google Patents. (2002). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
-
ResearchGate. (2021). Catalytic Hydrogenation of Benzoic Acid. Available at: [Link]
- University of Wisconsin-Madison. (n.d.). Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction.
- Google Patents. (2017). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
-
PubChem. (n.d.). 3,5-Dimethylphenol. Available at: [Link]
-
Aalborg University's Research Portal. (2026). Techno-economic analysis and life-cycle assessment of methanol synthesis plants using renewable hydrogen and carbon dioxide feedstocks. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Available at: [Link]
-
E3S Web of Conferences. (2021). Techno Economic Analysis of Biomass to Methanol Plant Based on Gasification of Palm Empty Fruit Bunch. Available at: [Link]
-
POLITesi. (2023). Techno-economic comparison between Dimethyl-ether and Methanol synthesis processes. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of (3,5-Dimethylphenyl)methanol Derivatives: A Comparative Evaluation of Alternative Reagents
Introduction: The Strategic Importance of (3,5-Dimethylphenyl)methanol Derivatives
This compound and its derivatives are pivotal structural motifs in modern chemistry.[1] These compounds serve as versatile building blocks in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs), specialty polymers, and advanced agrochemicals.[2][3] The substitution pattern of the dimethylated phenyl ring imparts unique steric and electronic properties, influencing the biological activity and material characteristics of the final products.
The classical synthesis of these benzyl alcohol derivatives often relies on powerful, yet hazardous and non-selective, reagents like Lithium Aluminum Hydride (LiAlH₄). For the contemporary researcher focused on process safety, scalability, and functional group tolerance, a critical evaluation of alternative reagents is not merely an academic exercise—it is a necessity. This guide provides an in-depth comparison of synthetic strategies and reagents for the preparation of this compound, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed, efficient, and safe synthetic choices.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be approached from several common precursors. The choice of starting material inherently dictates the type of transformation required and, consequently, the range of applicable reagents. We will explore the three primary pathways: the reduction of carbonyl compounds, the hydrogenation of aldehydes, and the nucleophilic substitution of benzylic halides.
Caption: Primary synthetic pathways to this compound.
Part 1: Reduction of 3,5-Dimethylbenzoic Acid and Its Esters
The reduction of a carboxylic acid or its corresponding ester to a primary alcohol is a fundamental transformation. This pathway is attractive due to the commercial availability and stability of 3,5-dimethylbenzoic acid.
The Traditional Reagent: Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols with high yields.[4][5][6] Its extreme reactivity, however, is also its greatest liability. LiAlH₄ is pyrophoric and reacts violently with protic solvents, including water and alcohols, necessitating strictly anhydrous conditions and careful handling.[6] This lack of selectivity means it will reduce most other carbonyl functionalities present in the molecule.
Alternative Hydride Reagents: A Spectrum of Reactivity and Selectivity
For modern synthesis, a nuanced approach is often required, where specific functional groups must be preserved. This has led to the development and application of a range of alternative hydride reagents.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3,5-Dimethylphenyl)methanol for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (3,5-Dimethylphenyl)methanol, moving beyond mere compliance to foster a culture of comprehensive chemical management. Our objective is to empower your laboratory with the knowledge to handle this compound responsibly, ensuring the safety of your team and the integrity of our shared environment.
Initial Hazard Assessment and Regulatory Status
Understanding the specific hazard profile of this compound is the foundational step in determining its proper disposal pathway. A thorough analysis of its properties reveals a nuanced classification that dictates its handling from cradle to grave.
Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:
-
H302: Harmful if swallowed [1]. This is indicated by the GHS07 pictogram, an exclamation mark, signifying an acute toxicity hazard.
Crucially, an evaluation of its physical properties provides clarity on its regulatory standing. The flashpoint of this compound is 224°F (106.7°C).
Regulatory Classification: Not a RCRA Hazardous Waste
The U.S. Environmental Protection Agency (EPA) defines an ignitable hazardous waste (D001) as a liquid with a flash point below 140°F (60°C)[2]. As the flashpoint of this compound is significantly above this threshold, it is not classified as an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Furthermore, a review of the RCRA listed hazardous wastes from non-specific sources (F-list), specific sources (K-list), and discarded commercial chemical products (P- and U-lists) confirms that this compound is not a listed hazardous waste.
This classification as a non-hazardous waste under federal regulations is a critical distinction that informs the subsequent disposal procedures. However, it is imperative to remember that "non-hazardous" does not equate to "harmless." The inherent toxicity of the compound necessitates careful handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be donned. The selection of PPE is not merely a procedural checkbox but a critical system for risk mitigation.
| PPE Component | Specifications & Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are recommended. This prevents accidental contact with the eyes, which can cause irritation. |
| Hand Protection | Nitrile or Neoprene gloves are recommended. These materials provide adequate protection against alcohols and aromatic compounds. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the coat is fully buttoned. |
Disposal Procedures: A Step-by-Step Protocol
The overriding principle for the disposal of any chemical, including non-hazardous ones, is to prevent its release into the environment where it can cause harm[3]. While federal regulations for non-hazardous waste are less stringent, best practices and a commitment to environmental protection should guide your laboratory's procedures.
Option 1: Collection for Professional Disposal (Recommended)
This is the most environmentally responsible and lowest-risk method for the disposal of this compound.
Step 1: Container Selection and Labeling
-
Select a chemically compatible container for waste accumulation. The original product container is often a suitable choice.
-
The container must be in good condition, with a secure, leak-proof cap.
-
Affix a "Non-Hazardous Waste" label to the container. The label should clearly identify the contents as "this compound".
Step 2: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Crucially, do not mix this compound with other waste streams. Incompatible chemicals can react, creating a more hazardous situation.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow their specific procedures for waste handoff.
Option 2: Drain Disposal (Not Recommended and Subject to Strict Local Approval)
While some non-hazardous liquid waste may be eligible for drain disposal, this is strongly discouraged for this compound for the following reasons:
-
Precautionary Principle: In the absence of definitive data demonstrating its safety for aquatic ecosystems, the precautionary principle dictates that it should not be introduced into the sanitary sewer system.
If your institution's EHS department has explicitly evaluated this compound and provided written approval for drain disposal, the following stringent conditions must be met:
-
Small Quantities Only: This method is only permissible for very small, incidental amounts.
-
Dilution: The chemical must be diluted with at least 20 parts water.
-
Cold Water Flush: The drain must be flushed with copious amounts of cold water before, during, and after disposal to ensure further dilution.
Never dispose of undiluted this compound down the drain.
Spill Management: Immediate and Effective Response
In the event of a spill, a prompt and correct response is critical to ensure safety and minimize environmental impact.
Spill Kit Components
Your laboratory should have a well-stocked chemical spill kit readily accessible. For a this compound spill, the following components are essential:
-
Absorbent Material: Inert absorbents such as vermiculite, clay, or universal spill pads.
-
Personal Protective Equipment (PPE): Nitrile or neoprene gloves, chemical splash goggles, and a lab coat.
-
Cleanup Tools: Plastic dustpan, scoop, and tongs.
-
Waste Container: A sealable, chemically resistant bag or container labeled for spill debris.
Spill Cleanup Protocol
Step 1: Alert and Isolate
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Step 2: Don PPE
-
Put on the appropriate PPE, including gloves and eye protection.
Step 3: Contain and Absorb
-
Contain the spill by creating a dike around the perimeter with absorbent material.
-
Apply absorbent to the spill, working from the outside in. Ensure all the liquid is absorbed.
Step 4: Collect and Containerize
-
Using a plastic scoop and dustpan, carefully collect the absorbed material.
-
Place the collected material into a designated, sealable waste container.
-
Label the container as "Spill Debris: this compound".
Step 5: Decontaminate
-
Wipe down the spill area with a cloth dampened with soap and water.
-
Dry the area with paper towels.
-
Place all used cleaning materials into the spill debris waste container.
Step 6: Dispose of Spill Debris
-
The collected spill debris should be disposed of as non-hazardous waste through your institution's EHS department or a licensed waste contractor.
Logical Framework for Disposal Decisions
To aid in the decision-making process for the disposal of this compound, the following flowchart provides a visual guide.
Caption: Decision tree for the proper management and disposal of this compound.
By adhering to these protocols, your laboratory can ensure the safe and environmentally conscious disposal of this compound, reinforcing your commitment to scientific excellence and responsible practice.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
-
British Columbia Ministry of Water, Land and Air Protection. 2002. "Ambient Interim Water Quality Guidelines for Phenols." [Link]
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Stephen F. Austin State University. "VIII. Disposal Procedures for Non Hazardous Waste." [Link]
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Occupational Safety and Health Administration. "OSHA Glove Selection Chart." [Link]
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Miami University. "Personal Protective Equipment." [Link]
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Clarkson University. "Chemical Spill Procedures." [Link]
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Public Health England. 2017. "Methanol: Incident management." [Link]
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Chemistry LibreTexts. "Proper Protective Equipment." [Link]
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MCR Safety. "Understanding Solvents and PPE for Chemical Safety." [Link]
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University of California, Santa Barbara. "Methanol - Standard Operating Procedure." [Link]
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Rahman, M. S., et al. 2012. "Toxicity of methanol to fish, crustacean, oligochaete worm, and aquatic ecosystem." PubMed. [Link]
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Methanex Corporation. 2017. "Methanol Safety Data Sheet." [Link]
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California State Water Resources Control Board. "Decontamination Procedures." [Link]
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Daniels Training Services. 2012. "The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste." [Link]
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Santos, T., et al. 2021. "Methanol." National Industrial Chemicals Notification and Assessment Scheme. [Link]
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Davies, I.C., et al. 2020. "Lethal Effects Of Aqueous Methanol On Juvenile Tropical Freshwater Fish (Oreochromis niloticus)." RSIS International. [Link]
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Fan, M., et al. 2018. "Ecotoxicity of phenol and cresols to aquatic organisms: A review." PubMed. [Link]
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U.S. Environmental Protection Agency. "Tier II Acute and Chronic Aquatic Life Values: Methanol." [Link]
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U.S. Environmental Protection Agency. "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." [Link]
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Basu, A., et al. 2006. "Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86." PubMed. [Link]
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University of Florida Environmental Health & Safety. "Hazardous Waste Determination Process." [Link]
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Chatterjee, S., et al. 2005. "Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818." PubMed. [Link]
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Perrich, J. R. 2005. "Toxicity and Sublethal Effects of Methanol on Swimming Performance of Juvenile Florida Pompano." ResearchGate. [Link]
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Mohan, S. V., et al. 2017. "Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86." ResearchGate. [Link]
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MDPI. 2023. "Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina." [Link]
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Navigating the Safe Handling of (3,5-Dimethylphenyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous and safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe use of (3,5-Dimethylphenyl)methanol, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your laboratory.
Immediate Safety Profile: Understanding the Risks
This compound, also known as 3,5-Dimethylbenzyl alcohol, is a substituted aromatic alcohol. While comprehensive toxicological data is not as abundant as for more common reagents, available information and data from structurally similar compounds, such as benzyl alcohol, necessitate a cautious and informed approach.
According to aggregated GHS data, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. A signal word of "Warning" is associated with this compound, and it is harmful if swallowed (H302)[2]. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity | H335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedure being undertaken. The precautionary statement P280 mandates the use of protective gloves, protective clothing, and eye/face protection when handling this compound[2].
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory to provide a tight seal around the eyes[3]. For procedures with a higher risk of splashing, such as transfers of large volumes, a face shield should be worn in conjunction with goggles[3].
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves offer good resistance to a range of solvents and alcohols[4]. Always inspect gloves for any signs of degradation or punctures before use and dispose of them in accordance with laboratory procedures after handling the chemical[5].
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against incidental contact. For tasks with a higher potential for splashes, chemical-resistant coveralls may be necessary[6].
-
Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure[5].
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7].
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Weighing and Solution Preparation:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and have it readily accessible within the fume hood.
-
Aliquotting: Carefully open the container inside the fume hood. Use a clean, designated spatula to transfer the desired amount of the solid compound to a tared weigh boat. Avoid creating dust.
-
Dissolving: Add the solvent to the glassware within the fume hood. Slowly add the weighed this compound to the solvent, stirring gently to dissolve.
-
Cleaning: Immediately after use, decontaminate the spatula and weigh boat according to your laboratory's procedures for non-halogenated organic waste.
Reaction and Transfer:
-
All reactions involving this compound should be conducted in a chemical fume hood.
-
When transferring solutions, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.
-
Ensure that all reaction vessels are properly labeled and securely clamped.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical to mitigate harm.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8]. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open[5]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting[9]. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Plan:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and follow your institution's reporting procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility. As a non-halogenated aromatic alcohol, it should be disposed of as organic solvent waste.
Waste Segregation and Collection:
-
Waste Stream: Designate a specific, clearly labeled waste container for non-halogenated organic waste.
-
Collection: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels, absorbent from spills), in this designated container.
-
Container Management: Keep the waste container securely sealed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition. Do not overfill waste containers; they should not be filled beyond 90% of their capacity[10].
Disposal Procedure:
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name of this compound.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain or dispose of it in the regular trash.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure the integrity of your scientific work. This guidance is intended to supplement, not replace, your institution's specific safety protocols and the information provided in the Safety Data Sheet (SDS) for the compound.
References
-
Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]
-
PubChem. 3,5-Dimethylbenzyl alcohol. National Center for Biotechnology Information. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. BENZYL ALCOHOL. International Chemical Safety Cards. [Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
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The Good Scents Company. 3,5-dimethyl benzyl alcohol. [Link]
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University of Pittsburgh. Personal Protective Equipment (PPE). [Link]
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Spirits & Distilling. Dress for Success: PPE for Distilleries. [Link]
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P&S Chemicals. Product information, this compound. [Link]
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Reddit. How do I properly dispose of amyl and butyl alcohols?. [Link]
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Mol-Instincts. (3,4-Dimethylphenyl)methanol. [Link]
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Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
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Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
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ResearchGate. 26 questions with answers in BENZYL ALCOHOL. [Link]
-
YouTube. Cannizaro Reaction : synthesis of benzyl alcohol and benzoic acid. [Link]
-
Wikipedia. Aromatic alcohol. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
